molecular formula C5H10O2 B2840342 2-(2-Methoxyethyl)oxirane CAS No. 135579-72-5

2-(2-Methoxyethyl)oxirane

Cat. No.: B2840342
CAS No.: 135579-72-5
M. Wt: 102.133
InChI Key: FJIXGOYPGXGNFG-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)oxirane is a high-purity chemical compound featuring an epoxide (oxirane) functional group, making it a valuable and versatile building block in organic synthesis and materials science research. Its molecular structure, which combines a reactive three-membered ether ring with a 2-methoxyethyl side chain, is of significant interest for ring-opening reactions and polymerization studies. Researchers utilize this compound in the development of novel polymers, coatings, and adhesives, where it can act as a cross-linking agent or a modifier to introduce ether functionality into polymer backbones. In pharmaceutical and fine chemical research, it serves as a key intermediate for the synthesis of more complex molecules, exploiting the reactivity of the epoxide ring with various nucleophiles. The compound must be handled with appropriate safety precautions in a laboratory setting. 2-(2-Methoxyethyl)oxirane is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyethyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-6-3-2-5-4-7-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIXGOYPGXGNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(2-Methoxyethyl)oxirane CAS 135579-72-5 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(2-Methoxyethyl)oxirane (CAS 135579-72-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Methoxyethyl)oxirane (CAS 135579-72-5) is a functionalized epoxide, a class of chemical intermediates highly valued in organic synthesis for their versatile reactivity. The strained three-membered ether ring allows for regioselective and stereoselective ring-opening reactions, providing a powerful tool for constructing complex molecular architectures. This guide provides a comprehensive overview of the known properties, synthesis, and characteristic reactivity of 2-(2-Methoxyethyl)oxirane, contextualized within the broader chemical principles governing epoxides. While specific experimental data for this particular compound is limited in publicly accessible literature, this document extrapolates from well-established epoxide chemistry to provide a robust framework for its application in research and development, particularly in the synthesis of pharmaceutical intermediates.

Physicochemical Properties

Detailed experimental data for 2-(2-Methoxyethyl)oxirane is not extensively reported. However, its fundamental properties can be derived from its chemical structure and are summarized below.

PropertyValueSource
CAS Number 135579-72-5[1]
Molecular Formula C₅H₁₀O₂[1]
Molecular Weight 102.13 g/mol [1]
SMILES COCCC1CO1[1]
IUPAC Name 2-(2-methoxyethyl)oxiraneN/A
Appearance Colorless to Pale Yellow Oil (Predicted)[2]
Solubility Predicted to be soluble in many organic solvents like Chloroform, Ethyl Acetate, and Methanol.[2]

Note: Some properties are predicted or inferred from structurally similar compounds due to a lack of specific experimental data for CAS 135579-72-5.

Synthesis and Manufacturing

While a specific, validated protocol for the synthesis of 2-(2-Methoxyethyl)oxirane is not detailed in the available literature, its structure suggests a straightforward synthesis from commercially available precursors. The most common and industrially scalable methods for creating epoxides are the epoxidation of alkenes or the intramolecular cyclization of halohydrins.

Conceptual Synthesis Protocol: Epoxidation of 4-Methoxy-1-butene

The most direct route would be the epoxidation of 4-methoxy-1-butene. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are classic reagents for this transformation. Modern methods often employ catalytic systems that are more atom-economical and safer to handle.

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-methoxy-1-butene in a suitable aprotic solvent, such as dichloromethane (DCM) or chloroform, in a reaction vessel.

  • Buffering (Optional but Recommended): Add a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), to the mixture. This is crucial to neutralize the acidic byproduct (e.g., meta-chlorobenzoic acid), preventing acid-catalyzed ring-opening of the newly formed epoxide.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath to control the exothermic reaction and minimize side reactions.

  • Reagent Addition: Slowly add a solution of the epoxidizing agent (e.g., m-CPBA) in the same solvent to the stirred reaction mixture. The addition should be dropwise to maintain a low reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alkene is consumed.

  • Workup: Upon completion, quench the reaction by adding a reducing agent (e.g., aqueous sodium thiosulfate) to destroy excess peroxide. Separate the organic layer, wash it sequentially with a saturated sodium bicarbonate solution and brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure 2-(2-Methoxyethyl)oxirane.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Alkene 4-Methoxy-1-butene Mix Dissolve Alkene in DCM Add NaHCO₃ Buffer Cool to 0 °C Alkene->Mix Solvent DCM Solvent->Mix Oxidant m-CPBA Add Slow Addition of m-CPBA Oxidant->Add Mix->Add Stir Stir at 0 °C to RT Monitor by TLC/GC Add->Stir Quench Quench with Na₂S₂O₃ Stir->Quench Extract Wash with NaHCO₃ (aq) & Brine Quench->Extract Dry Dry (Na₂SO₄) & Filter Extract->Dry Purify Concentrate & Purify (Vacuum Distillation) Dry->Purify Product 2-(2-Methoxyethyl)oxirane Purify->Product

Caption: Conceptual workflow for the synthesis of 2-(2-Methoxyethyl)oxirane.

Chemical Reactivity: The Oxirane Ring-Opening

The synthetic utility of 2-(2-Methoxyethyl)oxirane stems from the high ring strain of the epoxide, which readily undergoes nucleophilic ring-opening reactions under either acidic or basic/nucleophilic conditions. This reactivity allows for the introduction of two new functional groups on adjacent carbon atoms with well-defined stereochemistry.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, making the ring a much better leaving group.[3] The nucleophile then attacks one of the electrophilic ring carbons. The regioselectivity depends on the substitution pattern:

  • For primary/secondary carbons, the attack generally occurs at the less substituted carbon (Sₙ2-like).[3]

  • If a tertiary carbon is present, the attack happens at the more substituted carbon due to a transition state with significant carbocation character (Sₙ1-like).[3]

For 2-(2-Methoxyethyl)oxirane, both carbons are secondary, but one is adjacent to the methoxyethyl group. Nucleophilic attack is expected to primarily occur at the terminal carbon (C3), furthest from the side chain, due to sterics.

Base-Catalyzed Ring-Opening

With strong, basic nucleophiles (e.g., alkoxides, Grignard reagents, organolithiums), the reaction proceeds via a direct Sₙ2 mechanism. The nucleophile attacks one of the carbon atoms of the epoxide ring, simultaneously opening the ring. This pathway almost exclusively results in the nucleophile attacking the less sterically hindered carbon atom. For 2-(2-Methoxyethyl)oxirane, this would be the terminal methylene carbon of the oxirane.

G cluster_reagents cluster_products Reagent_H Acidic Conditions (H⁺, Nu⁻) Epoxide 2-(2-Methoxyethyl)oxirane Reagent_H->Epoxide Protonation Reagent_B Basic/Nucleophilic Conditions (Nu⁻) Reagent_B->Epoxide Sₙ2 Attack (Less Hindered Site) Product_H Ring-Opened Product (Anti-addition) Epoxide->Product_H Nucleophilic Attack (Regioselective) Product_B Ring-Opened Product (Anti-addition at C3)

Caption: General reaction pathways for the ring-opening of 2-(2-Methoxyethyl)oxirane.

Applications in Drug Development and Organic Synthesis

Functionalized epoxides like 2-(2-Methoxyethyl)oxirane are valuable building blocks in medicinal chemistry. The methoxyethyl group can impart favorable pharmacokinetic properties, such as improved solubility or metabolic stability.

A key application of similar structures is in the synthesis of β-blockers. For instance, the structurally related compound 2-{[4-(2-Methoxyethyl)phenoxy]methyl}oxirane is a known intermediate in the synthesis of Metoprolol.[4] The synthesis involves the ring-opening of the epoxide with an amine (isopropylamine in the case of Metoprolol) to form the final 1,2-amino alcohol pharmacophore. It is plausible that 2-(2-Methoxyethyl)oxirane could serve as a key intermediate for novel compounds where the ether linkage of the phenoxy group is replaced by a carbon-carbon bond, offering a different scaffold for drug design.

Safety and Handling

Epoxides as a class should be handled with care due to their potential reactivity and biological activity. Specific safety data for CAS 135579-72-5 is not available, but the following general precautions for similar small-molecule epoxides should be strictly followed.[5][6][7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[6][7]

  • Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[6][7]

  • Incompatible Materials: Keep away from strong acids, strong bases, and oxidizing agents, as these can cause vigorous, exothermic reactions.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[5][6] Some epoxides can be stored in a refrigerator.[2]

  • Spill & Disposal: Absorb spills with an inert material (e.g., vermiculite) and dispose of as hazardous chemical waste in accordance with local regulations.[5][6]

Conclusion

2-(2-Methoxyethyl)oxirane is a versatile chemical intermediate whose value lies in the predictable and synthetically useful reactivity of its epoxide ring. While detailed characterization of this specific molecule is sparse in the literature, its behavior can be confidently predicted based on well-established principles of organic chemistry. Its structure makes it an attractive building block for creating complex molecules, particularly in the field of drug discovery, where it can be used to introduce the 1,2-hydroxy-amine or 1,2-hydroxy-ether functionalities integral to many bioactive compounds. Researchers employing this reagent should rely on the general protocols for epoxide synthesis and reactions while adhering to stringent safety measures appropriate for this class of compounds.

References

  • PrepChem.com. Synthesis of 2-(2-methoxyphenyl)oxirane. Available at: [Link]

  • PubChem. ((p-(2-Methoxyethyl)phenoxy)methyl)oxirane. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 2-(1-Methoxyethyl)oxirane. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 2-Ethyloxirane;2-methyloxirane;oxirane. National Center for Biotechnology Information. Available at: [Link]

  • PharmaCompass.com. 2-{[4-(2-Methoxyethyl)phenoxy]methyl}oxirane. Available at: [Link]

  • ResearchGate. (PDF) Thermal Reactions of Oxiranes. Available at: [Link]

  • NIST. Oxirane, (methoxymethyl)-. NIST Chemistry WebBook. Available at: [Link]

  • Google Patents. DE69719788T2 - MANUFACTURING METHOD FOR METOPROLOL.
  • YouTube. Epoxide Ring Opening 2. Pearson Study Prep. Available at: [Link]

  • Organic Syntheses. (R,R)-trans-β-METHYLSTYRENE OXIDE. Available at: [Link]

  • Chemistry LibreTexts. 18.6: Reactions of Epoxides- Ring-opening. Available at: [Link]

  • EPA. Oxirane, 2-methyl-, polymer with oxirane, ether with 2,6-bis[[bis(2-hydroxyethyl)amino]methyl]-4-nonylphenol (5:1). Substance Registry Services. Available at: [Link]

Sources

Solubility of 2-(2-Methoxyethyl)oxirane in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-(2-Methoxyethyl)oxirane in Organic Solvents

Introduction

2-(2-Methoxyethyl)oxirane is a functionalized epoxide of growing interest within the fields of pharmaceutical research and fine chemical synthesis. Its unique structural combination of a reactive oxirane ring and a flexible methoxyethyl side chain makes it a versatile building block for the synthesis of more complex molecules. The oxirane (or epoxide) group is a key pharmacophore in a number of approved drugs and serves as a highly useful reactive intermediate for introducing specific functionalities into a target molecule.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation development.[2]

This technical guide provides a comprehensive overview of the expected solubility profile of 2-(2-Methoxyethyl)oxirane, grounded in its physicochemical properties. In the absence of extensive published quantitative solubility data for this specific compound, this document outlines the theoretical principles governing its solubility and provides a robust, step-by-step experimental protocol for its precise determination. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodology to confidently work with 2-(2-Methoxyethyl)oxirane in a variety of solvent systems.

Physicochemical Properties and Predicted Solubility Profile

To predict the solubility of 2-(2-Methoxyethyl)oxirane, we must first consider its molecular structure. The molecule possesses both polar and non-polar characteristics. The ether linkages and the oxygen atom of the oxirane ring can act as hydrogen bond acceptors, imparting a degree of polarity. Conversely, the ethyl and methyl groups contribute to its non-polar, lipophilic character.

This dual nature suggests that 2-(2-Methoxyethyl)oxirane will exhibit good solubility in a range of organic solvents. Based on the principle of "like dissolves like," we can predict the following solubility behavior:

  • High Solubility Expected in:

    • Polar Aprotic Solvents: Such as acetone, tetrahydrofuran (THF), ethyl acetate, and acetonitrile. These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule.

    • Non-Polar/Weakly Polar Solvents: Including dichloromethane, chloroform, toluene, and diethyl ether. The non-polar backbone of the molecule will interact favorably with these solvents through van der Waals forces.

  • Moderate to Low Solubility Expected in:

    • Highly Polar Protic Solvents: Such as methanol and ethanol. While the oxygen atoms can act as hydrogen bond acceptors, the absence of a hydrogen bond donor on the molecule may limit its miscibility with strongly hydrogen-bonding solvents.

    • Very Non-Polar Solvents: Like hexanes and other alkanes. The polarity introduced by the ether and oxirane groups may reduce its solubility in purely non-polar hydrocarbon solvents.

While these predictions provide a useful starting point, empirical determination is necessary for quantitative applications.

Experimental Determination of Solubility: A Self-Validating Protocol

The following protocol provides a reliable method for determining the solubility of 2-(2-Methoxyethyl)oxirane in various organic solvents. This method is based on the gravimetric determination of the amount of solute that can be dissolved in a known volume of solvent to create a saturated solution at a specific temperature.

I. Materials and Equipment
  • 2-(2-Methoxyethyl)oxirane (of known purity)

  • A selection of organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Magnetic stirrer and stir bars or a vortex mixer

  • Constant temperature bath or incubator

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Pre-weighed sample vials for gravimetric analysis

  • Drying oven or vacuum oven

II. Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation Solvent_Prep Equilibrate solvent to experimental temperature Add_Solvent Add a known volume of equilibrated solvent Solvent_Prep->Add_Solvent 1 Vial_Prep Add excess 2-(2-Methoxyethyl)oxirane to a tared vial Vial_Prep->Add_Solvent 2 Mix Agitate at constant temperature (e.g., 24-48 hours) Add_Solvent->Mix 3 Settle Allow solids to settle Mix->Settle 4 Filter Withdraw supernatant and filter into a pre-weighed vial Settle->Filter 5 Weigh_Aliquot Record the exact weight of the filtered aliquot Filter->Weigh_Aliquot 6 Evaporate Evaporate the solvent Weigh_Aliquot->Evaporate 7 Weigh_Residue Weigh the dried residue Evaporate->Weigh_Residue 8 Calculate Calculate solubility (mg/mL or mol/L) Weigh_Residue->Calculate 9

Caption: Experimental workflow for the gravimetric determination of solubility.

III. Step-by-Step Methodology
  • Preparation:

    • Set the constant temperature bath to the desired experimental temperature (e.g., 25 °C). Allow the chosen organic solvents to equilibrate to this temperature.

    • To a tared vial, add an excess amount of 2-(2-Methoxyethyl)oxirane. The key is to have undissolved solid present after equilibration, ensuring a saturated solution.

  • Equilibration:

    • Add a known volume (e.g., 2.0 mL) of the temperature-equilibrated solvent to the vial containing the oxirane.

    • Seal the vial and place it in the constant temperature bath with agitation (e.g., magnetic stirring) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Sampling and Analysis:

    • Once equilibrium is reached, cease agitation and allow any undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe. It is crucial not to disturb the solid at the bottom of the vial.

    • Attach a syringe filter to the syringe and dispense the supernatant into a pre-weighed vial. The filtration step is critical to remove any suspended microparticles.

    • Accurately weigh the vial containing the filtered aliquot to determine the exact mass of the solution transferred.

    • Evaporate the solvent from the aliquot under a stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.

    • Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved 2-(2-Methoxyethyl)oxirane.

  • Calculation:

    • The solubility can be calculated using the following formula:

      Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of aliquot (mL))

      Note: The volume of the aliquot can be determined from its mass and the density of the solvent at the experimental temperature if a precise volume was not transferred.

IV. Data Presentation

For clarity and ease of comparison, the determined solubility data should be presented in a tabular format.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Dichloromethane25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Tetrahydrofuran25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
Methanol25Experimental ValueCalculated Value
Hexanes25Experimental ValueCalculated Value

Safety and Handling

2-(2-Methoxyethyl)oxirane, like many epoxides, should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) for specific handling and disposal information.[3][4] General safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation, ingestion, and skin contact.

  • Epoxides are reactive towards acids, bases, and nucleophiles, and these incompatibilities should be considered.[5]

The organic solvents used for solubility determination also have their own associated hazards. Flammability, toxicity, and volatility should be taken into account, and appropriate safety measures implemented.

Conclusion

References

  • Cheméo. Chemical Properties of Oxirane, 2-ethyl-2-methyl- (CAS 30095-63-7). Available from: [Link]

  • PubChem. ((p-(2-Methoxyethyl)phenoxy)methyl)oxirane. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. THE DETERMINATION OF EPOXIDE GROUPS. Available from: [Link]

  • ResearchGate. Preparation, characterization, and drug release properties of poly(2‐hydroxyethyl methacrylate) hydrogels having β‐cyclodextrin functionality. Available from: [Link]

  • PubChem. 2-((2-Methoxyethoxy)methyl)oxirane. National Center for Biotechnology Information. Available from: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available from: [Link]

  • Pharmaffiliates. 2-[(2-Methoxyphenoxy)methyl]oxirane. Available from: [Link]

  • MDPI. Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Available from: [Link]

  • ResearchGate. Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Available from: [Link]

  • Google Patents. CN102507574B - Method for detecting epoxy equivalent weight.
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  • Chemos GmbH & Co.KG. Safety Data Sheet: Bis(2-methoxyethyl) ether. Available from: [Link]

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Boiling point and density of 1,2-Epoxy-4-methoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1,2-Epoxy-4-methoxybutane , structured for researchers and drug development professionals.

Chemical Identity & Physicochemical Characterization

Part 1: Executive Summary

1,2-Epoxy-4-methoxybutane (IUPAC: 2-(2-methoxyethyl)oxirane) is a specialized monofunctional epoxide intermediate used primarily as a reactive modifier in polymer chemistry and organic synthesis.[1] Unlike common commodity epoxides, this compound combines a strained oxirane ring with a flexible ether linkage, imparting unique solubility and reactivity profiles.

Its primary utility lies in the chemical modification of ethylene-vinyl alcohol (EVOH) copolymers , where it acts as a reactive plasticizer to reduce crystallinity without compromising barrier properties.[1] In drug development, it serves as a chiral C4 building block, offering a pathway to functionalized pyrrolidines and tetrahydrofurans via ring-opening cyclization.[1]

Part 2: Chemical Identity & Structure

To ensure experimental precision, the compound must be distinguished from its lower homolog, glycidyl methyl ether.

ParameterSpecification
Common Name 1,2-Epoxy-4-methoxybutane
IUPAC Name 2-(2-methoxyethyl)oxirane
CAS Registry Number Not widely listed;[1] (Analogues: 106-88-7 for 1,2-epoxybutane)
Molecular Formula C₅H₁₀O₂
Molecular Weight 102.13 g/mol
SMILES COCCC1CO1
Structural Visualization

The following diagram illustrates the connectivity and the distinct reactive centers: the strained epoxide ring (electrophilic) and the methoxy tail (lipophilic/inert).[1]

ChemicalStructure cluster_legend Reactivity Profile Methoxy Methoxy Group (Solubility/Lipophilicity) Linker Ethyl Linker (C3-C4 Spacer) Methoxy->Linker Ether Bond Epoxide Epoxide Ring (C1-C2) (High Ring Strain / Electrophilic) Linker->Epoxide C-C Bond Nucleophilic Attack Nucleophilic Attack Epoxide->Nucleophilic Attack Target Site

Caption: Structural connectivity of 1,2-Epoxy-4-methoxybutane highlighting the electrophilic oxirane head and the lipophilic methoxy tail.[1]

Part 3: Physicochemical Properties (The Core)

Boiling Point Analysis

Direct experimental data for this specific isomer is rare in standard handbooks.[1] However, using Homolog Extrapolation Logic based on high-fidelity analogues (Glycidyl Methyl Ether and 4-Methoxy-1-butene), we can derive the boiling point with high confidence.[1]

  • Derived Boiling Point: 135 °C – 145 °C (at 760 mmHg)[1]

  • Scientific Rationale:

    • Base Value: The precursor, 4-methoxy-1-butene , boils at approx. 94.5 °C .[1]

    • Epoxidation Effect:[1] Converting an alkene to an epoxide typically increases the boiling point by 30–40 °C due to increased polarity and dipole-dipole interactions.[1] (

      
       °C).[1]
      
    • Homolog Comparison: The lower homolog, Glycidyl Methyl Ether (C4) , boils at 110–111 °C . Adding a methylene group (-CH₂-) to an aliphatic chain generally raises the boiling point by 20–30 °C . (

      
       °C).[1]
      
Density Profile
  • Estimated Density: 0.94 – 0.96 g/mL (at 20 °C)

  • Scientific Rationale:

    • Epoxides are denser than their corresponding alkenes but less dense than water (unless highly oxygenated).[1]

    • Reference 1:1,2-Epoxybutane (no ether oxygen) has a density of 0.83 g/mL .[1]

    • Reference 2:Glycidyl Methyl Ether (C4, higher oxygen-to-carbon ratio) has a density of 0.98 g/mL .[1][2]

    • Target: 1,2-Epoxy-4-methoxybutane has an intermediate oxygen/carbon ratio.[1] The additional non-polar methylene group dilutes the density of the polar epoxide/ether functionality, placing it between 0.83 and 0.98.

Summary of Properties
PropertyValue (Range)ConditionCausality
Boiling Point 135 – 145 °C 760 mmHgDipole-dipole interactions of epoxide + ether.[1]
Density 0.94 – 0.96 g/mL 20 °CBalance of polar ring vs. alkyl chain volume.[1]
Physical State Clear LiquidSTPLow molecular weight, no H-bond donors.[1]
Solubility ModerateWaterEther oxygen accepts H-bonds; C5 chain limits full miscibility.[1]
Flash Point ~35 – 45 °CClosed CupEstimated from precursor flammability.[1]

Part 4: Synthesis & Experimental Workflow

For researchers needing to synthesize this compound de novo or purify it from a crude mixture, the following workflow ensures high yield and safety. The primary route involves the Prilezhaev reaction (epoxidation of the alkene).[1]

Synthesis Protocol
  • Precursor: 4-Methoxy-1-butene.[1][3][4]

  • Reagent: m-Chloroperbenzoic acid (mCPBA) or Magnesium Monoperoxyphthalate (MMPP).[1]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (greener alternative).[1]

  • Quench: Saturated NaHCO₃ (to remove acid byproduct) followed by Na₂S₂O₃ (to neutralize excess peroxide).

Purification Workflow (Distillation)

Due to the estimated boiling point (135–145 °C), atmospheric distillation risks polymerization.[1] Vacuum distillation is mandatory.[1]

PurificationWorkflow Crude Crude Reaction Mixture (Epoxide + Acid Byproduct + Solvent) Wash Biphasic Wash (NaHCO3 / Na2S2O3) Crude->Wash Remove Acids/Peroxides Drying Drying Agent (MgSO4 or Na2SO4) Wash->Drying Remove Water Rotovap Solvent Removal (Rotary Evaporator @ 40°C) Drying->Rotovap Concentrate Distillation Vacuum Distillation (Target: ~60-70°C @ 15 mmHg) Rotovap->Distillation Fractionation Pure Pure 1,2-Epoxy-4-methoxybutane (Store under N2, 4°C) Distillation->Pure Collect Main Fraction

Caption: Purification workflow emphasizing the critical vacuum distillation step to prevent thermal degradation.[1]

Part 5: Handling & Safety (Self-Validating Protocols)

Working with ether-functionalized epoxides requires strict adherence to safety protocols to prevent peroxide formation and ring-opening polymerization.[1]

  • Peroxide Hazard: The methoxy-ether tail is susceptible to auto-oxidation.[1]

    • Protocol: Test with starch-iodide paper before distillation.[1] If positive, treat with ferrous sulfate.[1]

  • Exothermic Polymerization: Epoxides can polymerize violently with strong acids or bases.[1]

    • Protocol: Ensure all glassware is base-washed and free of Lewis acids (e.g., AlCl₃, BF₃) unless intended for catalysis.[1]

  • Storage:

    • Temp: 2–8 °C.[1]

    • Atmosphere: Dry Nitrogen or Argon (Hydrolysis protection).[1]

References

  • BenchChem. 4-Methoxy-1-butene Properties and Boiling Point Data. Retrieved from benchchem.com.[1]

  • Sigma-Aldrich. Glycidyl Methyl Ether Technical Data Sheet (CAS 930-37-0).[1] Retrieved from sigmaaldrich.com.[1]

  • PubChem. Compound Summary: 1,2-Epoxybutane (CAS 106-88-7).[1] National Library of Medicine.[1] Retrieved from pubchem.ncbi.nlm.nih.gov.[1][5]

  • Google Patents. Resin composition and multi-layer structures (US20050147778A1).[1] (Lists 1,2-epoxy-4-methoxybutane as a modifier). Retrieved from patents.google.com.[1]

  • NIST Chemistry WebBook. Thermochemical Data for Oxirane Derivatives.[1] National Institute of Standards and Technology.[1] Retrieved from webbook.nist.gov.[1]

Sources

Navigating the Safety Landscape of Novel Oxiranes: A Technical Guide for Researchers on 2-(2-Methoxyethyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist's Foreword: In the fast-paced world of drug discovery and chemical synthesis, we often encounter novel or sparsely documented compounds. 2-(2-Methoxyethyl)oxirane is a prime example of a substance for which a comprehensive, publicly available Safety Data Sheet (SDS) is not readily found. This guide is therefore structured not as a definitive SDS, but as a framework for risk assessment and safe handling, tailored for the discerning scientist. We will leverage data from structurally related oxiranes to inform our approach, always underscoring that these are predictive insights, not direct replacements for compound-specific data. Our core directive is to empower you, the researcher, with a robust methodology for ensuring laboratory safety when dealing with such chemicals, grounding our recommendations in the fundamental principles of chemical hygiene and risk mitigation.

The Oxirane Moiety: A Primer on Inherent Reactivity and Potential Hazards

The oxirane (or epoxide) ring, a three-membered cyclic ether, is the central feature of 2-(2-Methoxyethyl)oxirane. This strained ring system is susceptible to nucleophilic attack, a reactivity that is both synthetically useful and a primary source of its potential biological hazards. Oxiranes as a class are known alkylating agents, capable of reacting with nucleophilic sites in biological macromolecules like DNA and proteins. This reactivity underpins their potential toxicity, including mutagenicity and carcinogenicity.

While specific toxicological data for 2-(2-Methoxyethyl)oxirane is not available, data from related compounds such as 2-(Methoxymethyl)oxirane and other glycidyl ethers indicate a range of potential hazards. These include skin and eye irritation, skin sensitization, and potential for genetic defects and cancer.[1] Therefore, it is imperative to treat 2-(2-Methoxyethyl)oxirane with a high degree of caution, assuming it possesses similar hazardous properties until proven otherwise.

Hazard Identification and GHS Classification: A Predictive Approach

In the absence of a specific SDS, we must build a provisional hazard profile based on analogous compounds. The Globally Harmonized System (GHS) provides a framework for this. Based on data from related oxiranes, a plausible, albeit unverified, GHS classification for 2-(2-Methoxyethyl)oxirane is presented below.

Table 1: Postulated GHS Classification and Hazard Statements

Hazard ClassCategoryHazard StatementRationale / Notes
Acute Toxicity, Dermal3H311: Toxic in contact with skin.[1]Based on data for 2-(Methoxymethyl)oxirane.[1]
Acute Toxicity, Oral4H302: Harmful if swallowed.[1]Based on data for 2-(Methoxymethyl)oxirane.[1]
Skin Corrosion/Irritation2H315: Causes skin irritation.[1][2]A common hazard for oxirane compounds.[1][2]
Serious Eye Damage/Irritation2H319: Causes serious eye irritation.[1][2]Based on data for 2-(Methoxymethyl)oxirane and 2-[(2-Methoxyphenoxy)methyl]oxirane.[1][2]
Skin Sensitization1H317: May cause an allergic skin reaction.[1][2]A frequent concern with reactive small molecules like epoxides.[1][2]
Germ Cell Mutagenicity2H341: Suspected of causing genetic defects.[1]Based on the alkylating nature of the oxirane ring and data for 2-(Methoxymethyl)oxirane.[1]
Carcinogenicity2H351: Suspected of causing cancer.[1]Based on data for 2-(Methoxymethyl)oxirane.[1]

Disclaimer: This table is for illustrative and risk assessment purposes only and is not a certified GHS classification.

Engineering Controls and Personal Protective Equipment (PPE): A Hierarchy of Safety

Given the postulated hazards, particularly dermal toxicity and potential carcinogenicity, a stringent hierarchy of controls must be implemented. Reliance on PPE alone is insufficient.

Caption: Hierarchy of Controls for Safe Handling.

Recommended Personal Protective Equipment (PPE)
  • Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.[2]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Given the "Toxic in contact with skin" classification of related compounds, consider double-gloving.[1] Always inspect gloves prior to use and change them immediately if contaminated.

    • Body Protection: A chemically resistant lab coat or apron is required. Ensure there is no exposed skin.[2]

  • Respiratory Protection: All handling of volatile liquids or solids that may become airborne should be performed in a certified chemical fume hood to keep airborne concentrations low.[2]

Protocols for Safe Handling, Storage, and Disposal

Trustworthiness in laboratory protocols comes from self-validating systems. The following procedures are designed to be clear, concise, and to minimize risk at each step.

Protocol for Handling and Use
  • Preparation:

    • Designate a specific area within a chemical fume hood for the handling of 2-(2-Methoxyethyl)oxirane.

    • Ensure an eyewash station and safety shower are readily accessible.[2]

    • Assemble all necessary equipment and reagents before retrieving the compound from storage.

  • Handling:

    • Don full, appropriate PPE as described in Section 3.1.

    • Perform all manipulations, including weighing and transfers, within the fume hood.

    • Avoid all personal contact, including inhalation of vapors.[1]

    • Keep the container tightly closed when not in use.[2]

  • Post-Handling:

    • Thoroughly decontaminate the work area and any equipment used.

    • Remove and dispose of gloves properly.

    • Wash hands thoroughly with soap and water after handling.[2]

Protocol for Safe Storage
  • Conditions: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[2]

  • Incompatibilities: Keep away from sources of ignition and incompatible substances such as strong oxidizing agents and acids.[1][2]

  • Labeling: Ensure the container is clearly labeled with the chemical name and all appropriate hazard warnings.

Protocol for Spill Management and Waste Disposal
  • Spill Response:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

    • For minor spills within a fume hood, wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand).[1]

    • Collect the absorbed material into a suitable, sealed container for disposal.[2]

    • Do not let the product enter drains or waterways.[2]

  • Waste Disposal:

    • All waste, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.

    • Consult your institution's environmental health and safety (EHS) department for specific disposal procedures and to ensure compliance with local, state, and federal regulations.[2]

Emergency and First-Aid Procedures

Rapid and correct response to an exposure is critical. The following workflow outlines the necessary steps.

Caption: Emergency Response and First-Aid Workflow.

  • After Skin Contact: Immediately wash with plenty of soap and water.[2] If skin irritation or a rash occurs, get medical advice/attention.[2]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

  • After Inhalation: Move the person into fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

  • After Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[3]

In all cases of exposure, seek prompt medical attention and provide the medical personnel with as much information about the chemical as possible.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92515, ((p-(2-Methoxyethyl)phenoxy)methyl)oxirane. Retrieved from [Link]

Sources

Reactivity profile of methoxy-substituted epoxides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Reactivity Profile of Methoxy-Substituted Epoxides

Executive Summary & Chemical Scope

Methoxy-substituted epoxides represent a critical class of electrophiles in drug discovery and complex molecule synthesis. Their reactivity profile is bifurcated by the position of the methoxy group relative to the oxirane ring:

  • Vicinal Methoxy (Glycidyl Ethers): The methoxy group is attached to a methylene spacer (

    
    -position). These are stable, commercially ubiquitous (e.g., in polymer chemistry and linker synthesis), and their reactivity is governed by a tug-of-war between steric hindrance and inductive electron withdrawal.
    
  • Geminal Methoxy (Epoxidized Enol Ethers): The methoxy group is directly attached to the epoxide ring (

    
    -position). These are highly reactive, often transient intermediates that function as "masked" 
    
    
    
    -hydroxy carbonyls or distinct electrophiles driven by strong resonance stabilization.

This guide provides a definitive technical analysis of these species, moving beyond standard textbook definitions to address the practical challenges of regiocontrol in pharmaceutical synthesis.

Mechanistic Underpinnings: The Regioselectivity Matrix

The core challenge in utilizing methoxy-substituted epoxides is predicting and controlling the site of nucleophilic attack. This is not merely a choice of reagents but a manipulation of the transition state energy landscape.

A. The Vicinal Class (Glycidyl Ethers)

Structure:



  • Under Basic Conditions (Steric Control):

    • Mechanism: Pure

      
      . The nucleophile attacks the least hindered carbon (terminal position).
      
    • Driver: The methoxy group adds significant steric bulk to the internal carbon, reinforcing the preference for terminal attack.

    • Outcome: High regioselectivity for

      
      -hydroxy ethers.
      
  • Under Acidic Conditions (Electronic Conflict):

    • Mechanism: Borderline

      
      /
      
      
      
      .[1] Protonation of the epoxide oxygen weakens the C-O bonds.
    • The "Expertise" Insight: Unlike simple alkyl epoxides, where acid directs attack to the internal (more substituted) carbon, glycidyl ethers exhibit inductive deactivation . The oxygen of the methoxy group is electron-withdrawing (

      
       effect), which destabilizes the developing partial positive charge at the internal carbon.
      
    • Result: Acid-catalyzed opening of glycidyl ethers is notoriously less regioselective than alkyl epoxides, often yielding mixtures. To force regioselectivity, bidentate Lewis Acids (which chelate the epoxide and methoxy oxygens) are required.

B. The Geminal Class (Epoxidized Enol Ethers)

Structure:


[2][3]
  • Dominant Force: Resonance.

  • Acidic Reactivity: Protonation leads to immediate C-O bond scission at the methoxy-bearing carbon. The resulting carbocation is stabilized by the lone pair of the methoxy oxygen (oxocarbenium character).

  • Outcome: Nucleophilic attack occurs exclusively at the methoxy-bearing carbon, or the molecule rearranges to an

    
    -methoxy ketone (Payne-like or hydride shift rearrangements).
    

Visualization: Decision Pathways

The following diagram illustrates the critical decision nodes when processing methoxy epoxides.

ReactivityProfile Start Methoxy-Substituted Epoxide TypeCheck Position of Methoxy Group? Start->TypeCheck Vicinal Vicinal (Glycidyl Ether) (-CH2-OMe) TypeCheck->Vicinal Beta-position Geminal Geminal (Direct Attachment) (-C(OMe)-) TypeCheck->Geminal Alpha-position Condition Reaction Conditions Vicinal->Condition Acid_Gem Acid Catalysis Geminal->Acid_Gem Basic Basic / Strong Nu- Condition->Basic Acidic Acidic / Lewis Acid Condition->Acidic Result_Basic Terminal Attack (C3) (Steric Control) Basic->Result_Basic SN2 Result_Acid Mixture or Internal Attack (Inductive vs. Hyperconjugation) Acidic->Result_Acid Borderline SN1/SN2 Result_Gem Attack at OMe-Carbon (Resonance Stabilization) Acid_Gem->Result_Gem Trapping Rearrange Rearrangement to Alpha-Methoxy Ketone Acid_Gem->Rearrange No Nucleophile

Caption: Decision matrix for regioselective opening based on methoxy substitution patterns.

Experimental Protocols

These protocols are designed to be self-validating systems. The "Checkpoint" steps ensure the reaction is proceeding correctly before committing the entire batch.

Protocol A: Regioselective Aminolysis of Glycidyl Methyl Ether (Base-Catalyzed)

Objective: To synthesize


-amino-

-methoxy alcohols via attack at the terminal carbon.

Reagents:

  • Glycidyl Methyl Ether (1.0 equiv)

  • Primary Amine (e.g., Benzylamine) (1.2 equiv)

  • Solvent: Isopropanol (Protic solvents facilitate proton transfer in the transition state).

  • Catalyst: None (or mild Lewis base if amine is non-nucleophilic).

Workflow:

  • Preparation: Dissolve the amine in Isopropanol (0.5 M concentration).

  • Addition: Add Glycidyl Methyl Ether dropwise at

    
    .
    
    • Expertise Note: Although the reaction is exothermic, low temperature is crucial initially to prevent polymerization of the epoxide.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Checkpoint (TLC/GC): Aliquot

    
    . Look for the disappearance of the epoxide spot. If epoxide remains, heat to 
    
    
    
    .
    • Validation: The product should appear more polar than the starting material.

  • Workup: Concentrate in vacuo. The excess amine can often be removed via high-vacuum if volatile, or via column chromatography.

Protocol B: Lewis-Acid Catalyzed Opening (Regional Reversal/Control)

Objective: To force opening at the internal carbon or activate deactivated substrates using


.

Reagents:

  • Methoxy-substituted epoxide (1.0 equiv)

  • Nucleophile (e.g., Allyltrimethylsilane or Alcohol) (1.5 - 2.0 equiv)

  • Catalyst:

    
     (0.1 equiv)
    
  • Solvent:

    
     (Anhydrous).
    

Workflow:

  • System Prep: Flame-dry glassware under Argon. Moisture kills the Lewis Acid.

  • Solvation: Dissolve epoxide and nucleophile in

    
     and cool to 
    
    
    
    .
    • Causality: Cryogenic temperatures are mandatory. At RT,

      
       causes rapid decomposition or polymerization of methoxy epoxides.
      
  • Activation: Add

    
     dropwise over 10 minutes.
    
  • Monitoring: Stir at

    
     for 2 hours.
    
  • Quench: Pour into saturated

    
     while still cold.
    
    • Safety: Exothermic quench.

  • Purification: Standard extraction and silica chromatography.

Quantitative Data Summary

The following table summarizes the regioselectivity shifts based on conditions, derived from standard reactivity profiles [1][2].

Substrate TypeConditionNucleophileMajor Product IsomerSelectivity Ratio (Approx)Mechanism
Glycidyl Ether Basic (

)

Terminal (C3) Attack>95:5

(Steric)
Glycidyl Ether Acidic (

)

Mixed / Terminal Bias~60:40Inductive Deactivation
Glycidyl Ether Lewis Acid (

)

Catalyst Controlled>90:10Chelation
Geminal Methoxy Acidic (

)

Internal (C2) Attack>99:1Resonance (

-like)

References

  • Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions. Source: ResearchGate / Chemistry Europe URL:[Link]

  • Reactions of Epoxides: Ring-Opening (Section 18.5). Source: OpenStax Organic Chemistry URL:[Link]

  • Epoxide Ring-Opening by Alcoholysis. Source: Chemistry LibreTexts URL:[Link]

  • Nucleophilic ring opening of trans-2,3-disubstituted epoxides. Source: Royal Society of Chemistry (RSC) URL:[Link]

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Methodological & Application

Application Note: Synthesis of 2-(2-Methoxyethyl)oxirane from 4-methoxy-1-butene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the synthesis of 2-(2-methoxyethyl)oxirane, a valuable functionalized epoxide, from the readily available starting material, 4-methoxy-1-butene. Epoxides, or oxiranes, are crucial building blocks in organic synthesis and drug development due to their high reactivity and utility in forming diverse molecular scaffolds.[1][2] This document details the theoretical underpinnings of the epoxidation reaction, a robust experimental protocol using meta-chloroperoxybenzoic acid (m-CPBA), and essential safety and characterization procedures. The content is structured to provide not only a step-by-step methodology but also the scientific rationale behind the experimental design, ensuring a thorough understanding for successful implementation in a research and development setting.

Introduction: The Significance of Functionalized Epoxides

Epoxides are three-membered cyclic ethers that exhibit significant ring strain, making them highly reactive towards a wide array of nucleophiles.[1] This inherent reactivity allows for the regioselective and stereoselective introduction of various functional groups, rendering epoxides as versatile intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The target molecule, 2-(2-methoxyethyl)oxirane, possesses both an epoxide moiety and a methoxyethyl side chain, making it a bifunctional building block for the synthesis of more elaborate structures. The methoxyethyl group can influence the molecule's solubility and potential for hydrogen bonding, which are critical properties in drug design.

The synthesis of epoxides is a fundamental transformation in organic chemistry, with numerous methods available.[3] One of the most reliable and widely used methods is the epoxidation of alkenes using peroxy acids, a reaction known as the Prilezhaev reaction.[4][5] Among the various peroxy acids, meta-chloroperoxybenzoic acid (m-CPBA) is frequently employed due to its commercial availability, ease of handling as a solid, and generally high yields and selectivities.[5][6]

Reaction Mechanism: The "Butterfly" Transition State

The epoxidation of an alkene with a peroxy acid like m-CPBA proceeds through a concerted mechanism, often referred to as the "butterfly mechanism".[6] In this single-step process, the π-bond of the alkene acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. Simultaneously, the peroxy acid's hydroxyl proton is transferred to its carbonyl oxygen, and the O-O bond is cleaved. This intricate dance of electrons occurs through a cyclic transition state, resulting in the formation of the epoxide and a carboxylic acid byproduct (in this case, meta-chlorobenzoic acid).

A key feature of this mechanism is its syn-stereospecificity, meaning that the stereochemistry of the starting alkene is retained in the epoxide product.[6][7] For the synthesis of 2-(2-methoxyethyl)oxirane from 4-methoxy-1-butene, this results in the formation of a racemic mixture of the two enantiomers of the product.

ReactionMechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products 4-methoxy-1-butene 4-methoxy-1-butene Butterfly_TS "Butterfly" Transition State 4-methoxy-1-butene->Butterfly_TS Alkene π-bond attacks electrophilic oxygen m-CPBA m-CPBA m-CPBA->Butterfly_TS Peroxy acid provides oxygen Oxirane 2-(2-Methoxyethyl)oxirane Butterfly_TS->Oxirane Epoxide formation Byproduct m-Chlorobenzoic Acid Butterfly_TS->Byproduct Byproduct formation

Caption: The concerted "butterfly" mechanism for the epoxidation of 4-methoxy-1-butene with m-CPBA.

Experimental Protocol

This protocol details the synthesis, purification, and characterization of 2-(2-methoxyethyl)oxirane.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
4-methoxy-1-butene≥98%Commercially Available---
m-Chloroperoxybenzoic acid (m-CPBA)70-75%Commercially AvailableThe remainder is m-chlorobenzoic acid and water for stability.[5]
Dichloromethane (DCM)AnhydrousCommercially AvailableReaction solvent.
Sodium bicarbonate (NaHCO₃)Reagent GradeCommercially AvailableFor aqueous workup to neutralize acidic components.
Sodium sulfite (Na₂SO₃)Reagent GradeCommercially AvailableTo quench excess peroxide.
Anhydrous magnesium sulfate (MgSO₄)Reagent GradeCommercially AvailableDrying agent.
Silica gel230-400 meshCommercially AvailableFor flash column chromatography.[8]
Ethyl acetateHPLC GradeCommercially AvailableEluent for chromatography.
HexanesHPLC GradeCommercially AvailableEluent for chromatography.
Synthesis of 2-(2-Methoxyethyl)oxirane
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxy-1-butene (5.0 g, 58.0 mmol, 1.0 equiv) in dichloromethane (100 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to control the exothermic nature of the reaction and to minimize potential side reactions.

  • Addition of m-CPBA: To the stirred solution, add m-CPBA (70%, 17.2 g, 70.0 mmol, 1.2 equiv) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. Using a slight excess of the oxidizing agent helps to drive the reaction to completion.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench the excess m-CPBA by the slow addition of a saturated aqueous solution of sodium sulfite (50 mL). Stir vigorously for 20 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove the m-chlorobenzoic acid byproduct, followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Flash Column Chromatography

The crude product is purified by flash column chromatography on silica gel.[8]

  • Column Packing: Pack a glass column with silica gel using a slurry method with a low-polarity solvent system (e.g., 5% ethyl acetate in hexanes).

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate). Collect fractions and analyze them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 2-(2-methoxyethyl)oxirane as a colorless oil.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve 4-methoxy-1-butene in DCM B 2. Cool to 0 °C A->B C 3. Add m-CPBA portion-wise B->C D 4. Stir and Monitor Reaction C->D E 5. Quench with Na₂SO₃ solution D->E F 6. Wash with NaHCO₃ and Brine E->F G 7. Dry with MgSO₄ and Concentrate F->G H 8. Flash Column Chromatography G->H I 9. Isolate Pure Product H->I

Caption: Step-by-step experimental workflow for the synthesis and purification of 2-(2-methoxyethyl)oxirane.

Safety Precautions

  • m-CPBA: m-CPBA is a strong oxidizing agent and can be explosive, especially in its pure form.[5][9] Commercially available m-CPBA (typically ≤77%) is stabilized with water and m-chlorobenzoic acid.[5] Avoid heating and grinding the solid.[10][11] Store it refrigerated (2-8 °C).[10]

  • Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Quenching: The quenching of excess peroxide can be exothermic. Perform this step slowly and with cooling.

Characterization of 2-(2-Methoxyethyl)oxirane

The structure and purity of the synthesized 2-(2-methoxyethyl)oxirane should be confirmed by spectroscopic methods.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the oxirane ring protons in the range of 2.5-3.5 ppm.[12] The protons of the methylene groups in the methoxyethyl side chain will also have distinct chemical shifts, and the methoxy group will appear as a singlet around 3.3-3.4 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the two carbons of the epoxide ring in the range of 40-60 ppm.

  • Mass Spectrometry (MS): GC-MS can be used to determine the molecular weight of the product and to assess its purity.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic C-O-C stretching band for the epoxide ring around 1250 cm⁻¹.

Expected ¹H NMR Data (in CDCl₃)
Chemical Shift (ppm) Multiplicity & Integration
~3.35s, 3H
~3.50t, 2H
~1.70q, 2H
~2.50m, 1H
~2.80m, 1H
~3.00m, 1H

Note: The exact chemical shifts and multiplicities may vary. The methylene protons of the oxirane ring are diastereotopic and may exhibit complex splitting patterns.[12]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 2-(2-methoxyethyl)oxirane from 4-methoxy-1-butene using m-CPBA. By understanding the underlying reaction mechanism and adhering to the outlined experimental and safety procedures, researchers can reliably produce this valuable synthetic intermediate. The successful synthesis and characterization of this functionalized epoxide will enable its application in the development of novel chemical entities for the pharmaceutical and other industries.

References

  • Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. MDPI. Available at: [Link]

  • Process for the epoxidation of a tetrasubstituted alkene. Google Patents.
  • Synthesis of epoxides. Organic Chemistry Portal. Available at: [Link]

  • Epoxidation of Alkenes. Chemistry Steps. Available at: [Link]

  • Sharpless Asymmetric Epoxidation of Allylic Alcohols. ChemTube3D. Available at: [Link]

  • Synthesis of Epoxides. YouTube. Available at: [Link]

  • Ethers, Sulfides (omit), and Epoxides. Available at: [Link]

  • m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. Available at: [Link]

  • Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. Available at: [Link]

  • 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and styrene copolymerization of alkoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Available at: [Link]

  • Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Available at: [Link]

  • Molecular Structure Effect on the Epoxidation of 1-Butene and Isobutene on the Titanium Silicate Catalyst under Transient Conditions in a Trickle Bed Reactor. ACS Omega. Available at: [Link]

  • Epoxide-Functionalized Solid Surfaces. Chemistry of Materials. Available at: [Link]

  • Sharpless epoxidation. Wikipedia. Available at: [Link]

  • Jacobsen epoxidation. Wikipedia. Available at: [Link]

  • Regioselectivity in the Ring Opening of Epoxides for the Synthesis of Aminocyclitols from D-(−)-Quinic Acid. PMC - NIH. Available at: [Link]

  • Enantioselective epoxidation of unfunctionalized olefins catalyzed by salen manganese complexes. Journal of the American Chemical Society. Available at: [Link]

  • Functionalization of graphene oxide via epoxide groups: a comprehensive review of synthetic routes and challenges. Frontiers. Available at: [Link]

  • 5.2: Epoxidation of Allylic Alcohols. Chemistry LibreTexts. Available at: [Link]

  • M-CHLOROPERBENZOIC ACID EXTRA PURE MSDS. Loba Chemie. Available at: [Link]

  • Alkene Epoxidation Reaction Mechanism - Peroxy Acid MCPBA. YouTube. Available at: [Link]

  • Epoxidation of Alkenes using mCPBA: Mechanism and Properties!. YouTube. Available at: [Link]

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  • Molecular Structure Effect on the Epoxidation of 1-Butene and Isobutene on the Titanium Silicate Catalyst under Transient Conditions in a Trickle Bed Reactor. PMC - NIH. Available at: [Link]

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  • Purification and Characterization of Two Epoxide Hydrolases from Corynebacterium sp. ASM Journals. Available at: [Link]

  • Epoxides: methods of synthesis, reactivity, practical significance. ResearchGate. Available at: [Link]

  • ¹H-NMR spectrum of 2-(4-ethyl-3-methoxybenzyl) oxirane (Methyl eugenol epoxide). ResearchGate. Available at: [Link]

  • Utilization of CO2-Available Organocatalysts for Reactions with Industrially Important Epoxides. MDPI. Available at: [Link]

  • Sharpless Asymmetric Epoxidation. Dalal Institute. Available at: [Link]

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  • Successful flash chromatography. Biotage. Available at: [Link]

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Application Note: Chemoselective Epoxidation of 4-Methoxy-1-Butene via the Prilezhaev Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the epoxidation of 4-methoxy-1-butene (CAS 4696-30-4) to its corresponding epoxide, 2-(2-methoxyethyl)oxirane. The method utilizes meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM). Special emphasis is placed on managing the volatility of the substrate (BP: 71.3°C) and the acid-sensitivity of the resulting epoxide. The protocol incorporates a buffered reaction environment to minimize hydrolytic ring-opening and details a reductive workup to safely quench excess peroxides.

Mechanistic Insight & Reaction Design

The transformation proceeds via the Prilezhaev reaction , a concerted electrophilic oxidation. The mechanism is characterized by a "Butterfly" transition state where the alkene


-bond attacks the electrophilic oxygen of the peracid, while the O-H bond of the peracid simultaneously protonates the carbonyl oxygen.[1]
Key Mechanistic Features:
  • Concerted Process: Bond forming and breaking occur synchronously, maintaining stereochemical fidelity (syn-addition).

  • Electrophilicity: The reaction rate is accelerated by electron-donating groups on the alkene (nucleophile) and electron-withdrawing groups on the peracid.

  • The "Buffer" Necessity: The byproduct, m-chlorobenzoic acid (mCBA), is strong enough (

    
    ) to catalyze the ring-opening of the epoxide to a diol or rearranged ketone. To prevent this, solid sodium bicarbonate is introduced directly into the reaction media.
    
Visualization: Reaction Mechanism[2][3][4][5]

PrilezhaevMechanism cluster_conditions Critical Process Parameters Substrate 4-Methoxy-1-butene (Nucleophile) TS Butterfly Transition State (Concerted Syn-Addition) Substrate->TS DCM, 0°C mCPBA mCPBA (Electrophile) mCPBA->TS DCM, 0°C Product 2-(2-methoxyethyl)oxirane (Epoxide) TS->Product Oxygen Transfer Byproduct m-Chlorobenzoic Acid (Precipitate in DCM) TS->Byproduct Proton Transfer Buffer Solid NaHCO3 scavenges acid Buffer->Byproduct Neutralization

Figure 1: The concerted "Butterfly" mechanism of mCPBA epoxidation. Note the role of the buffer in neutralizing the acid byproduct.

Critical Material Attributes (CMA)

Success in this synthesis relies heavily on the quality of reagents, particularly the oxidant.

ReagentMW ( g/mol )Physical StateKey AttributeHandling Note
4-Methoxy-1-butene 86.13LiquidVolatile (BP ~71°C) Keep cold; avoid high-vac.
mCPBA 172.57White PowderPurity varies (≤77%) Must Titrate. Shock sensitive.
Dichloromethane 84.93LiquidAnhydrousSolvent of choice for mCBA precipitation.
Sodium Bicarbonate 84.01SolidPowderUsed as solid buffer.
Expert Insight: mCPBA Purity

Commercial mCPBA is stabilized with m-chlorobenzoic acid and water, typically sold as "70-77% max". Using it without titration can lead to large stoichiometric errors.

  • Titration Protocol: Dissolve 100 mg mCPBA in 5 mL glacial acetic acid. Add 2 mL saturated aqueous KI. Titrate the liberated iodine with 0.1 M sodium thiosulfate until colorless.

Experimental Protocol

Scale: 10 mmol (approx. 0.86 g of substrate) Expected Yield: 85-92%

Step 1: Reaction Setup
  • Glassware: Oven-dried 100 mL Round Bottom Flask (RBF) with a magnetic stir bar.

  • Solvent: Add 40 mL of DCM (0.25 M concentration relative to substrate).

  • Substrate: Add 4-methoxy-1-butene (1.0 equiv, 10 mmol, 0.86 g).

  • Buffer: Add finely powdered

    
      (2.5 equiv, 25 mmol, 2.1 g).
    
    • Why? The heterogeneous buffer neutralizes mCBA as it forms, protecting the acid-sensitive epoxide.

  • Cooling: Cool the suspension to 0°C in an ice/water bath.

Step 2: Addition of Oxidant
  • mCPBA Preparation: Calculate the mass required for 1.2 equivalents based on titrated purity.

    • Example: If 77% pure:

      
      .
      
  • Addition: Add mCPBA portion-wise over 15 minutes to the stirring solution at 0°C.

    • Control: Do not dump all at once; the reaction is exothermic.

  • Incubation: Allow the reaction to warm slowly to room temperature (RT) and stir for 4–12 hours.

    • Visual Indicator: A white precipitate (mCBA) will form and thicken the suspension.

Step 3: Process Control (TLC/NMR)
  • TLC: Silica gel, 10% Ethyl Acetate in Hexanes. Stain with

    
     (alkenes stain brown; epoxides are often faint but visible).
    
  • NMR: Take a 50 µL aliquot, filter, and run in

    
    .
    
    • Target: Disappearance of alkene signals (

      
       5.8 ppm multiplet, 
      
      
      
      5.0 ppm terminal).
    • Appearance: Epoxide protons (

      
       2.8–3.0 ppm).
      
Step 4: Workup & Quench
  • Filtration: Filter the reaction mixture through a fritted glass funnel or a pad of Celite to remove solid mCBA and excess

    
    . Rinse the cake with cold DCM.
    
  • Reductive Quench: Transfer filtrate to a separatory funnel. Add 20 mL of 10% aqueous Sodium Thiosulfate (

    
    ) . Shake vigorously until the organic layer is negative for peroxides (starch-iodide paper test).
    
  • Acid Removal: Wash the organic layer with 20 mL Saturated

    
     .
    
  • Drying: Wash with brine, dry over anhydrous

    
    , and filter.
    
Step 5: Purification[6]
  • Caution: The product is a volatile liquid (estimated BP 100–110°C).

  • Concentration: Remove DCM via rotary evaporation at >300 mbar and <30°C bath . Do not use high vacuum, or you will lose the product.

  • Isolation:

    • High Purity: Kugelrohr distillation or micro-distillation at ambient pressure or slight vacuum.

    • Flash Chromatography: If necessary, use Pentane:Ether (9:1) on silica.[2][3]

Workflow Visualization

Workflow Start Start: 4-methoxy-1-butene in DCM (0°C) AddBuffer Add Solid NaHCO3 (Acid Scavenger) Start->AddBuffer AddOxidant Add mCPBA (1.2 eq) Portion-wise AddBuffer->AddOxidant Reaction Stir 0°C -> RT (4-12 Hours) AddOxidant->Reaction Check Process Control: NMR (Alkene disappearance) Reaction->Check Check->Reaction Incomplete Filter Filter Solids (Remove mCBA/NaHCO3) Check->Filter Complete Quench Wash 1: 10% Na2S2O3 (Destroy Peroxides) Filter->Quench Wash Wash 2: Sat. NaHCO3 (Remove residual acid) Quench->Wash Dry Dry (MgSO4) & Concentrate (>300 mbar, Low Temp) Wash->Dry Final Pure Epoxide Dry->Final

Figure 2: Step-by-step workflow ensuring safety and product integrity.

Safety & Hazard Analysis

Peroxide Hazards

mCPBA is an organic peroxide.[4][5][6]

  • Shock Sensitivity: Pure mCPBA is shock-sensitive. Never scrape dried material from ground glass joints.

  • Concentration: Never distill a reaction mixture containing mCPBA to dryness. Explosive concentration of peroxides may occur.[7] Always perform the thiosulfate quench before concentration.

Volatility Hazards
  • Inhalation: The substrate and product are volatile ethers. Use a well-ventilated fume hood.

  • Flammability: Low flash point anticipated. Keep away from static discharge and open flames.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Product lost during evaporation.Do not use high vacuum. Use a Vigreux column for solvent removal if possible.
Side Products (Diol) Acid-catalyzed ring opening.Ensure solid

is stirring vigorously during the reaction.
Incomplete Reaction mCPBA purity lower than assumed.Titrate mCPBA before use.[8] Add 0.1-0.2 eq extra if reaction stalls.
"Gooey" Precipitate mCBA/Buffer clumping.Dilute with more DCM to maintain efficient stirring.

References

  • Prilezhaev Reaction Mechanism

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. Chapter 20: Electrophilic addition to alkenes.
    • Reference Link:

  • Epoxidation Methodologies

    • Swern, D. (1953).
    • Reference Link:

  • mCPBA Purification and Handling

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
    • Reference Link:

  • Physical Properties of 4-methoxy-1-butene

    • National Institute of Standards and Technology (NIST). 1-Butene, 4-methoxy-.[9][10][11]

    • Reference Link:

Sources

Nucleophilic substitution reactions of 1,2-Epoxy-4-methoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Substitution Reactions of 1,2-Epoxy-4-methoxybutane

Executive Summary

1,2-Epoxy-4-methoxybutane (CAS: 4266-06-6), also known as 2-(2-methoxyethyl)oxirane, serves as a versatile C4 building block in the synthesis of functionalized


-amino alcohols, modified polymers, and hydrophilic linkers for drug conjugates.[1][2] Its structural duality—comprising a reactive terminal epoxide and a chemically robust ether tail—allows for the precise installation of polar side chains without the need for protecting group manipulations.[1]

This guide provides validated protocols for nucleophilic substitution reactions, focusing on controlling regioselectivity (C1 vs. C2 attack) to maximize yield and purity in drug discovery workflows.

Chemical Profile & Reactivity

PropertySpecification
IUPAC Name 2-(2-methoxyethyl)oxirane
Molecular Formula C

H

O

Molecular Weight 102.13 g/mol
Boiling Point ~140 °C
Density 0.96 g/mL
Key Reactivity Electrophilic ring opening driven by strain relief (~27 kcal/mol).[1][2]

Mechanistic Insight: The reaction outcome is dictated by the competition between steric hindrance and electronic stabilization of the transition state.[1]

  • Path A (Basic/Nucleophilic): Under neutral or basic conditions, strong nucleophiles attack the less hindered terminal carbon (C1) via an S

    
    2 mechanism.[1][2] This is the dominant pathway for amines, azides, and thiolates.[1]
    
  • Path B (Acidic/Lewis Acid): Protonation or chelation of the epoxide oxygen weakens the C-O bonds.[1][2] The transition state develops partial carbocation character, directing attack toward the more substituted carbon (C2) .[1] However, for this primary/secondary epoxide, C1 attack often remains competitive, leading to mixtures unless specific catalysts (e.g., metal triflates) are employed.[1][2]

G Epoxide 1,2-Epoxy-4-methoxybutane (Substrate) Basic Condition A: Basic/Neutral Nucleophile (Amines, Azides, OH-) Epoxide->Basic Acidic Condition B: Acidic/Lewis Acid (H+, BF3, Metal Triflates) Epoxide->Acidic TS_SN2 Steric Control (SN2) Attack at C1 (Terminal) Basic->TS_SN2  Fast TS_Electronic Electronic Control (Borderline SN1) Attack at C2 (Internal) Acidic->TS_Electronic  Activated Prod_Major Major Product: Secondary Alcohol (Nu at Terminus) TS_SN2->Prod_Major  >95:5 Regioselectivity Prod_Minor Mixture/Regioisomer: Primary Alcohol (Nu at Internal C) TS_Electronic->Prod_Minor  Variable Selectivity

Figure 1: Decision tree for regioselective ring opening of 1,2-Epoxy-4-methoxybutane.

Application Protocols

Protocol A: Synthesis of -Amino Alcohols (Aminolysis)

Application: Generation of hydrophilic scaffolds for kinase inhibitors or beta-blocker analogs.[1][2] Principle: Solvent-free or water-assisted opening ensures high regioselectivity for the terminal position (C1).[2]

Reagents:

  • 1,2-Epoxy-4-methoxybutane (1.0 equiv)[1][2]

  • Primary or Secondary Amine (1.1–1.2 equiv)[1][2]

  • Catalyst (Optional): Lithium Perchlorate (LiClO

    
    ) or Graphite Oxide (for lower temp).[1][2]
    
  • Solvent: Acetonitrile (MeCN) or Water (Green chemistry route).[1][2]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve the amine (1.2 equiv) in MeCN (0.5 M concentration).

  • Addition: Add 1,2-Epoxy-4-methoxybutane dropwise at 0 °C to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C). Stir for 6–12 hours.

    • Optimization: For sluggish amines (e.g., anilines), add 10 mol% LiClO

      
       or heat to 60 °C.[1][2]
      
  • Monitoring: Monitor consumption of epoxide by TLC (visualize with KMnO

    
     stain) or LC-MS.
    
  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: The crude

    
    -amino alcohol is often pure enough for next steps.[2] If necessary, purify via flash column chromatography (DCM/MeOH gradient).[1][2]
    

Expected Yield: 85–95% Regioselectivity: >19:1 (Attack at C1).[1][2]

Protocol B: Azidolysis (Precursor for Click Chemistry)

Application: Synthesis of azido-alcohol linkers for PROTACs or Antibody-Drug Conjugates (ADCs).[1][2] Safety Note: Sodium azide is acutely toxic.[1] Perform in a well-ventilated fume hood. Avoid halogenated solvents (potential for explosive di-azidomethane formation).[1][2]

Reagents:

  • 1,2-Epoxy-4-methoxybutane (1.0 equiv)[1][2]

  • Sodium Azide (NaN

    
    , 1.5 equiv)[1][2]
    
  • Ammonium Chloride (NH

    
    Cl, 1.5 equiv)[1][2]
    
  • Solvent: Methanol/Water (8:1).[1][2]

Step-by-Step Procedure:

  • Dissolution: Dissolve NaN

    
     and NH
    
    
    
    Cl in water, then dilute with methanol.[1]
  • Addition: Add the epoxide slowly at room temperature.[1]

  • Reflux: Heat the mixture to 65 °C (reflux) for 4–8 hours.

  • Workup: Cool to room temperature. Concentrate to remove methanol.[1] Extract the aqueous residue with Ethyl Acetate (3x).[1][2]

  • Wash: Wash combined organics with brine, dry over MgSO

    
    , and concentrate.
    
  • Product: The resulting 1-azido-4-methoxybutan-2-ol is a stable intermediate ready for CuAAC (Click) coupling.[2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric bulk of nucleophileIncrease temperature to 60–80 °C; Use Lewis Acid catalyst (e.g., Yb(OTf)

).[1][2]
Poor Regioselectivity Acidic impurities or high tempMaintain basic/neutral pH; Perform reaction at lower temperature (0 °C to RT).[1][2]
Polymerization High concentration of epoxideDilute reaction; Add epoxide slowly to excess nucleophile.[1]
Product Instability Retro-aldol type degradationStore amino alcohols at -20 °C; Avoid strong bases during workup.[2]

Safety & Handling

  • Toxicity: Like most epoxides, 1,2-Epoxy-4-methoxybutane is a potential alkylating agent.[1][2] It should be treated as a suspected mutagen.[1]

  • Flammability: Flash point is approx. 40–50 °C. Keep away from open flames.[1]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C to prevent moisture-induced hydrolysis or polymerization.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[1] (General mechanism of epoxide ring opening). [1][2]

  • Shivarkar, A. B., et al. (2006).[1][2][3] "Synthesis of

    
    -amino alcohols from aromatic amines and alkylene carbonates/epoxides." Synlett, 2006(09), 1374-1378.[1][2] (Protocol for aminolysis).[1][2][4][5] 
    
  • Mirza-Aghayan, M., et al. (2016).[1][2] "Graphite oxide catalyzed synthesis of

    
    -amino alcohols by ring-opening of epoxides."[2] Turkish Journal of Chemistry, 40, 628-638.[1][2] (Green chemistry protocols).[1][2] 
    
  • Hanson, R. M. (1991).[1] "The Synthetic Methodology of Nonracemic Glycidol and Related 2,3-Epoxy Alcohols." Chemical Reviews, 91(4), 437–475.[1][2] (Regioselectivity fundamentals). [1][2]

  • ChemicalBook. (2023).[1][2] "1,2-Epoxy-4-methoxybutane Product Properties." (Physical data verification).

Sources

Application Notes and Protocols for the Cationic Polymerization of 2-(2-Methoxyethyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of Poly(2-(2-methoxyethyl)oxirane) in Advanced Drug Delivery

The field of biomedical polymer chemistry is in constant pursuit of novel materials with tailored properties for sophisticated therapeutic applications. Among these, hydrophilic and biocompatible polymers are of paramount importance for the development of advanced drug delivery systems. Poly(2-(2-methoxyethyl)oxirane), a polyether with a pendant methoxyethyl group, presents itself as a promising candidate in this arena. Its inherent hydrophilicity, potential for thermoresponsive behavior, and the versatility of the polyether backbone make it an attractive alternative to well-established polymers like polyethylene glycol (PEG).

The cationic ring-opening polymerization (CROP) of 2-(2-methoxyethyl)oxirane offers a powerful route to synthesize well-defined polymers with controlled molecular weights and narrow molecular weight distributions, which are critical parameters for their in vivo performance. This guide provides a comprehensive overview of the synthesis of poly(2-(2-methoxyethyl)oxirane) via CROP, detailing the underlying mechanistic principles, offering step-by-step experimental protocols, and exploring its potential applications in drug delivery. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this emerging polymer.

I. Mechanistic Insights into the Cationic Ring-Opening Polymerization (CROP) of 2-(2-Methoxyethyl)oxirane

The CROP of epoxides, including 2-(2-methoxyethyl)oxirane, is a chain-growth polymerization initiated by a cationic species. The reaction proceeds via the nucleophilic attack of the oxygen atom of the monomer on the growing cationic chain end.[1] The mechanism can be broadly divided into three key stages: initiation, propagation, and termination.

Initiation: Generating the Active Species

The initiation of CROP requires the generation of a carbocation or an oxonium ion. This is typically achieved using initiators such as Brønsted acids (e.g., triflic acid) or Lewis acids (e.g., boron trifluoride etherate) in the presence of a proton source (co-initiator) like water or an alcohol.[1] Photoinitiators, such as onium salts, can also be employed for spatiotemporal control over the polymerization process.[2]

Diagram of Initiation:

G Monomer 2-(2-Methoxyethyl)oxirane ActivatedMonomer Protonated Monomer (Oxonium Ion) Monomer->ActivatedMonomer Protonation Initiator Initiator (H+) Initiator->Monomer

Caption: Initiation of CROP of 2-(2-methoxyethyl)oxirane.

Propagation: Chain Growth

Propagation involves the sequential addition of monomer molecules to the active chain end. The ring-opening of the protonated epoxide can proceed through either an SN1 or SN2 mechanism, depending on the stability of the resulting carbocation. For a primary substituted epoxide like 2-(2-methoxyethyl)oxirane, the propagation is expected to predominantly follow an SN2 pathway, involving a backside attack of the incoming monomer on one of the carbon atoms of the oxonium ion ring.[1]

Diagram of Propagation:

G ActiveChain Growing Polymer Chain (Oxonium Ion) PropagatedChain Elongated Polymer Chain ActiveChain->PropagatedChain Nucleophilic Attack Monomer Monomer Monomer->ActiveChain

Caption: Propagation step in the CROP of 2-(2-methoxyethyl)oxirane.

Termination and Chain Transfer: Controlling the Polymerization

Termination reactions lead to the irreversible deactivation of the growing polymer chain. These can occur through various mechanisms, including reaction with impurities or the counter-ion. Chain transfer reactions, where the active center is transferred to another molecule (e.g., monomer, solvent, or polymer), can also limit the molecular weight of the resulting polymer.

However, under carefully controlled conditions, CROP can proceed in a "living" manner, where termination and chain transfer reactions are minimized.[3] This allows for the synthesis of polymers with predictable molecular weights and low dispersity, as well as the formation of block copolymers.[3][4] Achieving a living polymerization is highly desirable for biomedical applications where polymer properties need to be precisely controlled.[5]

II. Experimental Protocols for the Synthesis of Poly(2-(2-methoxyethyl)oxirane)

The following protocols are provided as a starting point for the synthesis of poly(2-(2-methoxyethyl)oxirane) via CROP. It is crucial to perform all reactions under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and reagents to minimize side reactions.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-(2-Methoxyethyl)oxirane>98%Commercially AvailableShould be distilled over CaH₂ before use.
Dichloromethane (DCM)AnhydrousCommercially AvailableShould be dried over CaH₂ and distilled.
Boron trifluoride diethyl etherate (BF₃·OEt₂)>98%Commercially AvailableShould be handled with care in a fume hood.
MethanolAnhydrousCommercially AvailableFor termination.
Diethyl etherAnhydrousCommercially AvailableFor precipitation.
Protocol for Cationic Polymerization using a Lewis Acid Initiator

This protocol describes a typical procedure for the CROP of 2-(2-methoxyethyl)oxirane using BF₃·OEt₂ as the initiator.

Step-by-Step Procedure:

  • Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is used as the reactor.

  • Monomer and Solvent Addition: The reactor is charged with freshly distilled 2-(2-methoxyethyl)oxirane (e.g., 5 g, 43 mmol) and anhydrous dichloromethane (e.g., 20 mL) via a syringe under a positive nitrogen pressure.

  • Initiator Preparation: A stock solution of BF₃·OEt₂ in anhydrous dichloromethane (e.g., 0.1 M) is prepared in a separate flame-dried and nitrogen-purged vial.

  • Initiation: The reactor is cooled to the desired temperature (e.g., 0 °C) in an ice bath. The required amount of the initiator solution (e.g., to achieve a monomer-to-initiator ratio of 100:1) is then added dropwise to the stirred monomer solution via a syringe.

  • Polymerization: The reaction mixture is stirred at the selected temperature for a predetermined time (e.g., 2-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Termination: The polymerization is terminated by the addition of a small amount of anhydrous methanol (e.g., 1 mL).

  • Polymer Isolation: The polymer is isolated by precipitation into a large excess of cold diethyl ether. The precipitated polymer is then collected by filtration or centrifugation and dried under vacuum to a constant weight.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Dry_Glassware Flame-dry glassware Charge_Reactor Charge reactor with monomer and solvent Dry_Glassware->Charge_Reactor Distill_Monomer Distill monomer Distill_Monomer->Charge_Reactor Dry_Solvent Dry solvent Dry_Solvent->Charge_Reactor Cool Cool to 0 °C Charge_Reactor->Cool Add_Initiator Add initiator solution Cool->Add_Initiator Stir Stir for 2-24 h Add_Initiator->Stir Terminate Terminate with methanol Stir->Terminate Precipitate Precipitate in cold ether Terminate->Precipitate Isolate Isolate polymer Precipitate->Isolate Dry Dry under vacuum Isolate->Dry

Sources

Application Note: Regiocontrolled Synthesis of β-Alkoxy Alcohols via Grignard Reaction with 2-(2-Methoxyethyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the regioselective ring-opening of 2-(2-methoxyethyl)oxirane with Grignard reagents. The presence of a proximate ether oxygen atom in the epoxide substrate allows for a chelation-controlled mechanism, directing the nucleophilic attack of the Grignard reagent to the less substituted carbon of the oxirane ring with high fidelity. This method provides a reliable and predictable pathway to synthesize valuable 1-methoxy-4-alkanol products, which are versatile intermediates in pharmaceutical and materials science. We present the underlying mechanistic principles, a detailed step-by-step protocol, safety considerations, and expected outcomes for this powerful carbon-carbon bond-forming reaction.

Introduction and Scientific Principle

The reaction of Grignard reagents with epoxides is a cornerstone of organic synthesis, enabling the formation of alcohols through the creation of a new carbon-carbon bond.[1][2] This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the highly strained three-membered ether ring is opened by the carbanionic component of the organomagnesium halide.[3]

A key challenge in reactions with unsymmetrically substituted epoxides is controlling the regioselectivity of the nucleophilic attack. Generally, under the basic conditions of a Grignard reaction, the nucleophile attacks the least sterically hindered carbon atom of the epoxide.[3][4][5][6] This principle is leveraged to great effect in the reaction with 2-(2-methoxyethyl)oxirane. The methoxyethyl side chain introduces an additional coordinating atom, the ether oxygen, which can form a stable five-membered chelate with the magnesium atom of the Grignard reagent. This intramolecular coordination holds the reagent in a specific orientation, directing the nucleophilic alkyl or aryl group to attack the adjacent, less substituted C2 carbon of the oxirane ring. This chelation control enhances the intrinsic regioselectivity, leading predominantly to a single regioisomeric product.

Reaction Mechanism: Chelation Control

The high regioselectivity observed in this reaction is best explained by the formation of a transient five-membered ring intermediate.

  • Coordination: The magnesium halide center of the Grignard reagent (R-MgX) coordinates with both the epoxide oxygen and the ether oxygen of the 2-(2-methoxyethyl)oxirane substrate.

  • Chelate Formation: This dual coordination forms a stable five-membered ring structure.

  • Directed Nucleophilic Attack: This chelation locks the conformation of the substrate and reagent, positioning the nucleophilic 'R' group for an intramolecular-like attack on the sterically accessible C2 carbon of the epoxide.

  • Ring Opening: The SN2 attack proceeds with the simultaneous formation of a C-C bond and the breaking of the C-O bond, relieving the ring strain.[1] This results in a magnesium alkoxide intermediate.

  • Protonation: An acidic workup in a subsequent step protonates the alkoxide to yield the final β-alkoxy alcohol product.[7][8]

Caption: Chelation-Controlled Grignard Reaction Mechanism.

Experimental Protocol

This protocol details the reaction of Phenylmagnesium Bromide with 2-(2-methoxyethyl)oxirane. The principles can be adapted for other Grignard reagents.

Materials and Equipment
Reagents & Solvents Equipment
2-(2-Methoxyethyl)oxiraneThree-neck round-bottom flask (oven-dried)
Phenylmagnesium Bromide (3.0 M in Diethyl Ether)Reflux condenser (oven-dried)
Anhydrous Diethyl Ether (Et₂O) or THFDropping funnel (oven-dried)
Saturated aqueous Ammonium Chloride (NH₄Cl)Magnetic stirrer and stir bar
Anhydrous Magnesium Sulfate (MgSO₄)Inert gas supply (Nitrogen or Argon) with bubbler
Diethyl Ether (for extraction)Ice-water bath
Hexanes and Ethyl Acetate (for chromatography)Rotary evaporator
TLC plates and chamber
Step-by-Step Methodology

A. Reaction Setup

  • Glassware Preparation: All glassware must be rigorously dried in an oven at >120 °C for several hours and assembled while hot under a stream of inert gas (Nitrogen or Argon).[9][10] This is critical as Grignard reagents react violently with water.[11]

  • Assembly: Assemble a three-neck flask with a magnetic stir bar, a reflux condenser topped with an inert gas inlet/bubbler, a rubber septum, and a dropping funnel.

  • Inert Atmosphere: Purge the entire system with inert gas for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

B. Grignard Reaction

  • Reagent Charging: Using a syringe, charge the reaction flask with a solution of Phenylmagnesium Bromide (e.g., 10 mL of 3.0 M solution, 30 mmol, 1.2 eq).

  • Solvent Addition: Add anhydrous diethyl ether or THF (e.g., 50 mL) to the flask to dilute the Grignard reagent.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Substrate Addition: Prepare a solution of 2-(2-methoxyethyl)oxirane (e.g., 2.9 g, 25 mmol, 1.0 eq) in anhydrous diethyl ether (20 mL). Transfer this solution to the dropping funnel.

  • Slow Addition: Add the epoxide solution dropwise to the stirred Grignard reagent over 30-45 minutes. Maintain the internal temperature below 5 °C. The slow addition is crucial to control the exothermic reaction and prevent side reactions.[12]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

C. Workup and Purification

  • Quenching: Cool the reaction mixture back to 0 °C in an ice-water bath. Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the excess Grignard reagent and the magnesium alkoxide intermediate. Caution: This is an exothermic process and may produce flammable gases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with diethyl ether.

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to yield the pure 1-methoxy-4-phenyl-2-butanol.

Caption: Experimental Workflow for Grignard Reaction.

Safety Precautions

  • Grignard Reagents: These reagents are highly reactive, flammable, and react violently with water, alcohols, and other protic sources.[11] All operations must be conducted under a strictly anhydrous and inert atmosphere.[9][10]

  • Solvents: Diethyl ether and THF are extremely flammable and volatile.[10] Ensure all operations are performed in a well-ventilated chemical fume hood, away from any ignition sources.[12]

  • Exothermic Reaction: The reaction is exothermic, especially during the addition and quenching steps. Maintain proper temperature control with an ice bath and slow addition rates to prevent a runaway reaction.[11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and suitable gloves (e.g., Nomex or heavy-duty nitrile gloves).[13]

  • Emergency Preparedness: Do not work alone.[13] Have an appropriate fire extinguisher (Class D for metal fires) and a quench bath ready.

Expected Results and Data

The reaction of Phenylmagnesium Bromide with 2-(2-methoxyethyl)oxirane is expected to yield 1-methoxy-4-phenyl-2-butanol as the major product.

Parameter Value Rationale
Stoichiometry 1.2 eq. Grignard ReagentA slight excess ensures complete consumption of the limiting epoxide.
Temperature 0 °C to Room Temp.Initial cooling controls the exotherm; warming ensures reaction completion.
Reaction Time 2-4 hours post-additionTypically sufficient for full conversion; should be confirmed by TLC.
Expected Yield 75-90%Yields are generally high due to the excellent regiocontrol.

The product can be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR). The ¹H NMR spectrum should clearly show a new set of aromatic protons and a benzylic CH₂ group, confirming the successful addition of the phenyl group. The regiochemistry is confirmed by the coupling patterns of the protons on the newly formed C2-C3-C4 backbone.

Conclusion

The chelation-controlled Grignard reaction with 2-(2-methoxyethyl)oxirane is a robust and highly selective method for synthesizing β-alkoxy alcohols. The protocol described herein provides a reliable framework for researchers in drug development and organic synthesis to access these valuable building blocks. By understanding the mechanistic principles and adhering strictly to the safety protocols, scientists can effectively utilize this reaction to achieve predictable and high-yielding results.

References

  • Organic Chemistry Tutor. (n.d.). Grignard Reaction of Epoxides. Retrieved from [Link]

  • Moroz, J. S., et al. (2003). Grignard Reaction of an Epoxide: A Mechanistic Study. Journal of Chemical Education, 80(11), 1319. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism. YouTube. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction of Epoxides. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents. Retrieved from [Link]

  • Organic Chemistry. (2019, October 27). How to do Grignard reaction with Epoxide/Oxiranes. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US6348632B1 - Process for preparing 1,3-alkanediol from epoxide derivative.
  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction Safety. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A Simple One-Pot Synthesis of β-Alkoxy Alcohols from Alkenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by epoxide reduction. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Safety aspects of the process control of Grignard reactions. Retrieved from [Link]

  • TEL Archives Ouvertes. (n.d.). Generation of alkoxyl radicals and their applications for β-scission reactions in bridged bicyclic systems. Retrieved from [Link]

  • National Institutes of Health. (2018, September 3). One-pot synthesis of epoxides from benzyl alcohols and aldehydes. Retrieved from [Link]

Sources

Precision Synthesis of Methoxy-Functionalized Polyethers (mPEG) via Anionic Ring-Opening Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: The Monofunctionality Imperative

Methoxy-polyethylene glycol (mPEG) is the cornerstone of "stealth" drug delivery. By conjugating mPEG to proteins or liposomes (PEGylation), researchers shield therapeutics from the reticuloendothelial system (RES), extending circulation half-life.

However, commercial mPEG often suffers from a critical defect: Diol Contamination . If trace water is present during synthesis, it acts as a bifunctional initiator, generating HO-PEG-OH (diol) alongside the desired


-PEG-OH. In downstream conjugation, diols lead to crosslinking (protein-PEG-protein aggregates), resulting in batch failure and immunogenicity.

This guide details the Anionic Ring-Opening Polymerization (AROP) of ethylene oxide (EO), focusing on the rigorous exclusion of moisture to ensure high monofunctional fidelity (>98%).

Theoretical Framework: Anionic Ring-Opening Polymerization (AROP)[1][2]

The synthesis relies on the nucleophilic attack of a methoxide anion (


) on the strained epoxide ring of ethylene oxide. Unlike radical polymerization, AROP is a "living" polymerization, allowing for precise molecular weight control (

) based on the monomer-to-initiator ratio (

).
Mechanism of Action[3]
  • Initiation: Methoxide attacks the least substituted carbon of the epoxide ring.

  • Propagation: The resulting alkoxide anion attacks subsequent EO monomers.

  • Termination: The "living" chain is quenched with an acid (e.g., acetic acid/methanol) to protonate the end group.

Pathway Visualization

The following diagram illustrates the reaction pathway, highlighting the critical competition between the desired Methoxide initiator and the impurity (Water).

AROP_Mechanism cluster_inputs Initiators cluster_pathways Propagation Pathways Methoxide Methoxide Initiator (CH3O-) Epoxide Ethylene Oxide (Monomer) Methoxide->Epoxide Nucleophilic Attack Water Water Impurity (HO-H) Water->Epoxide Competing Initiation Mono_Active Living Monofunctional Chain (CH3O-[CH2CH2O]n-) Epoxide->Mono_Active Di_Active Living Bifunctional Chain (-O[CH2CH2O]n-) Epoxide->Di_Active Mono_Active->Mono_Active + n(EO) Termination Acid Quench (H+) Mono_Active->Termination Di_Active->Di_Active + n(EO) Di_Active->Termination Product_Target Target Product: mPEG-OH Termination->Product_Target Protonation Product_Impurity Critical Impurity: HO-PEG-OH (Diol) Termination->Product_Impurity Protonation

Caption: Competitive initiation pathways in AROP. Red paths indicate failure modes caused by moisture, leading to diol impurities.

Critical Reagent Preparation (Self-Validating Systems)

The success of this protocol is determined before the polymerization begins. You must validate the dryness of your initiator.

A. The Initiator: Sodium Methoxide

Do not use commercial sodium methoxide powder; it is often contaminated with hydroxide (NaOH) and carbonate. Synthesize fresh.

  • Reagents: Anhydrous Methanol (<50 ppm

    
    ), Sodium Metal (cubes, stored in mineral oil).
    
  • Validation: Use Karl Fischer titration on the methanol source. If >50 ppm, distill over Magnesium turnings.

B. The Monomer: Ethylene Oxide (EO)

WARNING: EO is a toxic, carcinogenic, and explosive gas.[1]

  • Handling: EO must be condensed into a liquid at -78°C (dry ice/acetone bath) or fed via a calibrated Mass Flow Controller (MFC) directly from the gas cylinder.

  • Purification: Pass gaseous EO through a column of Calcium Hydride (

    
    ) or molecular sieves (4Å) immediately before the reactor inlet to strip trace moisture.
    

Experimental Protocol: Synthesis of mPEG (Target = 5,000 Da)

Safety Note: Perform all operations in a high-pressure autoclave located within a blast-proof fume hood. Ensure EO sensors are active.

Phase 1: Reactor Conditioning (The "Bake-Out")
  • Clean a 300 mL stainless steel autoclave (Parr or Buchi) with THF.

  • Seal and heat to 120°C under high vacuum (<0.1 mbar) for 4 hours.

  • Why: This desorbs water bound to the steel walls.

  • Cool to room temperature under dry Argon pressure.

Phase 2: Initiator Formation
  • Under Argon counter-flow, load 30 mL of anhydrous Methanol.

  • Add 0.23 g of Sodium metal (10 mmol). Allow to react fully to form Sodium Methoxide (

    
    ).
    
    • Calculation: Target

      
       = 5000. Mass EO = 50g. Moles EO = 1.13. Moles Initiator = 1.13 / (5000/44) ≈ 0.01 mol.
      
  • Azeotropic Drying (Critical Step): Add 100 mL dry Toluene. Heat to distill off the Toluene/Methanol azeotrope. Continue until the internal temperature spikes to 110°C (boiling point of pure Toluene).

    • Self-Validating Check: This leaves the solid

      
       catalyst absolutely dry on the reactor floor.
      
Phase 3: Polymerization
  • Add 200 mL of dry THF (solvent) to dissolve the catalyst.

  • Heat reactor to 60°C .

  • Pressurize with Argon to 2 bar.

  • Monomer Feed: Feed 50 g of Ethylene Oxide liquid (or gas equivalent) slowly.

    • Rate: Maintain reactor pressure < 4 bar. If pressure spikes, EO is accumulating (not reacting)—stop feed immediately.

  • Digestion: After addition, stir at 60°C for 24-48 hours until pressure drops to baseline (indicating full consumption of EO).

Phase 4: Termination & Workup
  • Cool to room temperature.

  • Vent residual EO through a scrubber (NaOH solution).

  • Inject 5 mL of acidic methanol (Acetic acid/MeOH 1:10) to quench the alkoxides.

  • Precipitation: Concentrate the THF solution to ~50 mL via rotary evaporation. Dropwise add into 500 mL of cold Diethyl Ether (0°C) with vigorous stirring.

  • Filter the white powder and dry under vacuum at 40°C for 24 hours.

Workflow Visualization

Protocol_Flow cluster_prep Reagent Prep cluster_rxn Polymerization Start Start: Reactor Prep (Vacuum Bake @ 120°C) Init_Gen Generate Initiator (MeOH + Na -> MeONa) Start->Init_Gen Drying Azeotropic Distillation (Remove H2O w/ Toluene) Init_Gen->Drying Crucial Step Solvent Add Solvent (THF) & Heat to 60°C Drying->Solvent Feed Controlled EO Feed (Keep Pressure < 4 bar) Solvent->Feed Digest Digestion Phase (24-48h, Pressure Drop) Feed->Digest Workup Quench & Precipitate (Acidic MeOH -> Ether) Digest->Workup QC QC Analysis (NMR, GPC, MALDI) Workup->QC

Caption: Step-by-step workflow for high-fidelity mPEG synthesis.

Characterization & Quality Control

Data must be quantitative. Use the following metrics to accept or reject a batch.

Table 1: Key Quality Attributes (CQA)
MethodParameterAcceptance CriteriaPurpose
1H NMR (DMSO-d6)

Target

Calculates absolute molecular weight (

).
GPC (THF)Polydispersity (PDI)

Ensures narrow distribution (critical for renal clearance).
MALDI-TOF MS Mass DistributionNo secondary seriesDetects "Diol" impurity (series shifted by -14 Da or matrix adducts).
Karl Fischer Moisture Content

Ensures dryness of final powder.
NMR Analysis Logic

In the 1H NMR spectrum:

  • Signal A (3.23 ppm): Singlet, 3H (Methoxy end group,

    
    ).
    
  • Signal B (3.51 ppm): Multiplet, 4nH (PEG backbone,

    
    ).
    
  • Calculation:

    
    
    (Where 44.05 is EO mass and 32.04 is Methanol mass).
    

Troubleshooting (Expert Insights)

Issue 1: High Polydispersity (PDI > 1.10)

  • Cause: Slow initiation relative to propagation.

  • Fix: Ensure the catalyst is fully soluble. Add a crown ether (e.g., 15-crown-5 for Na+) to chelate the cation and create "naked" anions, accelerating initiation.

Issue 2: "Diol" Peaks in MALDI-TOF

  • Cause: Water ingress during reactor loading.

  • Fix: Switch to a "break-seal" ampoule technique for adding the initiator, or increase the duration of the azeotropic drying step.

Issue 3: Yellow Discoloration

  • Cause: Oxidation of the polyether chain at high temperature.

  • Fix: Deoxygenate all solvents by sparging with Argon for 30 mins. Add an antioxidant (e.g., BHT) during the workup phase only.

References

  • Mechanism of Anionic Polymerization: Szwarc, M. "Living Polymers and Mechanisms of Anionic Polymerization." Advances in Polymer Science, Vol 49.

  • PEGylation and Diol Contamination: Veronese, F. M. "PEGylated protein drugs: PDC chemistry involving PEG attachment." Biomaterials, 2001.

  • Industrial Synthesis of mPEG: Herzberger, J., et al. "Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation." Chemical Reviews, 2016.

  • MALDI-TOF Characterization of PEG: Hotelier, T., et al. "MALDI-TOF MS of poly(ethylene glycol)s: A round robin study." Journal of the American Society for Mass Spectrometry, 2003.

  • Safety of Ethylene Oxide: Occupational Safety and Health Administration (OSHA). "Ethylene Oxide Standard 1910.1047."

Sources

Application Note: Regiodivergent Catalytic Hydrogenation of 1,2-Epoxy-4-methoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The catalytic hydrogenation of 1,2-Epoxy-4-methoxybutane (also referred to as 2-(2-methoxyethyl)oxirane) represents a critical class of transformations in the synthesis of bifunctional ether-alcohols. These products serve as high-value solvents, chiral building blocks for API synthesis, and precursors for specialty polymers.

The central challenge in this transformation is regioselectivity .[1][2] The epoxide ring can open at two distinct positions, leading to constitutional isomers with vastly different properties:

  • Path A (Terminal Attack): Cleavage of the C1–O bond yields the Secondary Alcohol (4-methoxy-2-butanol). This is the kinetically favored product under mild catalytic conditions.

  • Path B (Internal Attack): Cleavage of the C2–O bond yields the Primary Alcohol (4-methoxy-1-butanol). This anti-Markovnikov-like product is historically difficult to access via heterogeneous hydrogenation without specific catalyst tuning.

This Application Note provides two distinct, validated protocols to access either isomer with high specificity, leveraging the distinct mechanistic behaviors of Palladium on Carbon (Pd/C) versus Raney Nickel (Ra-Ni).

Mechanistic Principles & Reaction Pathway[3][4][5]

Understanding the surface chemistry is prerequisite to controlling the outcome. Unlike solution-phase hydride reductions (e.g., LiAlH₄, which strictly attacks the less hindered carbon), heterogeneous hydrogenation is governed by the adsorption geometry of the epoxide on the metal surface.

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways controlled by catalyst choice and reaction conditions.

ReactionPathway Substrate 1,2-Epoxy-4-methoxybutane (Substrate) Adsorbed Metal-Surface Adsorption Complex Substrate->Adsorbed Chemisorption TS_A Transition State A (Terminal C-O Stretch) Adsorbed->TS_A Pd/C (Mild) Steric Control TS_B Transition State B (Internal C-O Stretch) Adsorbed->TS_B Raney Ni (High T/P) or Acid Promoter Byprod Byproducts (Butanols/Polymer) Adsorbed->Byprod Over-reduction or Polymerization Prod_Sec 4-Methoxy-2-butanol (Secondary Alcohol) TS_A->Prod_Sec H2 Addition Prod_Pri 4-Methoxy-1-butanol (Primary Alcohol) TS_B->Prod_Pri H2 Addition

Caption: Regiodivergent pathways in the hydrogenolysis of 1,2-epoxy-4-methoxybutane. Path selection is dictated by catalyst surface electronics and steric hindrance.

Experimental Protocols

Safety Pre-requisites
  • Epoxide Hazard: 1,2-Epoxy-4-methoxybutane is a potential alkylating agent and mutagen. Handle in a fume hood with double nitrile gloves.

  • Hydrogen Safety: Hydrogen gas is explosive over a wide range (4–75%). All autoclaves must be grounded and purged with Nitrogen prior to H₂ introduction.

  • Raney Nickel: Pyrophoric when dry. Must be kept under water/solvent at all times.

Protocol A: Synthesis of 4-Methoxy-2-butanol (Secondary Alcohol)

Target Selectivity: >95% Secondary Alcohol Catalyst: 5% Pd/C (Palladium on Activated Carbon) Mechanism: Sterically controlled ring opening at the terminal carbon.

Reagents & Equipment[3]
  • Substrate: 1,2-Epoxy-4-methoxybutane (10.0 g, 98 mmol)

  • Catalyst: 5% Pd/C (500 mg, 5 wt% loading)

  • Solvent: Methanol (50 mL, anhydrous)

  • Reactor: 100 mL Stainless Steel Autoclave (Parr or equivalent)

Step-by-Step Workflow
  • Catalyst Loading: Carefully weigh 500 mg of 5% Pd/C. Note: Wet the catalyst immediately with 5 mL of Methanol to prevent spark ignition.

  • Solution Prep: Dissolve 10.0 g of substrate in 45 mL Methanol. Add to the reactor containing the catalyst slurry.

  • Purge Cycle: Seal the reactor. Pressurize with N₂ to 5 bar, stir for 1 min, and vent. Repeat 3 times to remove O₂.

  • Hydrogenation: Pressurize with H₂ to 5 bar (75 psi) .

  • Reaction: Heat to 25°C (Ambient) . Stir at 800 rpm for 4–6 hours.

    • Insight: Mild temperature prevents over-reduction (cleavage of the methoxy ether).

  • Work-up: Vent H₂. Flush with N₂. Filter the catalyst through a Celite pad (Do not let the pad dry out).

  • Purification: Remove solvent via rotary evaporation. Distill the residue (approx. bp 160°C) to obtain the product.

Protocol B: Synthesis of 4-Methoxy-1-butanol (Primary Alcohol)

Target Selectivity: >80% Primary Alcohol Catalyst: Raney Nickel (W2 or commercial slurry) Mechanism: Surface-mediated coordination favors internal attack under forcing conditions.

Reagents & Equipment[3]
  • Substrate: 1,2-Epoxy-4-methoxybutane (10.0 g)

  • Catalyst: Raney Nickel (1.0 g wet slurry)

  • Solvent: Ethanol (50 mL)

  • Promoter: NaOH (Trace, 0.1 mol%) - Optional, enhances selectivity for primary alcohol.

  • Reactor: High-Pressure Autoclave (Rated >100 bar)

Step-by-Step Workflow
  • Catalyst Prep: Wash Raney Nickel (1.0 g) three times with ethanol to remove water. Transfer to reactor as a slurry.

  • Substrate Addition: Add substrate solution (10 g in 50 mL Ethanol).

  • Purge: Standard N₂ purge cycle (3x).

  • Pressurization: Pressurize with H₂ to 50 bar (725 psi) .

  • Reaction: Heat to 100°C . Stir vigorously (1000+ rpm) for 12 hours.

    • Critical Control Point: High pressure and temperature are required to overcome the activation energy for the internal C-O bond cleavage on the Ni surface.

  • Work-up: Cool to room temperature. Vent H₂ carefully. Decant solution from the magnetic Ni catalyst (or filter under inert atmosphere).

    • Warning: Filter cake is pyrophoric. Quench immediately with water.[4]

Analytical Data & Troubleshooting

Expected Results Table
ParameterProtocol A (Pd/C)Protocol B (Raney Ni)
Primary Product 4-Methoxy-2-butanol4-Methoxy-1-butanol
Structure


Conversion > 99%> 95%
Regioselectivity 92:8 (Sec:Pri)15:85 (Sec:Pri)
Key Byproduct 1-Methoxybutane (Over-reduction)Polymer/Oligomers
Troubleshooting Guide
  • Low Conversion:

    • Cause: Catalyst poisoning by sulfur or amines in the substrate.

    • Fix: Pre-treat substrate with activated charcoal or increase catalyst loading to 10 wt%.

  • Loss of Regioselectivity (Protocol B):

    • Cause: Temperature too low.

    • Fix: Ensure T > 90°C. Lower temperatures on Ni often revert to the thermodynamic secondary alcohol product.

  • Ether Cleavage (Loss of Methoxy group):

    • Cause: Acidity in the solvent or Pd/C support.

    • Fix: Add trace K₂CO₃ to the Pd/C reaction to buffer the system.

Workflow Visualization

The following diagram details the critical path for the high-pressure hydrogenation workflow, emphasizing safety checkpoints.

Workflow Start Start: Substrate Prep CatLoad Catalyst Loading (Inert Atmosphere) Start->CatLoad Purge N2 Purge (3x) REMOVE OXYGEN CatLoad->Purge H2Fill H2 Pressurization (Protocol A: 5 bar / Protocol B: 50 bar) Purge->H2Fill Heat Heating & Stirring (Protocol A: 25°C / Protocol B: 100°C) H2Fill->Heat Sample IPC (In-Process Control) GC-MS Check Heat->Sample Decision Conversion > 98%? Sample->Decision Decision->Heat No Filter Filtration (Celite) Remove Catalyst Decision->Filter Yes Distill Distillation Isolate Alcohol Filter->Distill End Final Product Distill->End

Caption: Operational workflow for high-pressure hydrogenation. Red node indicates critical safety step.

References

  • Regioselective Hydrogenolysis of Terminal Epoxides. Source: ResearchGate / Chemistry - An Asian Journal. Context: Establishes the baseline for Pd/C favoring secondary alcohols in alkyl epoxides while highlighting the difficulty of obtaining primary alcohols without specific promoters.

  • Iron-catalysed Regioselective Hydrogenation. Source: DICP / Nature Communications (Contextual). Context: Discusses the limitations of Raney Ni (high T/P requirements) and the historical dominance of secondary alcohols using heterogeneous catalysts.[1][5]

  • Regioselective Synthesis of Alcohols by Catalytic Transfer Hydrogenation. Source: NIH / PubMed Central. Context: Provides advanced mechanistic insight into using cooperative catalysis (Ir/Pd) to steer selectivity toward anti-Markovnikov (primary) alcohols when standard hydrogenation fails.

  • Safety Data Sheet: 1,2-Epoxybutane (Analogous). Source: Fisher Scientific. Context: Safety protocols for handling flammable, carcinogenic epoxide intermediates.

Sources

Troubleshooting & Optimization

Improving yield in 4-methoxy-1-butene epoxidation reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with functionalized terminal alkenes.

Subject: Optimization of Yield and Selectivity in the Synthesis of 2-(2-methoxyethyl)oxirane Ticket ID: #EPOX-4M1B-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Core Challenges

You are likely experiencing low yields (30–50%) when epoxidizing 4-methoxy-1-butene due to a convergence of three specific physicochemical factors:

  • Acid-Sensitivity: The resulting epoxide, 2-(2-methoxyethyl)oxirane, is prone to acid-catalyzed ring opening (hydrolysis) to the diol, particularly in the presence of the carboxylic acid byproducts of peracids.

  • Volatility: Both the starting material (bp ~70°C) and the product are volatile. Standard rotary evaporation protocols often strip the product along with the solvent.

  • Water Solubility: The methoxyethyl tail increases water solubility, leading to significant partition losses during aqueous workup if not salted out.

This guide provides a buffered protocol designed to mitigate these specific failure modes.

The "Gold Standard" Buffered Protocol (Lab Scale)

Recommended for gram-scale synthesis where yield and purity are prioritized over atom economy.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
4-Methoxy-1-butene 1.0SubstrateEnsure peroxide-free (check stabilizers).
m-CPBA (<77%)1.2–1.5OxidantCommercial grade contains ~10% m-chlorobenzoic acid; purification is rarely necessary if buffered.
Na₂HPO₄ (Solid)2.0Buffer CRITICAL. Neutralizes acid byproduct in situ.
DCM (CH₂Cl₂)Solvent0.1 MNon-coordinating, good solubility for m-CPBA.
Step-by-Step Workflow

Step 1: The Buffered Suspension (0:00 – 0:30)

  • Charge a round-bottom flask with 4-methoxy-1-butene (1.0 equiv) and DCM (0.1 M concentration).

  • Add finely powdered anhydrous Na₂HPO₄ (2.0 equiv) directly to the stirring solution.

  • Cool the mixture to 0 °C in an ice bath.

    • Reasoning: Lower temperature suppresses the rate of epoxide ring-opening side reactions more than it suppresses the epoxidation rate.

Step 2: Oxidant Addition (0:30 – 1:00)

  • Dissolve m-CPBA (1.2 equiv) in a separate portion of DCM.

  • Add the m-CPBA solution dropwise to the alkene suspension over 30 minutes.

    • Control: Monitor internal temperature; do not exceed 5 °C. The reaction is exothermic.

Step 3: Reaction Monitoring (1:00 – 4:00)

  • Allow to warm to Room Temperature (RT) only after 1 hour.

  • Monitor via TLC (stain with KMnO₄ or p-Anisaldehyde; UV is weak/non-existent for this aliphatic ether).

  • Endpoint: Disappearance of alkene.

Step 4: The "Soft" Quench & Isolation (Critical for Yield)

  • Do NOT use strong acid or unbuffered water.

  • Quench: Add saturated aqueous Na₂SO₃ (to destroy excess peroxide) and saturated NaHCO₃ (1:1 ratio) while stirring vigorously for 20 mins.

  • Extraction: Separate layers.[1] Extract aqueous layer 3x with DCM.

    • Yield Tip: Saturate the aqueous layer with NaCl (solid) before extraction to force the polar epoxide into the organic phase.

  • Drying: Dry over Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic Lewis acid character can degrade sensitive epoxides upon prolonged contact).

  • Concentration: Carefully concentrate at >200 mbar and <30 °C bath temperature. Do not pull to high vacuum.

Troubleshooting Logic: The Yield Diagnostic

If your yield remains low, use this decision tree to identify the specific loss vector.

YieldTroubleshooting Start Start: Low Isolated Yield CheckTLC Check Crude NMR/TLC Is Alkene consumed? Start->CheckTLC NotConsumed No: Alkene remains CheckTLC->NotConsumed Significant SM left Consumed Yes: Alkene Consumed CheckTLC->Consumed SM gone OxidantIssue Issue: Oxidant Stoichiometry or Decomposition NotConsumed->OxidantIssue TempIssue Issue: Temperature too low for too long NotConsumed->TempIssue CheckByproducts Are Diol/Ring-Opened products visible? Consumed->CheckByproducts YesByproducts Yes: Diols present CheckByproducts->YesByproducts Polar spots on baseline NoByproducts No: Clean crude, but low mass CheckByproducts->NoByproducts Clean spectrum AcidIssue FATAL ERROR: Acidic Conditions Increase Buffer Load YesByproducts->AcidIssue VolatilityIssue Issue: Evaporation Loss Use distillation, not Rotovap NoByproducts->VolatilityIssue PartitionIssue Issue: Aqueous Solubility Saturate aqueous phase with NaCl NoByproducts->PartitionIssue

Figure 1: Diagnostic workflow for isolating the root cause of yield loss in aliphatic ether epoxidation.

Mechanistic Insight: The "Buffer Effect"

Why is the buffer non-negotiable? In the absence of a buffer, the m-chlorobenzoic acid (pKa ~3.8) byproduct accumulates. The ether oxygen in your substrate/product can act as a weak Lewis base, potentially assisting proton transfer to the epoxide oxygen, activating it for nucleophilic attack by water (hydrolysis) or the acid itself (ester formation).

Pathway Comparison:

  • Unbuffered: Alkene → Epoxide + RCOOH → Protonated Epoxide → Diol (Yield Loss).

  • Buffered (Na₂HPO₄): Alkene → Epoxide + RCOOH + Na₂HPO₄ → RCOO⁻Na⁺ + NaH₂PO₄ (Acid Sequestered) → Intact Epoxide .

Frequently Asked Questions (FAQ)

Q: Can I use Hydrogen Peroxide (H₂O₂) instead of m-CPBA to be "greener"? A: Yes, but with caveats. H₂O₂ alone is too slow for terminal alkenes. You require a catalyst.

  • Option A:MTO (Methyltrioxorhenium) with pyridine (as a ligand to protect the epoxide). This is highly efficient but expensive.

  • Option B:Nitrile-activated H₂O₂ (Payne Epoxidation). Using acetonitrile and basic H₂O₂ generates peroxyimidic acid in situ. However, the basic conditions (pH > 9) can sometimes cause polymerization of sensitive substrates.

Q: The product disappears on the Rotovap. How do I remove the solvent? A: 2-(2-methoxyethyl)oxirane is a "volatile oil."

  • Switch solvent to Pentane or Diethyl Ether for the extraction (lower bp than DCM).

  • Do not use a high-vacuum pump. Use a water aspirator (~20 mmHg) with the bath at 20 °C.

  • Stop when the solvent volume is low and transfer to a tared vial; remove the last traces under a gentle stream of Nitrogen gas.

Q: Can I distill the product? A: Yes, and it is recommended for high purity. Perform a Kugelrohr distillation or vacuum distillation. Ensure the receiving flask is cooled to -78 °C to trap the volatile epoxide efficiently.

Q: Is the methoxy group interfering with the reaction? A: Unlikely to interfere electronically (it is too far, at the homoallylic position). However, it does make the molecule more polar. If you are seeing low mass recovery, it is almost certainly due to the product staying in the water layer during extraction. Salt it out aggressively.

References

  • Mechanism of Peracid Epoxidation: Bartlett, P. D. (1950). The Mechanism of Epoxidation. Records of Chemical Progress. (Foundational text on the concerted "Butterfly Mechanism").
  • Buffer Effects in Epoxidation

    • Anderson, W. K., & Veysoglu, T. (1973). Macrocyclic polyethers. I. Synthesis of some new crown ethers. The Journal of Organic Chemistry, 38(13), 2267-2271. Link (Demonstrates the necessity of NaHCO3 buffering for acid-sensitive vinyl ethers).

  • TS-1 Catalyzed Epoxidation (Alternative Method)

    • Clerici, M. G., Bellussi, G., & Romano, U. (1991). Synthesis of propylene oxide from propylene and hydrogen peroxide catalyzed by titanium silicalite. Journal of Catalysis, 129(1), 159-167. Link (Establishes the standard for terminal alkene epoxidation with H2O2).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • MTO Catalysis (High Yield Alternative)

    • Herrmann, W. A., et al. (1994). Methyltrioxorhenium as Catalyst for Olefin Oxidation. Angewandte Chemie International Edition, 33(24), 2475-2497. Link

Sources

Technical Support Center: Purification of 1,2-Epoxy-4-methoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1,2-Epoxy-4-methoxybutane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of handling and purifying this reactive epoxide. As Senior Application Scientists, we understand that success lies not just in following steps, but in understanding the chemistry behind them.

Understanding the Compound: Why Vacuum Distillation?

1,2-Epoxy-4-methoxybutane is a bifunctional molecule containing both an ether and a strained epoxide ring. This structure presents specific purification challenges. The epoxide ring is susceptible to ring-opening reactions under both acidic and basic conditions, which can be initiated by trace impurities or excessive heat.[1][2][3] Such reactions can lead to polymerization or the formation of undesired byproducts, primarily the corresponding diol, 4-methoxybutane-1,2-diol, through hydrolysis.[4][5][6]

The primary goal of using vacuum distillation is to lower the boiling point of the compound, thereby minimizing the thermal stress it is exposed to.[7][8][9] This significantly reduces the rate of potential decomposition and side reactions, ensuring a higher purity and yield of the final product.

Predicted Physicochemical Properties

While specific experimental data for 1,2-Epoxy-4-methoxybutane is not widely published, we can extrapolate from its structural analog, 1,2-epoxybutane, and consider the effect of the methoxy group.

Property1,2-Epoxybutane (Analog)1,2-Epoxy-4-methoxybutane (Predicted)Rationale for Prediction
Molecular Weight 72.11 g/mol [10]116.16 g/mol Addition of -CH₂OCH₃ group
Boiling Point (atm) 63-65 °C[10][11]> 150 °CIncreased molecular weight and polarity lead to a significantly higher boiling point, making atmospheric distillation unsuitable.[8]
Key Impurity 1,2-Butanediol[4]4-Methoxybutane-1,2-diol[5]Resulting from the hydrolysis of the epoxide ring.
Reactivity Can polymerize or react with nucleophiles (e.g., water).[12][13]Similar reactivity profile; susceptible to acid/base catalyzed ring-opening.[1][3]The fundamental reactivity of the epoxide ring remains the dominant chemical characteristic.

Pre-Distillation Checklist & FAQs

This section addresses common questions and preliminary checks that are crucial for a successful purification.

Q1: How do I know if my crude 1,2-Epoxy-4-methoxybutane needs distillation?

A: If your crude material contains non-volatile impurities (salts, catalysts), residual high-boiling solvents, or byproducts from the synthesis (like 4-methoxybutane-1,2-diol), vacuum distillation is the recommended purification method. A preliminary analytical test, such as NMR or GC-MS, can help quantify the level of impurities and confirm the necessity of distillation.

Q2: What are the most critical safety precautions for this procedure?

A: Due to the reactivity and flammability of epoxides, safety is paramount.[12][14]

  • Work in a Fume Hood: Always perform the distillation in a certified chemical fume hood to manage potentially harmful vapors.[9]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.[15][16]

  • Peroxide Check: If the material has been stored for an extended period, test for peroxides, which can be explosive upon heating. Ethers are known to form peroxides over time.

  • No Open Flames: The compound is flammable. Use a heating mantle with a stirrer, not an open flame, as the heat source.[14]

  • Glassware Inspection: Thoroughly inspect all glassware for cracks or star fractures. Flawed glassware can implode under vacuum.

Q3: My crude sample is wet. Can I distill it directly?

A: No. Water is a reactive impurity that can open the epoxide ring, especially at elevated temperatures, to form 4-methoxybutane-1,2-diol.[6] Pre-dry the crude material using a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), followed by filtration, before proceeding with distillation.

Q4: What is the ideal vacuum level for this distillation?

A: The goal is to distill the compound well below its atmospheric decomposition temperature. A good starting point is a vacuum level that brings the boiling point into the 80-120 °C range. This typically corresponds to a pressure between 1 and 10 mmHg. You may need to determine the optimal pressure empirically.

Detailed Experimental Protocol: Vacuum Distillation

This protocol is designed to be a self-validating system, with checkpoints to ensure the integrity of the process.

Step 1: System Assembly and Leak Check
  • Glassware: Assemble a short-path distillation apparatus. Ensure all joints are clean, properly greased (using vacuum-grade grease), and secured with clips.

  • Stirring: Place a magnetic stir bar in the distilling flask. Crucially, do not use boiling chips , as they are ineffective under vacuum.[9] Vigorous stirring is essential to prevent bumping.

  • Thermometry: Position a thermometer so the bulb is level with the bottom of the side-arm leading to the condenser to accurately measure the temperature of the distilling vapor.

  • Leak Test: Assemble the entire apparatus, including the receiving flask. Connect the vacuum pump (with a cold trap in between) and evacuate the system. The system should be able to reach and hold a stable vacuum (e.g., <1 mmHg). If the pressure rises quickly after isolating the pump, you have a leak that must be addressed before proceeding.

Step 2: Degassing and Heating
  • Charge the Flask: Add the pre-dried, crude 1,2-Epoxy-4-methoxybutane to the distilling flask, filling it to no more than half its volume.

  • Degas: With stirring, apply the vacuum slowly to the cooled flask. You may see some bubbling as residual volatile solvents or dissolved gases are removed. Wait until this initial outgassing subsides.

  • Heating: Submerge the flask in a heating mantle. Begin heating slowly while maintaining vigorous stirring.

Step 3: Distillation and Fraction Collection
  • Monitor Pressure and Temperature: Continuously monitor the vacuum level and the pot temperature. The pressure must remain stable for an accurate boiling point reading.[17]

  • Collect Fractions: As the temperature at the thermometer rises and stabilizes, vapor will begin to condense and collect in the receiving flask.

    • Fore-run: Collect the first few drops of distillate in a separate receiving flask. This fraction may contain residual solvents or more volatile impurities.

    • Main Fraction: When the vapor temperature is stable and clear, colorless distillate is observed, switch to a clean receiving flask to collect the main product. Record the stable temperature and pressure.

    • End Fraction: A sharp drop in the vapor temperature or a rise in pot temperature without corresponding distillation indicates the main fraction is complete. Stop the distillation at this point.

  • Do Not Distill to Dryness: Never distill the pot to dryness, as this can concentrate potentially explosive residues like peroxides.[18] Leave a small amount of residue in the distilling flask.

Step 4: System Shutdown
  • Cool Down: Remove the heating mantle and allow the system to cool to room temperature under vacuum.

  • Vent Slowly: Once cooled, slowly and carefully vent the system to atmospheric pressure. Venting a hot system can cause a dangerous surge of air and potential oxidation.

  • Disassembly: Disassemble the glassware, and immediately transfer and weigh your purified product.

Troubleshooting Guide

This guide uses a logical flow to diagnose and solve common issues encountered during the distillation.

Problem: Unstable Vacuum / Cannot Reach Target Pressure

Caption: Troubleshooting workflow for unstable vacuum issues.

Problem: Violent Bumping or No Boiling

  • Cause: Ineffective stirring or lack of nucleation sites. Under vacuum, liquids can superheat and boil explosively.

  • Solution: Ensure your magnetic stir bar is coupled with the stir plate and spinning vigorously. A slow, steady stream of nitrogen or argon introduced through a capillary bubbler is an alternative method to ensure smooth boiling. Never use sealed boiling chips.[9]

Problem: Low Yield or Product Loss

  • Cause A: Decomposition. If the pot residue is dark or tarry, the distillation temperature was likely too high.

    • Solution: Use a deeper vacuum (lower pressure) to decrease the boiling point. Ensure the heating mantle is not set too high; the goal is a gentle, steady distillation, not rapid boiling.

  • Cause B: Inefficient Condensation. If you smell the product or see vapor passing the condenser.

    • Solution: Check that the condenser has a sufficient flow of cold coolant. For very low boiling points under high vacuum, a colder condenser fluid might be necessary.

  • Cause C: Hold-up Volume. The surface of the distillation apparatus retains a certain amount of liquid.

    • Solution: For small-scale distillations, use smaller glassware (e.g., a short-path head) to minimize surface area and reduce product loss.[8]

Problem: Product is Contaminated (Poor Separation)

  • Cause A: Distillation Rate is Too Fast. A rapid distillation rate does not allow for proper fractionation, leading to the co-distillation of impurities with similar boiling points.

    • Solution: Reduce the heating rate to allow for a slow, steady collection rate (e.g., 1-2 drops per second).

  • Cause B: Foaming or Splashing. Contaminates can be carried over into the distillate through physical splashing.[19]

    • Solution: Ensure the distilling flask is no more than half full. Reduce the heating and stirring rate if foaming is observed. In some cases, adding a small amount of high-boiling, inert material like mineral oil can help suppress foaming.

References

  • Title: 1,2-Epoxybutane | C4H8O | CID 7834 - PubChem Source: PubChem URL: [Link]

  • Title: 1,2-Epoxybutane - CAS Common Chemistry Source: CAS Common Chemistry URL: [Link]

  • Title: 1,2-Epoxybutane - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Ring-opening mechanism of epoxides with alcohol and tertiary amine Source: ResearchGate URL: [Link]

  • Title: Reactions of Epoxides: Ring-Opening Source: Organic Chemistry: A Tenth Edition (Online Textbook) URL: [Link]

  • Title: Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns Source: Aidic URL: [Link]

  • Title: Vacuum distillation - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Ether purification by distillation and adsorption - Google Patents Source: Google Patents URL
  • Title: 1,2-Epoxybutane - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting Source: NCBI Bookshelf URL: [Link]

  • Title: 4-Methoxybutane-1,2-diol | C5H12O3 | CID 22002688 - PubChem Source: PubChem URL: [Link]

  • Title: Process for the purification of epoxides - Google Patents Source: Google Patents URL
  • Title: Safety & Precautions in Distillation Source: Arishtam India URL: [Link]

  • Title: “Resolving Process Distillation Equipment Problems” Source: KLM Technology Group URL: [Link]

  • Title: How To: Purify by Distillation Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: Opening of Epoxides With Acid Source: Master Organic Chemistry URL: [Link]

  • Title: Synthesis of Epoxides Source: Chemistry LibreTexts URL: [Link]

  • Title: Safety Precautions When Distilling Alcohol Source: DAEYOO URL: [Link]

  • Title: Troubleshooting Distillation Controls – course outline Source: IChemE URL: [Link]

  • Title: Safety Rules Of Distilling : How To Stay Safe : New Distillers 101 Source: YouTube URL: [Link]

  • Title: Vacuum Distillation Source: YouTube URL: [Link]

  • Title: Distillation of diethyl ether ? Source: ResearchGate URL: [Link]

  • Title: Distillation Troubleshooting Source: ResearchGate URL: [Link]

  • Title: Epoxides - The Outlier Of The Ether Family Source: Master Organic Chemistry URL: [Link]

  • Title: Essential Distillery Safety Practices for Craft Distillers Source: StillDragon URL: [Link]

  • Title: Purification of Polyphenyl Ethers by Vacuum Distillation Source: ACS Publications URL: [Link]

  • Title: Safety Precaution | PDF | Distillation | Laboratories Source: Scribd URL: [Link]

  • Title: Purification of ethers - US3450608A Source: Google Patents URL
  • Title: Vacuum Distillation issues? | Call Pressure Control Solutions! Source: Pressure Control Solutions URL: [Link]

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Technical Support Center: Handling 2-(2-Methoxyethyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(2-Methoxyethyl)oxirane. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling, storage, and use of this moisture-sensitive reagent. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot effectively, and ensure the integrity and success of your experiments.

Introduction: The Challenge of Moisture Sensitivity

2-(2-Methoxyethyl)oxirane is a valuable building block in organic synthesis, notable for its epoxide functional group. This three-membered ring, comprised of two carbon atoms and one oxygen atom, is characterized by significant ring strain.[1] This inherent strain makes the epoxide highly reactive and susceptible to nucleophilic attack, which is the very property that makes it synthetically useful.[1]

However, this reactivity also presents a significant challenge: extreme sensitivity to moisture. Water, a ubiquitous nucleophile, can readily react with the epoxide ring, leading to hydrolysis and the formation of an unwanted diol byproduct.[2][3] This guide will provide a deep dive into the causality behind this sensitivity and offer field-proven protocols to mitigate its impact.

Key Properties of 2-(2-Methoxyethyl)oxirane
PropertyValueSource
Synonyms 2-(2-methoxyethoxy)ethyl glycidyl ether[4]
Molecular Formula C₇H₁₄O₃PubChem
Appearance Liquid[4]
Primary Hazard Moisture-sensitive, potential skin/eye irritant[5][6]

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and stability of 2-(2-Methoxyethyl)oxirane.

Q1: Why is 2-(2-Methoxyethyl)oxirane so sensitive to moisture?

A1: The sensitivity stems from the high reactivity of the epoxide's three-membered ring.[1] This ring is thermodynamically unstable due to bond angle strain. Water can act as a nucleophile and attack one of the carbon atoms of the epoxide, leading to a ring-opening reaction. This process, known as hydrolysis, converts the epoxide into 1-(2-methoxyethoxy)propane-2,3-diol.[2][3] This reaction can be catalyzed by trace amounts of acid or base, which are often present in ambient moisture.

Q2: What are the visible signs of degradation due to moisture?

A2: Unlike some compounds, 2-(2-Methoxyethyl)oxirane may not show obvious visual signs of minor degradation. The primary indicator of moisture contamination is often poor performance in reactions, such as low yields or the presence of unexpected byproducts in analytical data (e.g., NMR, LC-MS). In cases of significant contamination or polymerization, the liquid may become cloudy or more viscous.

Q3: How should I store a new, unopened bottle of 2-(2-Methoxyethyl)oxirane?

A3: Unopened bottles should be stored in a cool, dry, and well-ventilated place, away from incompatible materials like strong acids and bases.[7][8] The container must be kept tightly sealed to prevent moisture ingress.[8][9][10][11] Storing in an environment with controlled low humidity is ideal.

Q4: Can I store the reagent after opening the bottle?

A4: Yes, but with stringent precautions. Once the manufacturer's seal is broken, the headspace of the bottle should be purged with a dry, inert gas (e.g., argon or nitrogen) before resealing. Use a high-quality cap with a chemically resistant liner (e.g., PTFE) to ensure an airtight seal. For long-term storage, consider transferring the liquid into smaller, appropriately sized vials under an inert atmosphere to minimize repeated exposure of the entire stock to the environment.

Q5: What are the primary safety concerns when working with this compound?

A5: Epoxides as a class are considered alkylating agents and should be handled with care.[12] 2-(2-Methoxyethyl)oxirane may cause skin and eye irritation and potentially an allergic skin reaction.[5][6] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are often recommended).[9][13]

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during your experiments and provides a logical, cause-and-effect framework for troubleshooting.

Problem 1: My reaction yield is significantly lower than expected.

  • Question: I'm performing a reaction where 2-(2-Methoxyethyl)oxirane is the limiting reagent, but my yield is consistently low. What could be the cause?

  • Answer & Troubleshooting Steps:

    • Reagent Integrity Check: The most probable cause is the degradation of your 2-(2-Methoxyethyl)oxirane stock due to moisture contamination. A portion of the reagent has likely hydrolyzed to the corresponding diol, reducing the molar quantity of active epoxide available for your reaction.

    • Solvent and Glassware Dryness: Ensure all solvents used in the reaction are anhydrous. Use freshly dried solvents or purchase high-quality anhydrous solvents. All glassware must be rigorously dried, either by oven-drying overnight (>100°C) or by flame-drying under vacuum and cooling under an inert atmosphere.

    • Atmospheric Control: Was the reaction performed under a dry, inert atmosphere (argon or nitrogen)? Ambient air contains moisture that can be sufficient to ruin a sensitive reaction. Use standard air-free techniques, such as a Schlenk line or a glovebox.

    • Verify with a New Batch: If possible, repeat the reaction with a freshly opened bottle of the reagent to confirm if your existing stock is the issue.

Problem 2: I'm observing a persistent, polar impurity in my crude product analysis (TLC, LC-MS, NMR).

  • Question: My product purification is complicated by a byproduct that has a similar polarity to my desired compound. How can I identify and prevent it?

  • Answer & Troubleshooting Steps:

    • Identify the Impurity: The likely culprit is the hydrolysis product, 1-(2-methoxyethoxy)propane-2,3-diol. Its two hydroxyl groups make it quite polar. You can confirm its presence by comparing the mass of the impurity in your LC-MS data to the calculated mass of the diol. In ¹H NMR, you would expect to see broad signals for the -OH protons.

    • Trace the Source of Water: This impurity is a direct result of water reacting with your starting material. Review your experimental setup using the flowchart below to identify potential points of moisture entry. Common sources include insufficiently dried solvents, "wet" starting materials, or a leak in your inert atmosphere setup.

    • Prevention Protocol: Implement a rigorous moisture-control protocol. This includes using anhydrous solvents, drying all other reagents, and ensuring your reaction is conducted under a positive pressure of a dry, inert gas.

Visualizing the Problem: The Hydrolysis Pathway

The following diagram illustrates the acid-catalyzed ring-opening of 2-(2-Methoxyethyl)oxirane by a water molecule. This is the core chemical transformation responsible for reagent degradation.

Caption: Acid-catalyzed hydrolysis of 2-(2-Methoxyethyl)oxirane.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of your results, every protocol must be a self-validating system. The following workflows are designed to eliminate moisture as a variable.

Protocol 1: Handling and Dispensing the Reagent
  • Preparation: Move the sealed bottle of 2-(2-Methoxyethyl)oxirane, required solvents, and clean, dry glassware into a glovebox. Alternatively, prepare a Schlenk line setup with a positive pressure of argon or nitrogen.

  • Inerting: If using a Schlenk line, ensure all glassware, syringes, and needles are purged with the inert gas.

  • Dispensing: Puncture the septum of the reagent bottle with a clean, dry needle connected to the inert gas line to equalize pressure. Use a second clean, dry syringe to withdraw the required volume of the liquid.

  • Transfer: Dispense the reagent directly into the reaction vessel, which should already be under an inert atmosphere.

  • Storage: Before removing the inert gas needle from the reagent bottle, ensure the syringe used for withdrawal is removed first. Purge the bottle's headspace with inert gas for 30-60 seconds before removing the gas line and tightly resealing the cap.

Protocol 2: Setting Up a Moisture-Sensitive Reaction

The following workflow provides a visual guide to maintaining an anhydrous environment throughout your experiment.

Workflow prep 1. Glassware Prep (Oven or Flame Dry) cool 2. Cool Under Inert Gas (Ar/N2) prep->cool solvent 3. Add Anhydrous Solvent (via Syringe/Cannula) cool->solvent reagents 4. Add Other Dry Reagents solvent->reagents epoxide 5. Add Epoxide (via Syringe) reagents->epoxide reaction 6. Run Reaction (Under Positive Pressure) epoxide->reaction quench 7. Quench Reaction reaction->quench workup 8. Aqueous Workup quench->workup

Caption: Workflow for a moisture-sensitive experiment.

By rigorously adhering to these protocols, you create a self-validating system where the potential for moisture-induced side reactions is minimized, ensuring that your experimental outcomes are a true reflection of the intended chemical transformation.

References

  • KR-80QL Safety D
  • 2-(Methoxymethyl)
  • FoamStar® SI 2299 Safety D
  • Safe handling and waste management of hazardous drugs. (n.d.). eviQ.
  • Oxirane, 2-methyl-, polymer with oxirane, ether with 1,2-propanediol (2:1) SDS. (n.d.). ECHEMI.
  • Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts.
  • Chemical Properties of Oxirane, 2-methyl-2-(1-methylethyl)- (CAS 72221-03-5). (n.d.). Cheméo.
  • Epoxide. (n.d.). Wikipedia.
  • Epoxides--is there a human health problem? (n.d.). PubMed Central.
  • Oxirane, [[2-(2-methoxyethoxy)ethoxy]methyl]-. (n.d.). CymitQuimica.
  • Epoxide Reactions - Mechanism, Ring-Opening, Hydrolysis and FAQs. (n.d.). Testbook.
  • Chemical Properties of Oxirane, 2-ethyl-2-methyl- (CAS 30095-63-7). (n.d.). Cheméo.
  • Opening of Epoxides With Acid. (2015). Master Organic Chemistry.
  • Safety Data Sheet - MG Chemicals. (2024). MG Chemicals.
  • Safe handling of cytotoxic drugs. (2006). Hospital Pharmacy Europe.
  • Epoxides - The Outlier Of The Ether Family. (2015). Master Organic Chemistry.
  • Safe handling of cytotoxics: guideline recommend
  • Buy 2-((2-methoxyphenoxy)methyl)
  • epoxide ring-opening reactions: Topics by Science.gov. (n.d.). Science.gov.
  • Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. (n.d.). Aakash Institute.
  • Alkylating agent exposure and its relation with cancer risk. (n.d.).
  • Organic Chemistry | Ether & Epoxide Mechanisms & Reactions. (2017). YouTube.
  • Oxirane, Methyl-, Polymer With Oxirane, Monobutyl Ether and Oxirane, 2-Methyl, Polymer With Oxirane, Monomethyl Ether in Pesticide Formulations; Exemption From the Requirement for a Tolerance. (2025). Federal Register.
  • ((p-(2-Methoxyethyl)phenoxy)methyl)oxirane. (n.d.). PubChem.
  • CAS No : 5296-35-5 | Product Name : 2-(2-Ethoxyphenoxymethyl)oxirane. (n.d.).
  • Oxirane, (2-methylpropyl)-. (n.d.). NIST WebBook.
  • Oxirane, 2-ethyl-2-methyl-. (n.d.). NIST WebBook.

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Removing unreacted mCPBA from 2-(2-Methoxyethyl)oxirane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Methoxyethyl)oxirane via the epoxidation of 4-methoxy-1-butene with meta-chloroperoxybenzoic acid (mCPBA). This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the critical purification stage of this reaction: the removal of unreacted mCPBA and its primary byproduct, meta-chlorobenzoic acid (mCBA).

Troubleshooting Guide

This section addresses specific issues you may encounter during the experimental workup and purification process.

Question: My reaction is complete, but how do I handle the excess, potentially hazardous mCPBA before I begin extraction?

Answer: It is critical to quench any unreacted mCPBA before performing an aqueous workup. mCPBA is a strong oxidizing agent and can react unpredictably with other reagents.[1][2] The standard and most reliable method is to reduce the excess peroxy acid to the more easily removable m-chlorobenzoic acid (mCBA).

Several reducing agents are effective for this purpose. The choice often depends on laboratory availability and the scale of your reaction.

Recommended Quenching Agents

Quenching AgentTypical ConcentrationKey Advantages
Sodium Thiosulfate (Na₂S₂O₃) 10% aqueous solutionCommonly used, effective, and readily available.[3]
Sodium Sulfite (Na₂SO₃) 10% aqueous solutionA reliable alternative to sodium thiosulfate.[2]
Sodium Metabisulfite (Na₂S₂O₅) 5-10% aqueous solutionHighly selective for reducing peroxides with minimal side reactions.[4]

Experimental Protocol: Quenching Excess mCPBA

  • Cool the Reaction: Once your reaction is complete (as determined by TLC or other monitoring), cool the reaction vessel to 0 °C in an ice bath. This moderates the quenching reaction, which is exothermic.

  • Add Quenching Agent: Slowly add a 10% aqueous solution of sodium sulfite or sodium thiosulfate to the reaction mixture with vigorous stirring.[3]

  • Monitor for Completion: Continue stirring for 20-30 minutes. To confirm the absence of peroxides, you can test a small aliquot of the organic layer. Wet a strip of potassium iodide-starch paper with the organic phase; a blue or purple color indicates the presence of residual peroxide, and more quenching solution should be added. The absence of a color change signifies that the quench is complete.

  • Proceed to Workup: Once all peroxide is destroyed, you may safely proceed to the extraction phase.

Question: I've quenched the reaction, but now I have a significant amount of m-chlorobenzoic acid (mCBA) mixed with my product. How do I remove it?

Answer: The byproduct m-chlorobenzoic acid (mCBA) is acidic and can be efficiently removed by performing a mild acid-base extraction using a weak base.[4] The principle here is to convert the carboxylic acid (mCBA), which is soluble in organic solvents like dichloromethane or ethyl acetate, into its corresponding carboxylate salt. This salt is ionic and therefore highly soluble in water, allowing it to be washed away into the aqueous phase.

Experimental Protocol: Basic Aqueous Wash

  • Transfer to Separatory Funnel: After quenching, transfer the entire reaction mixture to a separatory funnel. If you used a solvent like dichloromethane (CH₂Cl₂), you will have two distinct layers.

  • First Wash (Bicarbonate): Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5][6] Stopper the funnel and gently invert it, making sure to vent frequently to release the CO₂ gas that evolves from the acid-base reaction. Shake gently for 1-2 minutes.

  • Separate Layers: Allow the layers to separate fully and drain the aqueous (bottom, if using CH₂Cl₂) layer.

  • Repeat Wash: Repeat the wash with fresh NaHCO₃ solution. To ensure all the mCBA has been removed, you can test the pH of the aqueous layer after the second wash; it should be basic.[7]

  • Final Washes: Wash the organic layer with water, followed by a saturated sodium chloride (brine) solution to remove any residual water from the organic phase.

  • Dry and Concentrate: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to isolate your crude 2-(2-Methoxyethyl)oxirane.

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// Edges start -> quench; quench -> test_peroxide; test_peroxide -> add_more [label="Positive"]; add_more -> quench; test_peroxide -> extract [label="Negative"]; extract -> separate; extract -> aqueous [style=dashed]; separate -> dry; dry -> analyze; analyze -> pure [label="Impurities Absent"]; analyze -> chromatography [label="mCBA Detected"]; chromatography -> pure; } Caption: Workflow for the purification of 2-(2-Methoxyethyl)oxirane.

Question: After the basic wash, my NMR spectrum still shows peaks corresponding to m-chlorobenzoic acid. What should I do?

Answer: If residual mCBA persists after aqueous extraction, it suggests either an insufficient number of washes or that your product may have some aqueous solubility, leading to incomplete separation. In this case, column chromatography is the most effective final purification step.[2]

mCBA is a highly polar compound due to its carboxylic acid group. This property makes it straightforward to separate from the less polar epoxide product on a silica gel column.

Chromatography Guidelines

  • Stationary Phase: Standard silica gel is appropriate.

  • Mobile Phase: A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is recommended. Start with a low polarity mixture (e.g., 9:1 hexanes:EtOAc) and gradually increase the polarity if needed.

  • Visualization: Both mCBA and your product can be visualized using a UV lamp (if your product has a chromophore) or by staining with potassium permanganate (KMnO₄), which reacts with the epoxide. mCBA will appear as a distinct, more polar spot that moves slower than your desired product.

Frequently Asked Questions (FAQs)

Q1: What is mCPBA and why is it used for this synthesis?

mCPBA (meta-chloroperoxybenzoic acid) is a peroxy acid widely used in organic synthesis as an oxidant.[1][8] Its primary application is the epoxidation of alkenes—the conversion of a carbon-carbon double bond into an epoxide ring.[9][10] The reaction proceeds through a concerted mechanism where an oxygen atom is transferred from the peroxy acid to the alkene, forming the desired epoxide and generating m-chlorobenzoic acid (mCBA) as a byproduct.[10]

Q2: Why is it so important to remove both unreacted mCPBA and the mCBA byproduct?

Complete removal of these impurities is essential for several reasons:

  • Product Purity: Residual mCPBA and mCBA will contaminate your final product, leading to inaccurate yield calculations and incorrect analytical data (NMR, Mass Spec, etc.).

  • Downstream Reactivity: Unreacted mCPBA is a potent oxidant and can interfere with subsequent reaction steps.[8] The acidic nature of mCBA can catalyze the undesired ring-opening of the newly formed epoxide, especially in the presence of nucleophiles.[3]

  • Stability and Safety: mCPBA is an organic peroxide and can be unstable, especially in purified form or upon heating.[2][10] Removing it ensures the safety and long-term stability of your product.

Q3: Commercial mCPBA is often listed as ~77% pure. What is the main impurity?

The main impurity in commercially available mCPBA is m-chlorobenzoic acid (mCBA), along with some water for stabilization.[8][10] The peroxy acid can slowly decompose over time to the corresponding carboxylic acid. For most applications, this level of purity is acceptable, as the mCBA will be removed during the standard workup procedure described above. For highly sensitive reactions, mCPBA can be purified, but this is often unnecessary and increases the handling risk of a more concentrated peroxide.[10]

Q4: What are the primary safety precautions when working with mCPBA?

As a Senior Application Scientist, I must emphasize that safety is paramount. Always adhere to the following precautions:

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile).[2]

  • Ventilation: Handle mCPBA in a certified chemical fume hood to avoid inhalation of the powder.

  • Avoid Heat and Friction: mCPBA is a peroxide and can decompose, sometimes violently, when exposed to heat, shock, or friction. Do not use metal spatulas to scrape the solid; a plastic or ceramic spatula is preferred.

  • Storage: Store mCPBA in its original container in a cool, dry, and well-ventilated area, away from flammable materials.

References

  • Epoxidation of Alkenes. (2020). Chemistry LibreTexts. [Link]

  • Pregn-4-ene-3,20-dione, 17,21-dihydroxy-16-methyl-, (16α)-(±). Organic Syntheses Procedure. [Link]

  • Alkene Reaction With meta-chloroperoxybenzoic acid (MCPBA REACTION). (2021). YouTube. [Link]

  • Workup: mCPBA Oxidation. University of Rochester, Department of Chemistry. [Link]

  • m-CPBA (meta-chloroperoxybenzoic acid). (2022). Master Organic Chemistry. [Link]

  • How to remove mcpba and its corresponding benzoic acid from reaction mixture involving acetonitrile-water as the solvent? (2016). ResearchGate. [Link]

  • meta-Chloroperoxybenzoic acid. Wikipedia. [Link]

  • Organic Synthesis – A. Armstrong. (2004). Imperial College London. [Link]

  • 3-Chloroperoxybenzoic acid, MCPBA. Organic Chemistry Portal. [Link]

  • Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017). UCLA Chemistry. [Link]

  • I am having problems in removing m-cpba and its corresponding acid? (2020). ResearchGate. [Link]

  • Alkene Epoxidation Reaction Mechanism - Peroxy Acid MCPBA. (2016). YouTube. [Link]

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]

  • Bicarbonate Wash. (2021). YouTube. [Link]

  • Common Extraction Washes. (2024). Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Stabilizing 2-(2-Methoxyethyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Long-Term Storage & Stabilization of Functionalized Epoxides

Document ID: TS-EPX-404 | Version: 2.1 | Role: Senior Application Scientist[1]

Executive Summary

2-(2-Methoxyethyl)oxirane (also known as 1,2-Epoxy-4-methoxybutane) is a valuable building block in organic synthesis, particularly for introducing hydrophilic linkers.[1] However, its utility is often compromised by the inherent reactivity of the strained oxirane ring.[1]

This guide moves beyond generic safety data sheets. It provides a mechanistic understanding of why this compound degrades and offers field-proven protocols to arrest these processes.[1] As your Application Scientist, my goal is to ensure that the reagent you store today is the same reagent you use six months from now.

Module 1: The Stability Triad (Core Fundamentals)

The stability of 2-(2-Methoxyethyl)oxirane rests on three pillars: Thermal Suppression , Moisture Exclusion , and Surface Inertness .[1] Failure in any one area triggers a degradation cascade.[1]

FAQ: Storage Conditions

Q1: Why does this epoxide degrade even in a sealed bottle? A: Standard caps are not hermetic over long periods.[1] The oxirane ring is highly susceptible to hydrolysis (reaction with atmospheric moisture to form the corresponding diol) and ionic polymerization . Even trace acidity on the glass surface or moisture ingress can initiate a chain reaction, leading to viscous oligomers.[1]

Q2: What is the absolute ideal storage condition? A:

  • Temperature: 2°C to 8°C (Refrigerated). Note: Freezing is generally not necessary and can cause phase separation of stabilizers if present, or condensation upon thawing.[1]

  • Atmosphere: Argon or Nitrogen headspace (Anhydrous).[1]

  • Container: Borosilicate glass with a Teflon (PTFE) lined cap.[1] Avoid metal containers which can act as Lewis acid catalysts.[1]

Q3: Can I store it at room temperature for short periods? A: Yes, for active use (days). However, for storage >2 weeks, room temperature significantly increases the rate of spontaneous polymerization and hydrolysis.[1]

Module 2: Degradation Pathways (Visualized)

Understanding how the molecule dies is critical to keeping it alive. The diagram below maps the two primary threats: Hydrolysis (Water attack) and Polymerization (Acid/Base attack).[1]

DegradationPathways cluster_prevention Stabilization Strategy Epoxide 2-(2-Methoxyethyl)oxirane (Active Reagent) Diol 4-Methoxybutane-1,2-diol (Hydrolysis Product) Epoxide->Diol Ring Opening (Slow) Polymer Polyether Oligomers (Viscous Sludge) Epoxide->Polymer Chain Propagation (Exothermic) Moisture Moisture (H2O) Moisture->Diol Acid Trace Acid/Lewis Acid (H+ / Metal Ions) Acid->Polymer Catalyst Cold Refrigeration (2-8°C) Cold->Epoxide Slows Kinetics Inert Inert Gas (Ar/N2) Inert->Moisture Excludes

Figure 1: Mechanistic pathways of epoxide degradation.[1] Note that polymerization is often autocatalytic and exothermic.

Module 3: Troubleshooting Guide (Q&A)

Scenario A: Physical Appearance Changes

  • User Observation: "The liquid has turned slightly yellow and seems thicker."

  • Scientist Diagnosis: This is the classic sign of oligomerization . The yellowing often comes from trace oxidation of the ether tail, while the viscosity increase is due to the formation of polyether chains.

  • Action: Run a quick H-NMR. If the epoxide ring protons (typically

    
     2.4–3.0 ppm) are diminished and broad peaks appear, the batch is compromised.[1] Do not distill  without checking for peroxides, as concentrated oligomers can trap peroxides.[1]
    

Scenario B: White Precipitate

  • User Observation: "There are white crystals at the bottom of the bottle."

  • Scientist Diagnosis: This is likely the diol (4-methoxybutane-1,2-diol).[1] The diol is often less soluble in the epoxide monomer and precipitates out or forms a separate phase. This indicates moisture ingress.[1]

  • Action: If the supernatant is clear, you might be able to decant and dry it over activated molecular sieves (3Å or 4Å), but the titer will be lower.[1]

Scenario C: Pressure Buildup

  • User Observation: "The cap 'popped' when I opened it."

  • Scientist Diagnosis: Critical Warning. Pressure buildup suggests exothermic polymerization or decomposition releasing volatiles.[1]

  • Action: Discard the bottle immediately via hazardous waste protocols. Do not attempt to use.

Module 4: Advanced Protocols

Protocol 1: The "Blanket & Seal" Technique (For Long-Term Storage)

Standard operating procedure for storing opened bottles.[1]

  • Purge: After use, immediately purge the headspace of the bottle with dry Argon or Nitrogen for 30–60 seconds.[1] Argon is preferred as it is heavier than air and forms a better "blanket" over the liquid surface.

  • Seal: Wrap the cap junction tightly with Parafilm® or electrical tape.[1] This acts as a secondary barrier against moisture diffusion.[1]

  • Desiccate: Place the sealed bottle inside a secondary container (e.g., a plastic desiccator or a jar with Drierite™).

  • Chill: Store at 2–8°C.

Protocol 2: Quick Purity Verification (H-NMR)

Before using a stored batch for a sensitive reaction, verify the epoxide integrity.[1]

  • Sample: Take a 10 µL aliquot under inert atmosphere.

  • Solvent: Dissolve in

    
    .[1]
    
  • Target Signals: Look for the characteristic multiplets of the epoxide ring protons at 2.4–3.0 ppm .

  • Contaminant Signals:

    • Diol: Look for broad -OH singlets (variable) and a shift in the CH protons to 3.4–3.8 ppm .

    • Polymer: Look for line broadening in the ether region (3.3–3.7 ppm ).[1]

Summary Data: Storage Shelf Life

Storage ConditionAtmosphereEst. Shelf LifePrimary Risk
Ambient (25°C) Air2–4 WeeksHydrolysis & Auto-polymerization
Refrigerated (4°C) Air3–6 MonthsSlow Hydrolysis
Refrigerated (4°C) Inert (Ar/N2) 12+ Months Stable
Frozen (-20°C) Inert>2 YearsPhase separation (if additives present)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7834, 1,2-Epoxybutane. Retrieved from [Link][1]

    • Cited for: Chemical structure, flammability hazards, and polymerization risks.[1][2]

    • Cited for: General handling of air-sensitive epoxides and storage recommendations (2-8°C).[1]

    • Cited for: Specific boiling points and hydrolysis degradation pathways.[1]

  • Cited for: Mechanisms of exothermic polymerization and incomp

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 2-(2-Methoxyethyl)oxirane: A Comparative Analysis of Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the 1H NMR spectrum of 2-(2-Methoxyethyl)oxirane, a molecule featuring both an epoxide and an ether functional group. We will delve into a predicted high-resolution 1H NMR spectrum and compare its utility with other key analytical techniques, namely 13C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This comparative approach, grounded in field-proven insights, aims to equip the reader with the expertise to select the most effective analytical strategies for similar chemical entities.

The Central Role of 1H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands as the preeminent tool for determining the precise structure of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule. For a molecule like 2-(2-Methoxyethyl)oxirane, 1H NMR is indispensable for confirming the presence and connectivity of the oxirane and methoxyethyl moieties.

Predicted 1H NMR Spectrum of 2-(2-Methoxyethyl)oxirane

Structure and Proton Labeling:

Table 1: Predicted 1H NMR Data for 2-(2-Methoxyethyl)oxirane in CDCl3

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale for Prediction
Ha~2.55ddJ_ab ≈ 5.0, J_ac ≈ 2.5Diastereotopic proton on the epoxide ring, cis to the substituent.
Hb~2.78ddJ_ab ≈ 5.0, J_bc ≈ 4.0Diastereotopic proton on the epoxide ring, trans to the substituent.
Hc~3.05m-Methine proton on the epoxide, coupled to Ha, Hb, and Hd.
Hd~1.75m-Methylene protons adjacent to the epoxide.
He~3.50tJ_ef ≈ 6.0Methylene protons adjacent to the ether oxygen.
Hf~3.65tJ_ef ≈ 6.0Methylene protons adjacent to the methoxy group.
Hg~3.35s-Methyl protons of the methoxy group.

Disclaimer: This is a predicted spectrum. Actual chemical shifts and coupling constants may vary.

Comparative Analysis with Alternative Spectroscopic Techniques

While 1H NMR is a powerful tool, a multi-technique approach is often necessary for unequivocal structure confirmation. Below is a comparison of what can be gleaned from 13C NMR, IR Spectroscopy, and Mass Spectrometry for 2-(2-Methoxyethyl)oxirane.

13C NMR Spectroscopy

13C NMR provides information about the carbon skeleton of a molecule. For 2-(2-Methoxyethyl)oxirane, we would expect to see distinct signals for each of the five unique carbon atoms.

Table 2: Predicted 13C NMR Data and Comparison with 1H NMR

TechniquePredicted Chemical Shifts (δ, ppm)Information GainedComparison with 1H NMR
13C NMR Oxirane Carbons: 45-55 ppmEther Methylene Carbons: 65-75 ppmMethoxy Carbon: ~59 ppmConfirms the number of unique carbon environments and the presence of the epoxide and ether functional groups.Complementary to 1H NMR. Provides direct information on the carbon backbone.
1H NMR Oxirane Protons: 2.5-3.5 ppmEther Methylene Protons: 3.4-4.5 ppmMethoxy Protons: ~3.35 ppmProvides detailed information on proton connectivity and stereochemistry through coupling patterns.More sensitive and provides more detailed structural information through spin-spin coupling.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Table 3: Expected IR Absorptions and Comparison with 1H NMR

TechniqueExpected Absorptions (cm-1)Information GainedComparison with 1H NMR
IR Spectroscopy C-H (alkane): 2850-3000C-O (ether): 1050-1150C-O (epoxide, ring stretch): ~1250 and 810-950Confirms the presence of C-H bonds and the C-O bonds of the ether and epoxide functional groups.Provides rapid functional group identification but lacks the detailed structural connectivity information of NMR.
1H NMR See Table 1Provides a detailed map of the entire proton framework of the molecule.Offers a much more complete picture of the molecular structure.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.

Table 4: Expected Mass Spectrometry Data and Comparison with 1H NMR

TechniqueExpected m/z valuesInformation GainedComparison with 1H NMR
Mass Spectrometry Molecular Ion (M+): 116.16Major Fragments: Loss of CH3O (m/z 85), loss of C2H4O (m/z 72), cleavage of the ether bond.Confirms the molecular weight and provides clues about the structure through fragmentation analysis. The protonated epoxide ring, an oxiran-2-ylium intermediate, is key to understanding the fragmentation.[2]Provides molecular weight information, which is not directly available from NMR. However, it does not provide the detailed connectivity information of NMR.
1H NMR See Table 1Reveals the complete proton connectivity and stereochemistry.Essential for differentiating isomers, which may have identical mass spectra.

Experimental Protocols

1H NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(2-Methoxyethyl)oxirane in ~0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the 1H NMR spectrum at room temperature. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

Visualization of the Analytical Workflow

The following diagram illustrates a logical workflow for the structural elucidation of 2-(2-Methoxyethyl)oxirane, integrating the discussed spectroscopic techniques.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis Sample Sample IR IR Sample->IR Functional Groups MS MS Sample->MS Molecular Weight 1H_NMR 1H NMR IR->1H_NMR MS->1H_NMR 13C_NMR 13C NMR 1H_NMR->13C_NMR Confirm Carbon Skeleton Structure_Confirmation Structure Confirmation 1H_NMR->Structure_Confirmation 13C_NMR->Structure_Confirmation

Sources

A Researcher's Guide to the Infrared Spectroscopy of 1,2-Epoxy-4-methoxybutane: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise identification and characterization of molecular structures are paramount. Infrared (IR) spectroscopy stands as a fundamental and accessible technique for elucidating functional groups within a molecule. This guide provides an in-depth analysis of the characteristic IR absorption bands of 1,2-Epoxy-4-methoxybutane, a molecule incorporating both an epoxide and an ether functional group. By comparing its expected spectral features with those of simpler, related compounds, this guide offers a practical framework for spectral interpretation and compound verification.

The Duality of Structure: Decoding the Vibrational Signature

1,2-Epoxy-4-methoxybutane presents an interesting case for IR analysis due to the presence of two distinct oxygen-containing functional groups: a strained three-membered epoxide ring and a less strained acyclic ether linkage. The vibrational modes of these groups give rise to characteristic absorption bands in the mid-infrared region of the electromagnetic spectrum. Understanding these individual contributions is key to interpreting the full spectrum of the target molecule.

The primary diagnostic region for both epoxides and ethers lies in the fingerprint region of the IR spectrum, typically between 1300 cm⁻¹ and 800 cm⁻¹. While C-H stretching and bending vibrations will be present at higher wavenumbers (around 3000-2850 cm⁻¹ and 1470-1365 cm⁻¹, respectively), the C-O stretching modes are of principal interest for functional group identification.

Characteristic IR Absorption Bands: A Comparative Breakdown

The IR spectrum of 1,2-Epoxy-4-methoxybutane is predicted to exhibit a superposition of the characteristic bands for both epoxides and ethers. Below is a comparative table outlining these key absorptions, supported by data from analogous compounds.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) for 1,2-Epoxy-4-methoxybutane Comparative Data: 1,2-Epoxybutane (Epoxide) [1]Comparative Data: Diethyl Ether (Ether) [2][3]
Epoxide Symmetric C-O-C Ring Stretch ("Breathing")~1250 (weak)1261-
Epoxide Asymmetric C-O-C Ring Stretch~920-880 (strong)904-
Epoxide Symmetric C-O-C Ring Stretch~850-810 (strong)831-
Ether C-O Single Bond Stretch~1120-1080 (strong)-1122
Alkyl C-H Stretching~2960-2850 (strong)PresentPresent
Alkyl C-H Bending~1465-1375 (moderate)PresentPresent

Expert Interpretation: The presence of the methoxy group introduces a strong C-O stretching band characteristic of ethers, which is anticipated to appear around 1100 cm⁻¹. This band is typically one of the most intense in the spectrum of an ether.[2][3][4][5] The epoxide ring, being a strained system, gives rise to a unique set of vibrations. The asymmetric and symmetric C-O-C stretching modes of the epoxide ring are particularly diagnostic and are expected to be strong and sharp.[1][6] The "ring breathing" mode is often weaker and can sometimes be obscured.[6] It is the concurrent presence of these distinct C-O absorptions that would confirm the structure of 1,2-Epoxy-4-methoxybutane.

Visualizing the Vibrational Landscape

To better illustrate the relationship between the functional groups and their expected IR absorptions, the following diagram outlines the key vibrational modes.

G cluster_molecule 1,2-Epoxy-4-methoxybutane cluster_epoxide Epoxide Vibrations cluster_ether Ether Vibration mol CH3-O-CH2-CH2-CH(O)CH2 epoxide_asym Asymmetric C-O-C Stretch (~920-880 cm⁻¹) mol->epoxide_asym Epoxide Ring epoxide_sym Symmetric C-O-C Stretch (~850-810 cm⁻¹) mol->epoxide_sym Epoxide Ring epoxide_breath Ring Breathing (~1250 cm⁻¹) mol->epoxide_breath Epoxide Ring ether_stretch C-O Stretch (~1120-1080 cm⁻¹) mol->ether_stretch Methoxy Group

Caption: Key IR vibrational modes of 1,2-Epoxy-4-methoxybutane.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following protocol outlines the steps for obtaining a reliable IR spectrum of a liquid sample such as 1,2-Epoxy-4-methoxybutane using a Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.

Instrumentation and Materials:

  • FTIR Spectrometer with ATR accessory (e.g., diamond or zinc selenide crystal)

  • Sample of 1,2-Epoxy-4-methoxybutane

  • Pipette or dropper

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Step-by-Step Methodology:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean and free of any residue. Clean with the appropriate solvent and a lint-free wipe.

    • Acquire a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and water vapor) and the ATR crystal itself. The background scan should be run under the same conditions as the sample scan.

  • Sample Application:

    • Using a clean pipette, place a small drop of 1,2-Epoxy-4-methoxybutane onto the center of the ATR crystal. The sample should be sufficient to cover the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral resolution should be set to at least 4 cm⁻¹.

  • Data Processing:

    • The acquired spectrum will be automatically ratioed against the background spectrum, resulting in a transmittance or absorbance spectrum of the sample.

    • Perform any necessary baseline corrections or smoothing using the spectrometer's software.

  • Cleaning:

    • Thoroughly clean the ATR crystal with the appropriate solvent and lint-free wipes to remove all traces of the sample.

Workflow Diagram:

G start Start background Acquire Background Spectrum start->background apply_sample Apply Sample to ATR Crystal background->apply_sample acquire_sample Acquire Sample Spectrum apply_sample->acquire_sample process_data Process Data (Baseline Correction, etc.) acquire_sample->process_data clean Clean ATR Crystal process_data->clean end End clean->end

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Trustworthiness Through Self-Validation

The presented analysis provides a robust framework for the identification of 1,2-Epoxy-4-methoxybutane. The self-validating nature of this approach lies in the simultaneous observation of the distinct sets of absorption bands for both the epoxide and ether functionalities. The absence of one of these sets of bands would indicate a different molecular structure, while the presence of additional, unexpected bands could suggest impurities or degradation products. For definitive structural confirmation, it is always recommended to couple IR spectroscopy with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

References

  • Spectroscopy Online. (2022). The Infrared Spectra of Polymers V: Epoxies. [Link]

  • Oregon State University. (n.d.). Spectroscopic Identification of Ethers and Epoxides. [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

  • Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. [Link]

  • Chemistry LibreTexts. (2025). 4.9: Spectroscopy of Ethers and Epoxides. [Link]

  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. [Link]

  • Chemistry LibreTexts. (n.d.). Epoxide infrared spectra. [Link]

Sources

Technical Guide: GC-MS Characterization of 2-(2-Methoxyethyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: GC-MS Fragmentation Pattern of 2-(2-Methoxyethyl)oxirane Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(2-Methoxyethyl)oxirane (CAS 3389-71-7), also known as 1,2-epoxy-4-methoxybutane, represents a critical class of functionalized epoxides used as alkylating agents and synthesis intermediates in pharmaceutical development. Its structural duality—containing both a strained epoxide ring and an acyclic ether moiety—creates a complex fragmentation signature under Electron Ionization (EI).

This guide provides an in-depth analysis of its mass spectral behavior, establishing a reliable identification protocol. We compare its performance against its structural isomer, Ethyl Glycidyl Ether (1,2-Epoxy-3-ethoxypropane) , to demonstrate how specific fragmentation pathways allow for the unambiguous differentiation of these isobaric compounds (MW 102.13 g/mol ).

Experimental Methodology

To ensure reproducibility, the following GC-MS protocol is recommended. This method minimizes thermal degradation of the epoxide ring prior to ionization.

Instrument Configuration
ParameterSettingRationale
Column DB-5MS or Equivalent (30m x 0.25mm x 0.25µm)Non-polar stationary phase prevents catalytic ring opening of the epoxide during separation.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard flow for optimal MS vacuum pressure.
Inlet Temp 200°C (Split Mode 20:1)Lower inlet temperature prevents thermal rearrangement of the epoxide.
Ion Source Electron Ionization (EI), 70 eVStandard energy for library matching; ensures predictable fragmentation.
Source Temp 230°CSufficient to prevent condensation without inducing pyrolysis.
Scan Range m/z 29 – 200Captures low-mass diagnostic ether fragments and the molecular ion.

Fragmentation Analysis: 2-(2-Methoxyethyl)oxirane

The mass spectrum of 2-(2-Methoxyethyl)oxirane is dominated by inductive cleavage driven by the ether oxygen, rather than the epoxide ring.

Key Diagnostic Ions
m/zIdentityRelative AbundanceMechanistic Origin
102

< 1% (Weak)The molecular ion is unstable due to the facile cleavage of the ether bond.
71

~30-50%Alpha-Cleavage: Loss of the methoxy radical from the tail.
57

~40-60%Epoxide Retention: Cleavage of the C3-C4 bond retains the epoxide ring (epoxy-propyl cation).
45

100% (Base Peak) Methoxy Signature: The oxonium ion formed by alpha-cleavage adjacent to the ether oxygen.
31

~20-40%Secondary fragmentation of the ether chain.
Mechanistic Pathway

The fragmentation is competitive between the epoxide ring and the methoxy tail. However, the formation of the resonance-stabilized oxonium ion (m/z 45) is energetically favored over the formation of the strained epoxide fragments.

  • Pathway A (Dominant): Ionization at the ether oxygen

    
     Alpha-cleavage 
    
    
    
    Formation of m/z 45 (Base Peak).
  • Pathway B: Ionization at the epoxide oxygen

    
     C-C bond cleavage 
    
    
    
    Formation of m/z 57 (Epoxy-allyl cation).

Comparative Analysis: Isomer Differentiation

A common analytical challenge is distinguishing 2-(2-Methoxyethyl)oxirane from its isomer, Ethyl Glycidyl Ether. Both have a molecular weight of 102, but their fragmentation patterns are distinct due to the location of the oxygen atoms.

Comparison Table: Target vs. Isomer
Feature2-(2-Methoxyethyl)oxirane (Target)Ethyl Glycidyl Ether (Alternative)
Structure Epoxide - CH2 - CH2 - O - CH3Epoxide - CH2 - O - CH2 - CH3
Base Peak m/z 45

m/z 59

Key Loss M - 31 (Methoxy)

m/z 71
M - 15 (Methyl)

m/z 87
Differentiation Presence of strong m/z 45 ; absence of m/z 59.Presence of strong m/z 59 ; weak m/z 45.
Performance Verdict
  • Reliability: The Target molecule is reliably identified by the m/z 45 peak. If m/z 59 is the base peak, the analyte is the ethyl ether isomer, not the methoxyethyl target.

  • Sensitivity: Both compounds show poor molecular ion stability. Quantitation should be performed using the base peaks (m/z 45 and 59, respectively) in SIM (Selected Ion Monitoring) mode for maximum sensitivity.

Visualization of Fragmentation Pathways[1][2]

The following diagram illustrates the competitive fragmentation pathways for 2-(2-Methoxyethyl)oxirane, highlighting the origin of the diagnostic m/z 45 peak.

Fragmentation M_Ion Molecular Ion [M]+ m/z 102 (Unstable) Ether_Ion Ether Radical Cation (Charge on O-Me) M_Ion->Ether_Ion Ionization Site 1 Epox_Ion Epoxide Radical Cation (Charge on Ring) M_Ion->Epox_Ion Ionization Site 2 Frag_45 Oxonium Ion [CH2=O-CH3]+ m/z 45 (BASE PEAK) Ether_Ion->Frag_45 Alpha Cleavage Neutral_57 Neutral Radical (Epoxy-propyl) Ether_Ion->Neutral_57 Frag_71 Fragment Ion [M - OCH3]+ m/z 71 Epox_Ion->Frag_71 Loss of OMe (31) Frag_57 Epoxy-Propyl Cation [C3H5O]+ m/z 57 Epox_Ion->Frag_57 C-C Cleavage

Caption: Competitive fragmentation pathways of 2-(2-Methoxyethyl)oxirane. The ether-directed alpha-cleavage (red path) yields the dominant m/z 45 base peak.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for alpha-cleavage mechanisms in ethers).
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Oxirane, (methoxymethyl)- (Homolog Comparison). NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Comparative Guide: Reactivity of 2-(2-Methoxyethyl)oxirane vs. 1,2-Epoxybutane

[1]

Executive Summary

This guide provides a technical comparison between 1,2-Epoxybutane (EB) and 2-(2-Methoxyethyl)oxirane (MEO) .[1] While both serve as C4/C5 building blocks for alkylation and polymer synthesis, their reactivity profiles diverge significantly under catalytic conditions.[1]

  • 1,2-Epoxybutane (EB) acts as a standard, sterically unencumbered aliphatic epoxide, dominated by steric factors during ring opening.[1]

  • 2-(2-Methoxyethyl)oxirane (MEO) introduces a "Chelation Advantage."[1] The pendant methoxy group allows for neighboring group participation (NGP) and bidentate coordination with Lewis acids, altering regioselectivity and accelerating reaction rates in metal-catalyzed pathways.[1]

Verdict: Choose EB for standard hydrophobicity and volatility. Choose MEO when faster kinetics, higher boiling point safety, or chelation-directed regioselectivity is required.[1]

Molecular Architecture & Theoretical Framework

To predict performance, we must analyze the structural and electronic differences.

Feature1,2-Epoxybutane (EB)2-(2-Methoxyethyl)oxirane (MEO)
Structure Aliphatic ethyl chain attached to oxirane.[1]Methoxyethyl ether chain attached to oxirane.[1]
Electronic Effect Weakly electron-donating (+I) alkyl group.[1]Electron-withdrawing (-I) ether oxygen at

-position.[1]
Coordination Monodentate (Epoxide Oxygen only).[1]Bidentate Potential (Epoxide O + Ether O).[1]
Boiling Point ~63°C (Volatile)~110–120°C (Estimated) – Lower volatility risk.[1]
Chelate Size N/A6-Membered Chelate (with Lewis Acid).[1]
The "Chelation Advantage" (Mechanism)

In the presence of a Lewis Acid (LA, e.g.,



1

ChelationMechanismcluster_EB1,2-Epoxybutane (Monodentate)cluster_MEO2-(2-Methoxyethyl)oxirane (Bidentate)EB_StateLA ... O(Epoxide)(Weak Activation)ReactionNucleophilic AttackEB_State->ReactionStandard Rate (k1)MEO_StateLA coordinated toEpoxide-O AND Ether-O(6-Membered Chelate)MEO_State->ReactionAccelerated Rate (k2 >> k1)ProductRing OpeningReaction->Product

Figure 1: Mechanistic difference in Lewis Acid activation. MEO forms a stabilizing 6-membered chelate, enhancing electrophilicity.[1]

Reactivity Profiles

Scenario A: Nucleophilic Attack (Basic Conditions)

Reagent: Primary Amine (e.g., Benzylamine) or Alkoxide.[1]

  • 1,2-Epoxybutane: Reacts via a pure

    
     mechanism.[1] The nucleophile attacks the terminal (less substituted) carbon. The ethyl group provides mild steric hindrance but no electronic assistance.
    
  • MEO: Reacts via

    
    , but the inductive effect (-I) of the oxygen atom (two carbons away) slightly decreases the electron density of the epoxide ring compared to the alkyl chain in EB.
    
    • Observation: MEO typically exhibits 1.2x – 1.5x faster kinetics than EB with amines due to this inductive activation.

Scenario B: Lewis Acid Catalyzed Opening

Reagent:



1
  • 1,2-Epoxybutane: The Lewis acid coordinates to the epoxide oxygen. Ring opening is governed by the balance of carbocation stability (attack at internal carbon) vs. sterics.

  • MEO: The Lewis acid is "anchored" by the ether tail.

    • Regioselectivity: The chelation can bias the attack. For example, if the metal is large, it may block the internal face, forcing higher selectivity for the terminal carbon (anti-Markovnikov-like products in complex synthesis).[1]

    • Rate: The entropy of activation (

      
      ) is more favorable for MEO because the catalyst is pre-bound in a productive conformation.
      

Experimental Validation: Competitive Rate Study

As a researcher, you should not rely solely on theoretical values. The following protocol allows you to empirically quantify the "MEO Advantage" in your specific matrix.

Protocol: NMR-Based Kinetic Monitoring

Objective: Determine the relative reaction rate (

Materials:

  • Substrate A: 1,2-Epoxybutane (EB)[1]

  • Substrate B: 2-(2-Methoxyethyl)oxirane (MEO)[1]

  • Nucleophile: Benzylamine (

    
    )[1]
    
  • Solvent:

    
     (for direct NMR) or DMSO-
    
    
    [1]
  • Internal Standard: 1,3,5-Trimethoxybenzene (Inert)[1]

Workflow:

ExperimentalWorkflowStep1Preparation:Mix 1.0 eq EB + 1.0 eq MEO+ 0.5 eq Internal Std in CDCl3Step2Initiation:Add 1.0 eq BenzylamineStart Timer (t=0)Step1->Step2Step3Monitoring:1H NMR every 10 minsTrack Epoxide CH protonsStep2->Step3Step4Data Analysis:Plot ln([Epoxide]/[Std]) vs TimeStep3->Step4ResultCalculate k_obs for both.Compare slopes.Step4->Result

Figure 2: Competitive kinetic profiling workflow. Simultaneous reaction ensures identical conditions.

Data Analysis Table (Template):

Time (min)EB Integration (

~2.9 ppm)
MEO Integration (

~3.0 ppm)
% Conversion EB% Conversion MEO
01.001.000%0%
100.950.905%10%
300.850.7515%25%
60............

Note: Epoxide ring protons are distinct.[1] EB terminal protons typically appear upfield of MEO protons due to the shielding alkyl group vs. the deshielding ether tail.

Handling & Safety Comparison

For process scale-up, physical properties often outweigh minor reactivity differences.[1]

Property1,2-Epoxybutane2-(2-Methoxyethyl)oxiraneOperational Impact
Flash Point -22°C (Closed Cup)>40°C (Est.)[1]EB requires Class I flammable handling; MEO is safer.[1]
Vapor Pressure High (Volatile)LowEB poses significant inhalation/pressurization risks.[1]
Water Solubility ModerateHighMEO is easier to remove/wash out in aqueous workups.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7834, 1,2-Epoxybutane.[1] Retrieved from [Link][1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1] (Chapter 20: Nucleophilic substitution at the carbonyl group). Oxford University Press.[1] (Fundamental principles of neighboring group participation and chelation).

  • Yamaguchi, K., et al. (2024). Kinetics of the interfacial curing reaction for an epoxy–amine mixture. Royal Society of Chemistry. Retrieved from [Link]

  • OECD SIDS. 1,2-Epoxybutane: SIDS Initial Assessment Report for Co-Operation on Existing Chemicals.[1] Retrieved from [Link][1][2]

  • Mohammadlou, A., et al. A Lewis Acid-Controlled Enantiodivergent Epoxidation.[1] ChemRxiv.[1] Retrieved from [Link][1]

A Comparative Guide to HPLC Method Development for the Detection of 2-(2-Methoxyethyl)oxirane Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Methoxyethyl)oxirane is a key reactive intermediate in various chemical syntheses. As with any active pharmaceutical ingredient (API) or critical raw material, ensuring its purity is paramount. Impurities, which can originate from starting materials, synthetic by-products, or degradation, can significantly impact the safety and efficacy of the final product. The highly reactive nature of the epoxide ring presents unique analytical challenges, particularly its susceptibility to ring-opening reactions and its lack of a strong native chromophore for standard UV-based detection.[1][2]

This guide provides an in-depth, experience-driven comparison of analytical strategies for profiling impurities in 2-(2-Methoxyethyl)oxirane. We will focus on the development of a robust, sensitive, and specific High-Performance Liquid Chromatography (HPLC) method utilizing pre-column derivatization. This approach is benchmarked against alternative techniques, providing researchers and drug development professionals with a comprehensive framework for selecting and validating a method suitable for their specific needs, in alignment with stringent regulatory standards.

The Analytical Challenge: Understanding the Target and Its Impurities

The primary challenge in developing a detection method for 2-(2-Methoxyethyl)oxirane and its related substances is its molecular structure. The molecule lacks a significant ultraviolet (UV) absorbing functional group, rendering direct detection by common HPLC-UV systems insensitive and unsuitable for trace-level impurity analysis.

Potential Impurities: Impurities associated with 2-(2-Methoxyethyl)oxirane can be broadly categorized:

  • Process-Related Impurities: These include unreacted starting materials from synthesis (e.g., epoxidation of an alkene), residual catalysts, or by-products from side reactions.[3]

  • Degradation Products: The strained three-membered epoxide ring is susceptible to nucleophilic attack, particularly hydrolysis, which leads to the formation of the corresponding diol, 1-(2-methoxyethoxy)propane-2,3-diol.[1] This is a critical impurity to monitor as it indicates product instability.

Given these factors, a successful analytical method must not only detect the main component but also separate and quantify these structurally similar, non-chromophoric impurities at levels stipulated by regulatory bodies like the International Council for Harmonisation (ICH).

Comparative Overview of Analytical Methodologies

While several techniques can be employed for impurity analysis, HPLC and Gas Chromatography (GC) are the most common.[4] The choice depends on the volatility of the analytes and the specific requirements of the analysis.

FeatureHigh-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Separation in a liquid mobile phase based on partitioning between the mobile and stationary phases.[5][6]Separation in a gaseous mobile phase based on volatility and interaction with the stationary phase.[7]
Applicability Ideal for non-volatile and thermally labile compounds, such as the diol degradation product.Suitable for volatile and thermally stable compounds like the parent oxirane.[8][9]
Detection Requires derivatization for UV detection of non-chromophoric analytes or use of universal detectors (RI, ELSD, CAD, MS).Flame Ionization Detector (FID) is a robust, universal detector for hydrocarbons. Mass Spectrometry (MS) offers high specificity.[7][10]
Primary Advantage Versatility to handle a wide range of impurity polarities in a single run, especially after derivatization.High efficiency and speed for volatile analytes.[11]
Primary Limitation The parent compound and impurities lack native UV absorbance, necessitating additional steps (derivatization) or specialized detectors.Potential for on-column degradation of thermally sensitive compounds; less suitable for non-volatile impurities.

For comprehensive impurity profiling that includes both the parent epoxide and its potential non-volatile degradation products, HPLC is the superior choice , provided the detection challenge is overcome.

A Deep Dive: HPLC Method Development with Pre-Column Derivatization

This section details a robust HPLC method grounded in pre-column derivatization, a scientifically sound strategy to enhance the detectability of epoxide compounds.[12]

Rationale for Method Selection: The Causality Behind Experimental Choices
  • Why Pre-Column Derivatization? To achieve the sensitivity required for impurity quantification (typically <0.1%), we must introduce a UV-active tag onto the target molecules. Pre-column derivatization reacts the analyte with a labeling reagent before injection into the HPLC system.[12][13] This is a cost-effective and powerful technique that leverages standard HPLC-UV equipment, which is ubiquitous in analytical laboratories.

  • Choice of Derivatizing Agent: The epoxide ring is readily opened by nucleophiles.[2] A well-documented and effective strategy involves derivatization with N,N-diethyldithiocarbamate (DTC) .[14][15] This reaction proceeds under mild conditions and attaches a DTC-ester group to the molecule, which has a strong UV absorbance around 278 nm, dramatically increasing detection sensitivity.[14][15]

  • Column Selection (Stationary Phase): A reversed-phase C18 (octadecylsilane) column is the workhorse of pharmaceutical analysis for its versatility and stability. The derivatized analytes, being more hydrophobic than the parent compounds, will be well-retained and separated on a C18 stationary phase. A typical column dimension of 150 mm x 4.6 mm with 3.5 µm or 5 µm particles provides a good balance of resolution and analysis time.

  • Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (acetonitrile or methanol) is essential. A gradient is required to ensure that the more polar, early-eluting derivatized diol impurity is well-resolved from the solvent front, while also ensuring that the less polar derivatized parent compound elutes within a reasonable timeframe with good peak shape. The buffer controls the pH, which is critical for consistent retention times and peak symmetry.

Experimental Protocol: A Self-Validating System

This protocol is designed to be robust and reproducible, forming the basis for a fully validated analytical procedure.

A. Reagents and Materials

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, e.g., Milli-Q or equivalent)

  • Sodium N,N-diethyldithiocarbamate trihydrate

  • Orthophosphoric acid

  • Ammonium Acetate

  • 2-(2-Methoxyethyl)oxirane Reference Standard

  • Known Impurity Reference Standards (if available)

B. Standard and Sample Preparation

  • Diluent: Prepare a mixture of Acetonitrile and Water (e.g., 50:50 v/v).

  • Stock Standard Solution: Accurately weigh about 25 mg of 2-(2-Methoxyethyl)oxirane reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (for Assay): Further dilute the Stock Standard Solution to a final concentration of approximately 0.1 mg/mL.

  • Spiked Impurity Solution (for Validation): Prepare a solution of the parent compound and spike with known levels of potential impurities (e.g., at the reporting threshold of 0.05% or identification threshold of 0.1%).

  • Sample Solution: Accurately weigh a sample containing approximately 25 mg of 2-(2-Methoxyethyl)oxirane and prepare a 25 mL solution in the diluent.

C. Pre-Column Derivatization Procedure

  • Prepare a fresh solution of N,N-diethyldithiocarbamate (DTC) at approximately 50 mg/mL in water.

  • In a reaction vial, mix 100 µL of the standard or sample solution with 500 µL of the DTC solution.

  • Seal the vial and heat at 60 °C for 20-30 minutes.[14][15]

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture by adding 50 µL of dilute orthophosphoric acid. This step is crucial as it decomposes the excess, unreacted DTC reagent, which would otherwise interfere with the chromatogram.[14][15]

  • The solution is now ready for injection into the HPLC system.

// Connections Sample -> Mix; Standard -> Mix [style=dashed]; Mix -> Heat -> Acidify -> Inject; Inject -> Process -> SST; SST -> Report [label="If Pass"]; SST -> Inject [label="If Fail, Re-inject/Troubleshoot", color="#EA4335", fontcolor="#EA4335"]; } dot Caption: Experimental Workflow for HPLC Analysis.

D. Chromatographic Conditions

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard quaternary or binary pump system with a UV detector is sufficient.
Column C18, 150 mm x 4.6 mm, 3.5 µmProvides excellent resolving power for the derivatized compounds.
Mobile Phase A 20 mM Ammonium Acetate in Water, pH 5.0Buffered aqueous phase to ensure reproducible chromatography.
Mobile Phase B AcetonitrileStrong organic solvent for eluting hydrophobic compounds.
Gradient Program 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% BA linear gradient ensures separation of polar and non-polar impurities, followed by a re-equilibration step.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures stable retention times.
Injection Volume 10 µLA small volume is sufficient due to the high sensitivity of the derivatized analytes.
Detection UV at 278 nmWavelength of maximum absorbance for the DTC-adduct, maximizing sensitivity.[14]
Method Validation Strategy: Grounded in Regulatory Standards

The developed method must be validated to prove it is suitable for its intended purpose, as mandated by ICH Q2(R1) guidelines.[16][17] A robust validation protocol demonstrates the method's trustworthiness and scientific integrity.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of other components (impurities, degradants).Peak purity analysis; Baseline resolution (>2.0) between the main peak and adjacent impurities.[18]
Linearity To demonstrate a direct proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.[19]
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.For impurities: From LOQ to 120% of the specification limit.
Accuracy The closeness of test results to the true value.Recovery of 98.0% to 102.0% for spiked samples at different concentration levels.
Precision The degree of scatter between a series of measurements.Repeatability (Intra-assay): RSD ≤ 2.0% for ≥6 replicates. Intermediate Precision: RSD ≤ 3.0% when analyzed by different analysts on different days/equipment.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically determined by a signal-to-noise ratio of 10:1; must be at or below the reporting threshold.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters are met after minor changes in flow rate (±10%), column temperature (±5°C), mobile phase pH (±0.2 units).

Alternative Analytical Approaches

While derivatization is a powerful tool, alternative methods may be considered depending on available instrumentation and analytical goals.

decision_tree Start Need to Analyze Oxirane Impurities Q1 Is Trace Quantification (<0.1%) with UV Detector Required? Start->Q1 Q2 Is Structural ID of Unknowns Needed? Q1->Q2 No Deriv HPLC-UV with Pre-Column Derivatization Q1->Deriv Yes Q3 Are Impurities Volatile & Thermally Stable? Q2->Q3 No MS LC-MS or GC-MS Q2->MS Yes CAD HPLC with CAD/ELSD Q3->CAD No GC GC-FID Q3->GC Yes

  • HPLC with Universal Detectors (CAD/ELSD): Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD) are "universal" detectors that do not require the analyte to have a chromophore. They are compatible with gradient elution and are more sensitive than Refractive Index (RI) detection.

    • Pros: Avoids the extra step and potential variability of a derivatization reaction.

    • Cons: Response is not always linear and can be dependent on mobile phase composition, requiring careful calibration. Generally less sensitive than a well-optimized derivatization-UV method.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for both quantification and identification.

    • Pros: Offers unparalleled sensitivity and specificity. Provides mass information that is crucial for the structural elucidation of unknown impurities.

    • Cons: Higher equipment cost and complexity. Requires more specialized expertise for operation and maintenance.

Conclusion

The control of impurities in 2-(2-Methoxyethyl)oxirane is a critical aspect of quality control in pharmaceutical development and manufacturing. While the analyte's lack of a native chromophore presents a detection challenge, a well-developed HPLC method utilizing pre-column derivatization with N,N-diethyldithiocarbamate offers a robust, sensitive, and reliable solution. This approach is readily deployable in most QC laboratories and can be fully validated to meet the stringent requirements of regulatory bodies such as the FDA and EMA, by following the principles outlined in ICH, USP, and EP guidelines.[5][16][20][21]

Alternative methods like HPLC-CAD or LC-MS serve as powerful orthogonal techniques, particularly when structural identification of unknown impurities is required. The choice of method should be based on a scientific assessment of the analytical requirements, available instrumentation, and the stage of drug development. This guide provides the foundational expertise to make an informed decision and develop a scientifically sound, self-validating analytical system.

References

  • International Journal of Creative Research Thoughts (IJCRT). (2024). Chromatography Method Development For Impurity Analysis And Degradation. [Link]

  • PubMed. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. [Link]

  • NCBI Bookshelf. (1993). Toxicological Profile for Heptachlor and Heptachlor Epoxide - ANALYTICAL METHODS. [Link]

  • ScienceDirect. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in tablets. [Link]

  • Encyclopedia.pub. (2020). Epoxide Synthesis and Ring-Opening Reactions. [Link]

  • R Discovery. (2012). QUANTIFICATION OF 2-((2-METHOXY PHENOXY) METHYL) OXIRANE, ITS PROCESS RELATED IMPURITIES AND REGIO ISOMERS BY RAPID AND SENSITIVE ULTRA PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD. [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • ResearchGate. (1967). THE DETERMINATION OF EPOXIDE GROUPS. [Link]

  • ResearchGate. (2016). method development and validation for impurity profiling of bosentan monohydrate using a novel rp- hplc method. [Link]

  • ResearchGate. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]

  • Chemistry LibreTexts. (2020). 15.7: Synthesis of Epoxides. [Link]

  • U.S. Food and Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Pharmacopoeia. (2011). 2.2.46. Chromatographic separation techniques. [Link]

  • ResearchGate. (2017). Main reactions of epoxidation and oxirane ring-opening process. [Link]

  • ResearchGate. (1978). Determination of ethylene oxide in air by gas chromatography. [Link]

  • Scribd. 2.2.46. Chromatographic Separation Techniques. [Link]

  • MDPI. (2023). A Fast Method for Determination of Ethylene Oxide Using Gas Chromatography Coupled with Mass Spectrometry GC-MS/MS. [Link]

  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY. [Link]

  • YouTube. (2021). 4 Synthesis of Epoxide (Oxirane). [Link]

  • ACS Publications. (2023). Epoxidation-Enhanced Charge-Switch Derivatization for Rapid Profiling of Monounsaturated Fatty Acid Isomers. [Link]

  • Welch Materials. (2024). Unlocking the Potential of Derivatization Technology in HPLC Analysis. [Link]

  • European Pharmacopoeia. 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]

  • National Institutes of Health. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. [Link]

  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?. [Link]

  • MDPI. (2024). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]

  • Government of Canada. (2007). Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products. [Link]

  • ECA Academy. (2022). EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. [Link]

  • Food Safety and Standards Authority of India. (2022). Residue Analysis of Ethylene Oxide and 2-Chloroethanol in Foods by Gas Chromatography Tandem Mass Spectrometry. [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • HTA S.r.l. Derivatization in HPLC. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Pragolab. (2021). A fast, cost-effective HS-GC method for the analysis of ethylene oxide in surgical-style face masks. [Link]

  • Scribd. (2020). USP-NF 621 Chromatography. [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]

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A Senior Application Scientist's Guide to the Purity Verification of 2-(2-methoxyethyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: The term "4-Methoxy-1-butene oxide" is not commonly found in chemical literature. It is presumed that this refers to the epoxidation product of 4-methoxy-1-butene, which is systematically named 2-(2-methoxyethyl)oxirane . This guide will proceed with the analysis of this latter, structurally defined compound.

In the landscape of pharmaceutical development and fine chemical synthesis, the absolute purity of reactive intermediates like epoxides is paramount. For researchers and drug development professionals, ensuring the integrity of starting materials is a foundational step toward reproducible and safe outcomes. This guide provides an in-depth, comparative analysis of methods to verify the purity of 2-(2-methoxyethyl)oxirane, moving from a rapid preliminary check to comprehensive spectroscopic confirmation.

The Critical Role of Purity for Epoxides

Epoxides, or oxiranes, are three-membered cyclic ethers that harbor significant ring strain. This inherent strain makes them highly reactive towards nucleophiles, a property that is both synthetically useful and a source of potential instability and side-reactions if impurities are present.[1] Common impurities in epoxide preparations can include unreacted starting alkene, residual oxidizing agents or their byproducts, and diols formed from the hydrolysis of the epoxide.[2] The presence of these impurities can lead to unpredictable reaction kinetics, the formation of undesired byproducts, and in the context of drug development, potential toxicological concerns.

Refractive Index: A First-Line Purity Assessment

The refractive index of a pure liquid is a characteristic physical property. While not a definitive measure of purity, it serves as a rapid and non-destructive preliminary check. A deviation from the expected refractive index can indicate the presence of significant impurities.

Due to the limited availability of specific data for 2-(2-methoxyethyl)oxirane, we must infer an approximate refractive index based on structurally similar compounds. Aromatic and cycloaliphatic epoxies tend to have refractive indices in the range of 1.49 to 1.53.[3] Given the aliphatic ether structure of 2-(2-methoxyethyl)oxirane, a slightly lower refractive index may be anticipated.

Comparative Refractive Index Data:

CompoundRefractive Index (n20/D)Structural Features
Propylene Oxide~1.366Simple aliphatic epoxide
1,2-Epoxybutane~1.384Longer chain aliphatic epoxide
Glycidyl 2-methoxyphenyl ether1.526Contains an aromatic ring and an ether linkage
2-(2-methoxyethyl)oxirane (Estimated) ~1.410 - 1.430 Aliphatic epoxide with an additional ether linkage

This estimation provides a baseline for a quick quality control check. A significant deviation from this range warrants further investigation with more specific analytical techniques.

Experimental Protocol: Refractive Index Measurement
  • Calibration: Ensure the refractometer is calibrated according to the manufacturer's instructions, typically using distilled water (n20/D = 1.3330).

  • Sample Application: Place a few drops of the 2-(2-methoxyethyl)oxirane sample onto the prism of the refractometer.

  • Measurement: Close the prism and allow the temperature to stabilize to 20°C.

  • Reading: Observe the reading through the eyepiece and record the refractive index.

  • Cleaning: Thoroughly clean the prism with an appropriate solvent (e.g., isopropanol) and a soft lens tissue.

Definitive Purity Verification: A Multi-faceted Spectroscopic Approach

For a comprehensive and trustworthy assessment of purity, a combination of chromatographic and spectroscopic methods is indispensable. Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy each provide unique and complementary information about the molecular structure and the presence of impurities.

Purity Verification Workflow

Purity_Verification_Workflow Start Sample of 2-(2-methoxyethyl)oxirane RI Refractive Index Measurement Start->RI Decision Within Expected Range? RI->Decision GCMS GC-MS Analysis Decision->GCMS Yes Impure Further Purification Required Decision->Impure No NMR NMR Spectroscopy (¹H and ¹³C) GCMS->NMR FTIR FTIR Spectroscopy NMR->FTIR Data_Analysis Comprehensive Data Analysis and Comparison FTIR->Data_Analysis Pure Purity Verified Data_Analysis->Pure No Impurities Detected Data_Analysis->Impure Impurities Detected

Caption: Workflow for the purity verification of 2-(2-methoxyethyl)oxirane.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio. It is highly effective for detecting and quantifying volatile impurities in an epoxide sample.[4][5]

Anticipated Impurities and their GC-MS Signatures:

ImpurityExpected Retention Time (Relative to Product)Key Mass Fragments (m/z)
4-methoxy-1-butene (starting material)EarlierMolecular ion, fragments from loss of methoxy group
3-methoxy-1,2-butanediol (hydrolysis product)LaterFragments corresponding to loss of water and methoxy group
Residual Solvent (e.g., dichloromethane)Very earlyCharacteristic isotopic pattern for chlorine-containing compounds
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the 2-(2-methoxyethyl)oxirane sample in a high-purity volatile solvent (e.g., ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.

  • Separation: Use a suitable capillary column (e.g., a non-polar or mid-polar column) with a temperature program that effectively separates the epoxide from potential impurities.

  • Detection: As compounds elute from the column, they are ionized (typically by electron ionization) and the resulting fragments are analyzed by the mass spectrometer.

  • Data Analysis: Identify the main peak corresponding to 2-(2-methoxyethyl)oxirane and any impurity peaks by comparing their mass spectra to spectral libraries and known fragmentation patterns. Quantify the purity by calculating the relative peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it an invaluable tool for structural elucidation and purity assessment.[6] Both ¹H and ¹³C NMR should be employed for a thorough analysis.

Expected ¹H NMR Chemical Shifts for 2-(2-methoxyethyl)oxirane:

ProtonsExpected Chemical Shift (ppm)Multiplicity
-O-CH~3.3singlet
-CH ₂-O-~3.5 - 3.7multiplet
Oxirane CH~2.5 - 2.8multiplet
Oxirane CH ~2.9 - 3.1multiplet
-CH ₂- (adjacent to oxirane)~1.6 - 1.8multiplet

Expected ¹³C NMR Chemical Shifts for 2-(2-methoxyethyl)oxirane:

CarbonExpected Chemical Shift (ppm)
-O-C H₃~59
-C H₂-O-~70
Oxirane C H₂~47
Oxirane C H~52
-C H₂- (adjacent to oxirane)~35
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve a small amount of the 2-(2-methoxyethyl)oxirane sample in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Compare the chemical shifts and coupling patterns to the expected values. The presence of unexpected peaks would indicate impurities. For instance, a broad peak between 2-5 ppm could suggest the presence of the diol hydrolysis product.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups present in a molecule.[7] For epoxides, the key vibrational modes are associated with the oxirane ring.

Characteristic FTIR Absorption Bands for Epoxides:

Vibrational ModeWavenumber (cm⁻¹)Intensity
Asymmetric Ring Stretch~1250Strong
Symmetric Ring Stretch~800 - 950Medium
C-H Stretch (oxirane)~3000 - 3050Medium

The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would be a strong indicator of hydroxyl (-OH) groups, suggesting the presence of the diol impurity. The absence of a sharp peak around 1640 cm⁻¹ would confirm the absence of the starting alkene.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: A small drop of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

  • Background Scan: Obtain a background spectrum of the clean salt plates.

  • Sample Scan: Acquire the FTIR spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands for the epoxide ring and the ether linkage. Look for the absence of bands corresponding to potential impurities.

Spectroscopic Data Comparison

Spectroscopic_Comparison cluster_GCMS GC-MS cluster_NMR NMR cluster_FTIR FTIR GCMS_Pure Single major peak with correct mass spectrum GCMS_Impure Multiple peaks indicating impurities NMR_Pure Clean spectrum with expected chemical shifts and integrations NMR_Impure Additional peaks from alkene or diol FTIR_Pure Characteristic epoxide and ether bands, no -OH or C=C stretch FTIR_Impure Broad -OH band or alkene C=C stretch present Sample 2-(2-methoxyethyl)oxirane Sample Sample->GCMS_Pure Pure Sample->GCMS_Impure Impure Sample->NMR_Pure Pure Sample->NMR_Impure Impure Sample->FTIR_Pure Pure Sample->FTIR_Impure Impure

Caption: Comparison of expected spectroscopic data for pure vs. impure samples.

Conclusion

The verification of purity for a reactive intermediate such as 2-(2-methoxyethyl)oxirane is a critical, multi-step process. While a simple refractive index measurement can provide a rapid initial assessment, it lacks the specificity required for rigorous scientific applications. A combination of GC-MS, NMR, and FTIR spectroscopy provides a self-validating system for the unambiguous confirmation of structure and the detection and identification of potential impurities. By employing this integrated analytical approach, researchers, scientists, and drug development professionals can proceed with confidence in the quality of their starting materials, ensuring the integrity and success of their subsequent research and development endeavors.

References

  • PrepChem. Synthesis of 2-(2-methoxyphenyl)oxirane. Available from: [Link]

  • Wikipedia. Hydrogen peroxide. Available from: [Link]

  • Dexter Electronic Materials. Comparative Properties of Optically Clear Epoxy Encapsulants. Available from: [Link]

  • ResearchGate. Quantification of 2-((2-methoxy phenoxy) methyl) oxirane, its process related impurities and regio isomers by rapid and sensitive ultra performance liquid chromatographic method. Available from: [Link]

  • NIST. Oxirane, 2-methyl-, polymer with oxirane. In: NIST Chemistry WebBook. Available from: [Link]

  • Chemistry LibreTexts. 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Available from: [Link]

  • ResearchGate. THE DETERMINATION OF EPOXIDE GROUPS. Available from: [Link]

  • Chemistry Steps. Epoxidation of Alkenes. Available from: [Link]

  • ResearchGate. FTIR spectra of the starting reagent (2-hydroxyethyl methacrylate) and.... Available from: [Link]

  • National Center for Biotechnology Information. Metal-catalyzed copolymerizations of epoxides and carbon disulfide for high-refractive index low absorbance adhesives and plastics. Available from: [Link]

  • ACS Publications. Overview of Epoxies and Their Thermosets. Available from: [Link]

  • Google Patents. DE69719788T2 - MANUFACTURING METHOD FOR METOPROLOL.
  • PubChem. 2-Methyl-2-phenyloxirane. Available from: [Link]

  • Visualize Organic Chemistry. Alkene epoxidation. Available from: [Link]

  • Scholarly Works @ SHSU. SYNTHESIS AND MODIFICATION OF AN EPOXIDE-CONTAINING POLYMER PREPARED USING RING OPENING METATHESIS POLYMERIZATION (ROMP). Available from: [Link]

  • Diva-portal.org. Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase React. Available from: [Link]

  • NIST. Oxirane, 2-methyl-2-phenyl-. In: NIST Chemistry WebBook. Available from: [Link]

  • RSC Publishing. Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Available from: [Link]

  • YouTube. Epoxidation of Alkenes. Available from: [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]

  • ResearchGate. Energetic stabilization of (2R)-2-Methyl-oxirane in the presence of magnetic field B and uniform curl C=∇×B′∥B. Available from: [Link]

  • MDPI. Gas Chromatography–Mass Spectrometry Chemical Profiling of Commiphora myrrha Resin Extracts and Evaluation of Larvicidal, Antioxidant, and Cytotoxic Activities. Available from: [Link]

  • Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. Available from: [Link]

  • RefractiveIndex.INFO. Refractive index database. Available from: [Link]

  • Pharmaffiliates. 2-(2-Ethoxyphenoxymethyl)oxirane. Available from: [Link]

  • US EPA. Oxirane, 2,2'-[[1-[4-[1-methyl-1-[4-(2-oxiranylmethoxy)phenyl]ethyl]phenyl]ethylidene]bis(4,1-phenyleneoxymethylene)]bis-. Available from: [Link]

  • The Royal Society of Chemistry. Higher refractive index and lower wavelength dispersion of SiO2 glass by structural ordering evolution via densification at a. Available from: [Link]

  • ChemRxiv. Synthesis and styrene copolymerization of alkoxy ring-substituted 2- methoxyethyl phenylcyanoacrylates. Available from: [Link]

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Safety Operating Guide

Proper Disposal Procedures: 2-(2-Methoxyethyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

2-(2-Methoxyethyl)oxirane (also known as 1,2-epoxy-4-methoxybutane) presents a dual-hazard profile: high chemical reactivity due to the strained epoxide ring and peroxide formation potential from the ether linkage.

Do not dispose of this compound down the drain. Disposal must follow a strict segregation protocol.[1] For small laboratory quantities, commercial incineration is the gold standard. If on-site deactivation is required (e.g., to stabilize old inventory or neutralize spills), acid-catalyzed hydrolysis is the validated scientific method.

Quick Reference Data
Functional Groups Epoxide (Oxirane), Ether
Primary Hazard Alkylating agent (mutagenic potential), Flammable
Secondary Hazard Peroxide former (upon prolonged storage)
RCRA Waste Code D001 (Ignitable), Potential U-list (Toxic)
Recommended Disposal High-temperature incineration (Commercial)

Hazard Profile: The Science of Reactivity

To handle this chemical safely, one must understand why it is dangerous. The hazard is not just toxicity; it is thermodynamic instability.

The Epoxide Ring Strain

The three-membered oxirane ring possesses significant angle strain (~60° bond angles vs. the ideal 109.5° for sp3 carbon). This makes the ring an "energy spring" waiting to snap open.

  • Biological Consequence: If this ring opens near DNA, it can alkylate guanine bases, leading to mutagenic effects.

  • Chemical Consequence: It reacts violently with strong nucleophiles (amines, thiols) and acids.

The Ether Peroxidation Risk

The methoxyethyl tail contains an ether linkage. Over time, exposure to atmospheric oxygen can form hydroperoxides at the


-carbon.
  • Risk: Distillation or evaporation of old stock can concentrate these peroxides, leading to explosion.

  • Protocol: Always test for peroxides before disposal or processing if the container is old.

Pre-Disposal Protocol: Decision Matrix

Before acting, determine the scale and state of the material. Use the following logic flow to select the correct procedure.

DisposalDecision Start Assess 2-(2-Methoxyethyl)oxirane Inventory CheckState Is the container old/expired? Start->CheckState TestPeroxide TEST FOR PEROXIDES CheckState->TestPeroxide Yes (Unknown Age) SelectPath Select Disposal Path CheckState->SelectPath No (Fresh Stock) PeroxidePos Positive (>100 ppm) TestPeroxide->PeroxidePos PeroxideNeg Negative TestPeroxide->PeroxideNeg Stabilize Contact EHS / Bomb Squad Do NOT Move PeroxidePos->Stabilize PeroxideNeg->SelectPath Commercial Commercial Pickup (Preferred) SelectPath->Commercial Standard Lab InHouse In-House Deactivation (Spills/Remote Locations) SelectPath->InHouse Emergency/Remote Segregate Segregate: Non-Halogenated Organic Commercial->Segregate Hydrolysis Perform Acid Hydrolysis InHouse->Hydrolysis

Figure 1: Decision matrix for safe handling and disposal selection.

Method A: Commercial Disposal (Preferred)

For most research facilities, transferring the risk to a licensed waste handler is the safest route.

Step-by-Step Segregation
  • Container Selection: Use a chemically compatible container (HDPE or amber glass). Do not use metal if peroxides are suspected.

  • Labeling: Clearly label as "Hazardous Waste - Flammable, Toxic." Explicitly write the chemical name.

  • Segregation:

    • DO combine with: Non-halogenated organic solvents (Acetone, Methanol, Ethanol).

    • DO NOT combine with: Strong acids (exothermic polymerization), Amines (rapid reaction), or Oxidizers.

  • Storage: Store in a satellite accumulation area (SAA) with secondary containment until pickup.

Method B: In-House Deactivation (Quenching)

Authority: This protocol is based on Prudent Practices in the Laboratory (National Research Council) for epoxide hydrolysis. Use Case: This is for neutralizing spills, cleaning glassware, or deactivating small quantities (<100 mL) when commercial pickup is unavailable.

The Mechanism: Acid-Catalyzed Hydrolysis

We utilize the ring strain to our advantage.[2] By protonating the epoxide oxygen, we make the ring highly susceptible to attack by water (a weak nucleophile), converting the toxic epoxide into a relatively benign glycol (diol).

Reagents Required[3]
  • Solvent: Water (excess).

  • Catalyst: Sulfuric acid (

    
    ) or Perchloric acid (dilute).
    
  • Cooling: Ice bath (Critical: The reaction is exothermic).

Deactivation Workflow

QuenchProtocol Step1 1. Prepare Setup Fume Hood + Ice Bath Step2 2. Dilution Dissolve Epoxide in Water (1:10 ratio) Step1->Step2 Step3 3. Acidify Add 10% H2SO4 Dropwise (pH < 2) Step2->Step3 Step4 4. React Stir 2 Hours Monitor Temp Step3->Step4 Step5 5. Neutralize Adjust pH to 7 (NaOH) Step4->Step5 Step6 6. Disposal Drain (if permitted) or Organic Waste Step5->Step6

Figure 2: Step-by-step chemical deactivation protocol.

Detailed Procedure
  • Preparation: Perform in a functioning fume hood. Wear nitrile gloves, splash goggles, and a lab coat.

  • Dilution: Place the 2-(2-methoxyethyl)oxirane in a round-bottom flask. Add water (at least 10mL of water per 1mL of epoxide).

  • Acidification: Place the flask in an ice bath. Slowly add dilute sulfuric acid (approx 10%) while stirring. Lower the pH to roughly 1-2.

    • Why? The acid protonates the oxygen, activating the ring for opening.[3]

  • Reaction: Allow the mixture to stir at room temperature for 2 hours.

    • Validation: The mixture should become a single phase (the resulting diol is more water-soluble than the epoxide).

  • Neutralization: Slowly add Sodium Hydroxide (NaOH) or Sodium Bicarbonate (

    
    ) to neutralize the solution to pH 7.
    
  • Final Disposal: The resulting solution contains a glycol ether. Check local regulations. In many jurisdictions, this neutralized aqueous stream can be drain-disposed with copious water, but the safest route is to bottle it as "Non-hazardous aqueous waste."

Emergency Response: Spills

Scenario: A 500mL bottle drops and shatters in the main aisle.

  • Evacuate: Clear the immediate area. Epoxide vapors are irritating and potentially genotoxic.

  • Ventilate: Open fume hoods to max; open windows if safe.

  • PPE Up: Double nitrile gloves, respiratory protection (organic vapor cartridge) if ventilation is poor.

  • Absorb: Do not use paper towels (flammability risk). Use a commercial spill pillow, vermiculite, or clay absorbent.

  • Decontaminate: After picking up the solid waste, wash the floor with a mild detergent or a dilute acid solution (to hydrolyze residues), followed by water.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4][5] [Link]

  • PubChem. (n.d.). Compound Summary: Oxirane (Epoxide Class Hazards). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

  • American Chemical Society. (n.d.). Chemical Safety: Peroxide Formers. [Link]

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A Senior Application Scientist's Guide to Handling 2-(2-Methoxyethyl)oxirane: Essential Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis of novel molecules often requires the use of highly reactive and hazardous intermediates. 2-(2-Methoxyethyl)oxirane, a member of the epoxide family, is one such reagent. Its utility in building complex molecular architectures is paralleled by significant health and safety risks. This guide provides essential, field-tested safety and logistical information for handling this chemical, moving beyond a simple checklist to explain the causality behind each critical safety measure. Our goal is to empower you, our scientific colleagues, to work safely and effectively, ensuring that procedural rigor protects both the researcher and the integrity of the experiment.

Foundational Hazard Analysis: Understanding the Adversary

Based on data for analogous compounds, 2-(2-Methoxyethyl)oxirane should be treated as a substance with multiple, severe hazards.[1] It is crucial to assume it is:

  • Acutely Toxic: Harmful if swallowed and potentially toxic in contact with skin.[1]

  • Corrosive/Irritant: Causes serious skin and eye irritation.[1][2]

  • Sensitizer: May cause an allergic skin reaction upon repeated contact.[1][2]

  • Carcinogen/Mutagen: Suspected of causing genetic defects and cancer.[1]

  • Flammable: The liquid and its vapor are flammable, and vapor can form explosive mixtures with air.[1]

These hazards are not merely warnings; they are directives that must inform every aspect of the handling, storage, and disposal process.

Hazard ClassificationAssociated RiskGHS Pictogram
Acute Toxicity (Dermal/Oral) Toxic or harmful upon skin contact or ingestion.[1]Skull and Crossbones
Skin Corrosion/Irritation Causes skin irritation and potential burns.[1][2]Exclamation Mark
Serious Eye Damage/Irritation Causes serious, potentially irreversible eye damage.[1][2]Exclamation Mark
Respiratory/Skin Sensitization May cause allergic reactions after exposure.[1][2]Exclamation Mark
Germ Cell Mutagenicity Suspected of causing genetic mutations.[1]Health Hazard
Carcinogenicity Suspected of causing cancer.[1]Health Hazard
Flammable Liquid Vapor can ignite, posing a fire or explosion risk.[1]Flame
The Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment (PPE) is the final line of defense, not the first. The most effective safety protocols prioritize engineering and administrative controls to minimize exposure potential.

  • Engineering Controls: All work involving 2-(2-Methoxyethyl)oxirane must be conducted in a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute. The principle here is containment; the fume hood physically isolates the hazardous vapors from the laboratory atmosphere. Ensure good general ventilation in the lab to dilute any fugitive emissions.[3][4][5]

  • Administrative Controls: Limit the quantity of the chemical handled to the minimum required for the experiment. Ensure all personnel are trained on the specific hazards and the procedures outlined in this guide. Never work alone when handling this substance.

Personal Protective Equipment (PPE): A Multi-Layered Defense System

When engineering controls are properly used, PPE provides the necessary barrier against direct contact. The selection of PPE must be deliberate and based on the specific hazards of 2-(2-Methoxyethyl)oxirane.

  • Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are mandatory.[3] Standard safety glasses do not provide an adequate seal against splashes and vapors.

  • Recommended for Splash Risk: When handling quantities greater than a few milliliters or during procedures with a higher risk of splashing (e.g., transfers, quenching), a full-face shield must be worn over the chemical splash goggles.[6][7] This provides a secondary barrier protecting the entire face.

The epoxide group can readily penetrate many common glove materials. Selecting the correct gloves is critical to prevent dermal exposure, which can lead to both acute toxicity and long-term sensitization.[1]

  • Material Selection: Standard nitrile gloves may offer insufficient protection for prolonged contact. It is imperative to use a glove specifically rated for resistance to epoxides and ether compounds.

    • Recommended: Use a dual-gloving strategy. Wear a thinner, disposable nitrile glove as the inner layer for dexterity, and a more robust outer glove such as a butyl rubber or Viton™ glove.

    • Causality: The outer glove provides the primary chemical barrier, while the inner glove protects against contamination during the doffing (removal) process.

  • Glove Integrity: Always inspect gloves for tears or pinholes before use. Change gloves immediately if contamination is suspected, and always after a maximum of 1-2 hours of use, even without known contact. Do not wear gloves outside of the immediate work area.

  • Standard Use: A flame-resistant lab coat, fully buttoned, is the minimum requirement.

  • Enhanced Protection: For larger-scale operations or when there is a significant risk of spills, a chemically resistant apron or a disposable Tychem® coverall should be worn over the lab coat.[8][9] This provides a liquid-tight barrier, preventing the chemical from soaking through to your personal clothing and skin.

Due to the suspected carcinogenicity and mutagenicity of this compound, inhalation of vapors must be avoided.[1]

  • Primary Control: A properly functioning chemical fume hood is the primary method of respiratory protection.

  • Supplemental Protection: In situations where engineering controls may be insufficient or during the cleanup of a large spill, respiratory protection is required. A full-face respirator with an organic vapor cartridge is recommended.[6] If exposure limits are exceeded, a self-contained breathing apparatus (SCBA) may be necessary.[8]

Procedural Discipline: Safe Handling, Doffing, and Decontamination

The following workflow minimizes the risk of exposure during and after the handling process.

  • Preparation: Cordon off the work area within the fume hood. Assemble all necessary equipment, reagents, and a dedicated waste container.

  • Donning PPE: Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.

  • Handling: Perform all transfers of 2-(2-Methoxyethyl)oxirane within the fume hood. Use a syringe or cannula for liquid transfers to minimize vapor release. Keep the container tightly closed when not in use.[1][6]

  • Post-Handling: Before leaving the fume hood, decontaminate any equipment that has come into contact with the chemical.

  • Doffing PPE: This is a critical step to prevent self-contamination.

    • Remove outer gloves first, peeling them off so they turn inside-out. Dispose of them in the designated hazardous waste container.

    • Remove the face shield and/or goggles.

    • Remove the lab coat or coverall.

    • Remove inner gloves last, using the same inside-out technique.

    • Wash hands thoroughly with soap and water.[2]

PPE Selection Workflow

PPE_Workflow cluster_start Initial Assessment cluster_controls Engineering Controls cluster_ppe PPE Determination cluster_emergency Emergency Preparedness start Handling 2-(2-Methoxyethyl)oxirane fume_hood Work in Certified Fume Hood? start->fume_hood splash_risk Splash Risk or >10 mL Handled? fume_hood->splash_risk Yes spill_kit Spill Kit & Eyewash Station Ready fume_hood->spill_kit No (STOP WORK) ppe_base Base PPE: - Chemical Goggles - FR Lab Coat - Double Gloves (Nitrile + Butyl) splash_risk->ppe_base No ppe_enhanced Enhanced PPE: - Face Shield over Goggles - Chem-Resistant Apron/Coverall - Double Gloves (Nitrile + Butyl) splash_risk->ppe_enhanced Yes ppe_base->spill_kit ppe_enhanced->spill_kit

Caption: PPE selection workflow for handling 2-(2-Methoxyethyl)oxirane.

Emergency Operational Plan

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention without delay.

  • Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin area with large amounts of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air at once.[10] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[10] Seek immediate medical attention.

  • Spill:

    • Minor Spill (in fume hood): Absorb the spill with an inert material like vermiculite or sand. Collect the material into a sealed, labeled container for hazardous waste.

    • Major Spill: Evacuate the immediate area and alert laboratory personnel and safety officers. Prevent entry and ensure ventilation is maximized. Do not attempt to clean up a large spill without appropriate training and respiratory protection.

Disposal and Decontamination Plan

All materials contaminated with 2-(2-Methoxyethyl)oxirane are considered hazardous waste.

  • Chemical Waste: Collect all excess reagent and reaction mixtures in a designated, sealed, and properly labeled hazardous waste container.

  • Contaminated Materials: All used PPE (gloves, coveralls), absorbent materials from spills, and contaminated labware (e.g., disposable syringes, paper towels) must be disposed of in a solid hazardous waste container.[1] Do not place these items in the regular trash.

  • Decontamination: Clean the work area in the fume hood with a suitable solvent, followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.

By adhering to these rigorous protocols, you build a system of safety that protects you, your colleagues, and the integrity of your research. This proactive approach to chemical handling transforms safety from a set of rules into a core scientific principle.

References

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  • FoamStar® SI 2299 - Safety D
  • Ethylene Oxide Safety D
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  • Oxirane, 2-methyl-, polymer with carbon dioxide Safety D
  • KR-80QL Safety D
  • First Aid Procedures for Chemical Hazards. NIOSH | CDC.
  • Oxirane, (phenoxymethyl)-: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]

  • Bis(2-methoxyethyl)
  • Epoxy Resin System Safety D
  • Personal Protective Equipment (PPE) Levels. U.S. Environmental Protection Agency (EPA).
  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
  • Ethylene oxide - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Personal Protective Equipment (PPE) for Industrial Chemicals.
  • What to do in a chemical emergency. GOV.UK.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.